molecular formula C22H25N3O2S B1672358 GSK1702934A CAS No. 924377-85-5

GSK1702934A

Cat. No.: B1672358
CAS No.: 924377-85-5
M. Wt: 395.5 g/mol
InChI Key: AXWRAIIIBRLXBP-UHFFFAOYSA-N
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Description

3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a potent and selective chemical probe for the study of cyclin-dependent kinase 2 (CDK2) signaling pathways. Its mechanism of action involves competitive inhibition at the ATP-binding site of CDK2 , a key regulator of the cell cycle, particularly in the G1 to S phase transition. This specific inhibition makes it a critical tool for researchers investigating the molecular mechanisms of cell proliferation, cell cycle checkpoints, and the consequences of their dysregulation. The compound's research value is particularly pronounced in the field of oncology, where it is used in vitro to explore the dependence of certain cancer cells on CDK2 activity and to assess the therapeutic potential of CDK2 inhibition in models of ovarian cancer and other malignancies . By enabling the precise disruption of CDK2, this benzimidazolone derivative facilitates the dissection of complex signaling networks and contributes to the validation of CDK2 as a target for novel anti-cancer strategies.

Properties

IUPAC Name

3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-21(20-14-15-6-2-1-3-9-19(15)28-20)24-12-10-16(11-13-24)25-18-8-5-4-7-17(18)23-22(25)27/h4-5,7-8,14,16H,1-3,6,9-13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWRAIIIBRLXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336582
Record name GSK1702934A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924377-85-5
Record name GSK1702934A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of GSK1702934A on TRPC3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of GSK1702934A, a potent small-molecule activator of the Transient Receptor Potential Canonical 3 (TRPC3) channel. It details the compound's pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Direct Channel Activation

This compound is a potent and selective activator of TRPC3 and TRPC6 channels.[1] Its primary mechanism involves the direct activation of the TRPC3 channel, notably bypassing the canonical upstream phospholipase C (PLC) signaling pathway that is typically required for channel gating.[1][2][3]

The conventional activation of TRPC3 is initiated by the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[4][5] DAG directly binds to the channel to induce its opening.[6][7] this compound mimics the action of DAG, directly gating the channel without the need for receptor stimulation or PLC activation.[1][3] This makes it an invaluable tool for isolating and studying the specific functions of TRPC3/6 channels.

Recent cryo-electron microscopy studies have elucidated the binding site of this compound on the human TRPC3 channel. The compound binds to a pocket located near the pore on the extracellular side of the channel, a site also identified as the binding location for DAG.[6][8] This binding facilitates a conformational change in the channel, leading to its opening and the subsequent influx of cations, primarily Ca²⁺ and Na⁺.[3] The residues interacting with this compound are highly conserved among the TRPC3/6/7 subfamily, explaining its selectivity over other TRPC channels like TRPC4/5.[6]

Quantitative Pharmacological Data

The potency of this compound has been quantified in various cellular systems. The following table summarizes key data from whole-cell patch-clamp experiments conducted in HEK293 cells expressing recombinant human TRPC channels.

Parameter Target Channel Value Cell Line Reference
EC₅₀ hTRPC380 nMHEK293[1][9]
EC₅₀ hTRPC6440 nMHEK293[1][9]
pEC₅₀ hTRPC66.6HEK-TRPC6[1]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀.

This compound exhibits high selectivity, showing no significant activity at a range of other receptors and ion channels, including TRPV4, TRPA1, M₁, M₄, Caᵥ1.2, hERG, and Naᵥ1.5 at concentrations below 10 µM.[1]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism of this compound. The following diagrams, generated using the DOT language, illustrate these relationships.

Signaling Pathways

G_protein_coupled_receptor_signaling_pathway cluster_receptor Canonical Gq Pathway cluster_channel Channel Activation Agonist Agonist GPCR GPCR Agonist->GPCR Gq Gq GPCR->Gq PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC3 TRPC3 Channel DAG->TRPC3 activates Ca_Influx Ca²⁺/Na⁺ Influx TRPC3->Ca_Influx

Canonical TRPC3 activation pathway via GPCR-PLC signaling.

direct_activation_pathway cluster_direct Direct Activation by this compound GSK This compound TRPC3 TRPC3 Channel GSK->TRPC3 directly activates (bypasses PLC) Ca_Influx Ca²⁺/Na⁺ Influx TRPC3->Ca_Influx

This compound directly activates the TRPC3 channel.
Experimental Workflow

patch_clamp_workflow start Prepare Cells (e.g., HEK293 expressing hTRPC3) setup Achieve Whole-Cell Patch-Clamp Configuration start->setup baseline Record Baseline Current (Holding potential -60 mV) setup->baseline apply_gsk Perfuse with this compound (Varying Concentrations) baseline->apply_gsk record_current Record TRPC3-mediated Currents (Apply voltage ramps) apply_gsk->record_current washout Washout with External Solution record_current->washout analyze Analyze Data (Generate I-V curves, calculate EC₅₀) record_current->analyze washout->baseline Verify Reversibility end Conclusion analyze->end

Workflow for a whole-cell patch-clamp electrophysiology experiment.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on TRPC3 channels.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure ionic currents through TRPC3 channels activated by this compound in a heterologous expression system.[4][9][10]

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing human TRPC3.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Use a low-density plating to ensure easy access to single cells for patching.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (or EGTA). Adjust pH to 7.2 with CsOH.[3] The use of a strong Ca²⁺ buffer like BAPTA helps to minimize Ca²⁺-dependent inactivation of the channel.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[4]

3. Electrophysiological Recording:

  • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[4][11]

  • Approach a single, healthy cell and form a gigaohm seal (>1 GΩ).

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[12]

  • Clamp the cell at a holding potential of -60 mV.

4. Data Acquisition:

  • Record baseline currents for 2-3 minutes to ensure stability.

  • Apply a voltage ramp protocol (e.g., a 500 ms (B15284909) ramp from -100 mV to +100 mV) every 5-10 seconds to generate current-voltage (I-V) relationships.[4][10]

  • Perfuse the cell with the external solution containing this compound at the desired concentration.

  • Record the induced current until it reaches a steady state.

  • To determine a dose-response curve, apply increasing concentrations of this compound.

  • Perform a washout with the control external solution to check for the reversibility of the effect.

5. Data Analysis:

  • Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV).

  • Subtract the baseline current from the this compound-induced current to isolate the TRPC3-mediated current.

  • Plot the I-V relationship to observe the characteristic outwardly rectifying shape of TRPC3 currents.

  • Plot the normalized current response against the this compound concentration and fit with a Hill equation to determine the EC₅₀.

Fluorescent Calcium Imaging Assay

This assay measures the influx of Ca²⁺ through TRPC3 channels upon activation by this compound using a fluorescent calcium indicator.[5][13]

1. Cell Preparation:

  • Plate HEK293 cells expressing TRPC3 in a 96-well, black-walled, clear-bottom microplate.

  • Allow cells to adhere and grow to 80-90% confluency.

2. Reagents:

  • Assay Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

  • Calcium Indicator: Fluo-4 AM or Cal-590 AM. Prepare a loading solution by dissolving the dye in DMSO and Pluronic F-127, then diluting in Assay Buffer to a final concentration of 1-5 µM.[5][13]

  • This compound: Prepare serial dilutions in Assay Buffer from a DMSO stock.

3. Dye Loading:

  • Wash the cells once with Assay Buffer.

  • Add the calcium indicator loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with Assay Buffer to remove excess dye. Add fresh Assay Buffer to each well.

4. Fluorescence Measurement:

  • Place the microplate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

  • Set the appropriate excitation and emission wavelengths (e.g., Ex: ~490 nm, Em: ~520 nm for Fluo-4).[5]

  • Record a stable baseline fluorescence reading (F₀) for 1-2 minutes.

  • Add this compound at various concentrations to the wells.

  • Continuously record the fluorescence signal (F) for 5-10 minutes to capture the increase in intracellular calcium.

5. Data Analysis:

  • Calculate the change in fluorescence, typically expressed as a ratio (F/F₀) or normalized increase ((F - F₀)/F₀).

  • The peak fluorescence response can be plotted against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.

  • Include vehicle controls (DMSO) to account for any non-specific effects.[5]

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for probing the function of TRPC3 and TRPC6 channels. Its ability to directly activate these channels, independent of the complex upstream PLC signaling cascade, allows for precise investigation of their physiological and pathophysiological roles. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of TRP channel biology and calcium signaling.

References

GSK1702934A: A Selective TRPC6 Agonist for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective small-molecule agonist of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of these channels, which are implicated in a variety of cellular processes, including calcium signaling, vascular tone regulation, and cardiac function.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualization of associated signaling pathways and workflows.

Core Data Summary

The following tables summarize the key quantitative parameters of this compound activity on TRPC3 and TRPC6 channels.

Parameter hTRPC3 hTRPC6 Reference
EC50 (μM) ~ 0.08~ 0.44[1]
pEC50 -6.6

Table 1: In Vitro Potency of this compound on Human TRPC3 and TRPC6 Channels. EC50 (half-maximal effective concentration) values were determined by whole-cell patch-clamp experiments in HEK293 cells expressing the respective recombinant human channels. The pEC50 value for hTRPC6 was determined by calcium imaging in HEK-TRPC6 cells.

Parameter mTRPC6 Reference
EC50 (μM) 0.78 ± 0.16[3]

Table 2: In Vitro Potency of this compound on Mouse TRPC6 Channels. The EC50 value was determined by whole-cell patch-clamp experiments in cells expressing the recombinant mouse channel.

Mechanism of Action

This compound directly activates TRPC6 channels by binding to an extracellularly accessible orthosteric site.[3] This binding site is located in a cavity formed by the pore helix (PH) and the S6 transmembrane helix of the channel protein.[3] Key residues involved in the binding of this compound and other activators like M085 have been identified through mutagenesis studies and include W679, E671, E672, and K675 in the pore helix, and N701 and Y704 in the S6 helix.[3][4] Activation of TRPC6 by this compound leads to an influx of cations, primarily Ca2+ and Na+, into the cell, thereby depolarizing the cell membrane and increasing the intracellular calcium concentration.[1] This bypasses the need for phospholipase C (PLC) activation, which is a common upstream signaling event for TRPC channel activation.

Signaling Pathway Diagram

TRPC6_Activation_by_this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPC6 TRPC6 Channel (Pore Helix & S6) This compound->TRPC6 Binds to extracellular site Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Channel Opening Na_influx Na⁺ Influx TRPC6->Na_influx Downstream Downstream Ca²⁺ Signaling Ca_influx->Downstream Initiates Depolarization Membrane Depolarization Na_influx->Depolarization Causes

Caption: this compound directly activates TRPC6 leading to cation influx.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording this compound-induced currents in HEK293 cells heterologously expressing TRPC6.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Transiently transfect cells with a plasmid encoding human or mouse TRPC6 using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.

  • Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recordings.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with a transfected cell (identified by fluorescence) and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Apply different concentrations of this compound via the perfusion system and record the resulting currents.

  • Wash out the compound with the external solution to observe the reversibility of the effect.

4. Data Analysis:

  • Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV).

  • Construct concentration-response curves by plotting the current amplitude against the this compound concentration.

  • Fit the data with the Hill equation to determine the EC50 and Hill coefficient.

Experimental Workflow: Whole-Cell Patch-Clamp

Patch_Clamp_Workflow start Start cell_prep HEK293 Cell Culture & TRPC6 Transfection start->cell_prep plating Plate Cells on Coverslips cell_prep->plating recording Whole-Cell Patch-Clamp Recording plating->recording solutions Prepare External & Internal Solutions solutions->recording drug_app Apply this compound (various concentrations) recording->drug_app washout Washout recording->washout analysis Data Analysis: Concentration-Response Curve recording->analysis drug_app->recording Record Current washout->recording Record Recovery end End analysis->end

Caption: Workflow for characterizing this compound with patch-clamp.

Intracellular Calcium Imaging

This protocol describes the measurement of this compound-induced changes in intracellular calcium concentration ([Ca2+]i) in HEK293 cells stably expressing TRPC6.

1. Cell Culture:

  • Culture HEK-TRPC6 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

  • Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final dye concentration is typically 1-5 µM.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with the physiological salt solution to remove extracellular dye.

3. Calcium Measurement:

  • Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

  • Record a stable baseline fluorescence for 1-2 minutes.

  • Add this compound at various concentrations to the wells using an automated injector or by manual pipetting.

  • Continue to record the fluorescence signal for several minutes to capture the full response.

4. Data Analysis:

  • Quantify the change in fluorescence intensity over time. For single-wavelength dyes like Fluo-4, the response is often expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0). For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is calculated.

  • Construct concentration-response curves by plotting the peak fluorescence change against the this compound concentration.

  • Fit the data to determine the pEC50 or EC50.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines the procedure for assessing the in vivo effects of this compound on blood pressure in conscious Sprague Dawley rats.[1]

1. Animal Preparation:

  • Use adult male Sprague Dawley rats.

  • Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous compound administration.

  • Allow the animals to recover from surgery for at least 24 hours.

2. Experimental Setup:

  • House the rats in individual cages that allow for free movement.

  • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

  • Allow the animal to acclimatize to the setup for at least 30 minutes before starting the experiment.

3. Dosing and Measurement:

  • Record a stable baseline blood pressure for at least 30 minutes.

  • Administer this compound intravenously (i.v.) as a bolus injection at doses ranging from 0.3 to 3 mg/kg.[1]

  • Prepare the dosing solution in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor).

  • Continuously monitor and record blood pressure and heart rate before, during, and after compound administration until the parameters return to baseline.

4. Data Analysis:

  • Calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from the recorded waveforms.

  • Determine the peak change in blood pressure from baseline for each dose.

  • Plot the change in blood pressure against the administered dose to assess the dose-dependent effects of this compound.

Experimental Workflow: In Vivo Blood Pressure Measurement

Blood_Pressure_Workflow start Start animal_prep Surgical Catheter Implantation in Rats start->animal_prep recovery Animal Recovery (≥24 hours) animal_prep->recovery setup Connect to Pressure Transducer & Acclimatize recovery->setup baseline Record Baseline Blood Pressure setup->baseline dosing Administer this compound (i.v.) baseline->dosing monitoring Continuously Monitor Blood Pressure & Heart Rate dosing->monitoring analysis Data Analysis: Change in Blood Pressure monitoring->analysis end End analysis->end

Caption: Workflow for in vivo blood pressure studies with this compound.

Conclusion

This compound is a well-characterized and selective agonist of TRPC3 and TRPC6 channels. Its direct mechanism of action and potent activity make it an indispensable tool for elucidating the complex roles of these channels in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

The Role of GSK1702934A in Cardiac Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1702934A is a potent small-molecule agonist of the Transient Receptor Potential Canonical (TRPC) channels, specifically targeting TRPC3 and TRPC6 subtypes.[1] In the context of cardiac physiology, this compound serves as a critical pharmacological tool to investigate the roles of these ion channels in regulating cardiac contractility, arrhythmogenesis, and intracellular calcium dynamics.[2][3] This technical guide provides an in-depth analysis of the function of this compound in cardiac studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.

Core Mechanism of Action

This compound directly activates TRPC3 and TRPC6 channels, which are non-selective cation channels permeable to Ca²⁺.[1][4] This activation leads to an influx of cations, including Ca²⁺, into cardiomyocytes. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) is a primary driver of its effects on cardiac function.[3] Studies have shown that this compound directly stimulates the extracellular cavity formed by the pore helix and transmembrane helix S6 of the TRPC6 channel.[5]

Signaling Pathway of this compound in Cardiomyocytes

This compound Signaling Pathway GSK This compound TRPC3_6 TRPC3/TRPC6 Channels GSK->TRPC3_6 Activates Ca_Influx Ca²⁺ Influx TRPC3_6->Ca_Influx NCX1 NCX1 TRPC3_6->NCX1 Interacts with Ca_i ↑ [Ca²⁺]i Ca_Influx->Ca_i NCX1->Ca_i Modulates Contractility ↑ Cardiac Contractility Ca_i->Contractility AP_Prolongation Action Potential Prolongation Ca_i->AP_Prolongation Arrhythmia Arrhythmogenesis AP_Prolongation->Arrhythmia

Caption: Signaling cascade initiated by this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various cardiac studies.

Table 1: Potency of this compound on TRPC Channels
Channel SubtypeCell TypeAssayEC₅₀Reference
Human TRPC3HEK293Whole-cell patch clamp0.08 µM[2]
Human TRPC6HEK293Whole-cell patch clamp0.44 µM[2]
Mouse TRPC6HEK293Whole-cell patch clamp0.78 ± 0.16 µM[5]
Table 2: In Vivo and Ex Vivo Effects of this compound on Cardiac Function
Model SystemParameterConcentration/DoseEffectReference
Conscious Sprague Dawley ratsBlood Pressure0.3-3 mg/kg (i.v.)Transient increase of 15-35 mmHg[2]
Langendorff-perfused WT mouse heartsLeft Ventricular Pressure (LVP)1 µM~103% increase from baseline[3][6]
Langendorff-perfused TRPC3-TG mouse heartsLeft Ventricular Pressure (LVP)1 µM~120% increase from baseline[3][6]

Key Experimental Protocols

Electrophysiological Recordings in HEK293 Cells

This protocol is used to determine the potency and selectivity of this compound on specific TRPC channels.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum.[5] Cells are then transiently transfected with plasmids encoding for the human TRPC3 or TRPC6 channel subunits.[5]

  • Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.[5]

  • Solutions: The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 4 Mg-ATP, adjusted to pH 7.2.

  • Data Acquisition: Currents are elicited by a voltage ramp protocol. This compound is applied at varying concentrations to determine the dose-response relationship and calculate the EC₅₀ value.

Experimental Workflow: Electrophysiology

Electrophysiology Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfection with TRPC3/TRPC6 Plasmids Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Setup Transfection->Patch_Clamp Data_Recording Record Baseline Currents Patch_Clamp->Data_Recording GSK_Application Apply this compound (Varying Concentrations) Data_Recording->GSK_Application Record_Response Record Current Response GSK_Application->Record_Response Analysis Data Analysis (EC₅₀ Calculation) Record_Response->Analysis End End Analysis->End

Caption: Workflow for assessing this compound activity using patch-clamp.

Langendorff-Perfused Heart Model

This ex vivo model is utilized to assess the effects of this compound on cardiac contractility and rhythm in an intact heart.

Methodology:

  • Heart Isolation: Mice (wild-type or transgenic) are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The hearts are retrogradely perfused through the aorta with Krebs-Henseleit buffer gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Data Measurement: A pressure-volume catheter is inserted into the left ventricle to measure left ventricular pressure (LVP) and its first derivative (dP/dt). An ECG is recorded to monitor heart rhythm.

  • Drug Administration: After a stabilization period, this compound is infused into the perfusion buffer at a defined concentration.[3]

  • Data Analysis: Changes in LVP, dP/dt, and the incidence of arrhythmias are quantified before and after drug administration.[3][6]

Logical Relationship: Langendorff Experimentdot

digraph "Langendorff Experiment Logic" { graph [rankdir="TB"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Input [label="{Input | this compound}", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; System [label="{System | Langendorff-Perfused Heart}", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Output [label="{Output | {↑ Contractility (LVP, dP/dt) | Arrhythmias}}", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

Input -> System; System -> Output; }

References

GSK1702934A: An In-depth Technical Guide to its Role in Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1702934A is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels.[1][2] These non-selective cation channels are crucial mediators of calcium (Ca²⁺) influx, playing significant roles in a multitude of physiological and pathophysiological processes.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in calcium signaling pathways, and detailed protocols for key experiments utilized in its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating TRPC3/6 channel function and their implications in various cellular contexts.

Introduction to this compound and TRPC Channels

Transient Receptor Potential Canonical (TRPC) channels are a family of ion channels that act as crucial regulators of intracellular calcium levels.[3] The TRPC3/6/7 subfamily, in particular, is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling.[5][6] this compound has emerged as a valuable pharmacological tool due to its direct and selective activation of TRPC3 and TRPC6 channels, bypassing the need for upstream receptor stimulation.[2][5] This allows for the specific interrogation of TRPC3/6-mediated calcium signaling and its downstream consequences.

Mechanism of Action of this compound

This compound directly activates TRPC3 and TRPC6 channels, leading to an influx of cations, including Ca²⁺, and subsequent membrane depolarization.[7] Studies involving in silico docking and site-directed mutagenesis have revealed that this compound binds to an extracellular site on the TRPC6 channel.[3][8] This binding site is located in a cavity formed by the pore helix (PH) and the S6 transmembrane helix.[8] Key residues involved in this interaction have been identified, providing a structural basis for its agonist activity.[8] The binding of this compound induces a conformational change in the channel, leading to its opening and the subsequent influx of cations.

Role in Calcium Signaling Pathways

The activation of TRPC3/6 channels by this compound initiates a cascade of intracellular events driven by the increase in cytosolic Ca²⁺ concentration. This influx of calcium can modulate a wide array of cellular processes, including:

  • Cardiac Contractility and Arrhythmogenesis: this compound has been shown to modulate cardiac contractility. In cardiomyocytes, the activation of TRPC3 can lead to prolonged action potentials and increased sodium-calcium exchanger (NCX) currents.[9]

  • Vascular Tone and Blood Pressure: By activating TRPC6 channels in vascular smooth muscle cells, this compound can influence vascular tone and has been observed to transiently increase blood pressure in animal models.[1][9]

  • Neuronal Function: TRPC channels are expressed in the brain and are involved in neuronal signaling.[8]

  • Kidney Function: TRPC6 channels play a role in the function of podocytes in the kidney.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity on TRPC3 and TRPC6 channels.

Table 1: Potency of this compound on Human TRPC3 and TRPC6 Channels

ChannelEC₅₀ (nM)Experimental MethodCell LineReference
hTRPC380Whole-cell patch-clampHEK293[2][7]
hTRPC6440Whole-cell patch-clampHEK293[2][7]

Table 2: In Vivo Effects of this compound

EffectDoseAnimal ModelReference
Transient Increase in Blood Pressure0.3-3 mg/kg (i.v.)Conscious Sprague Dawley rats[9]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Cell Culture and Transfection of HEK293 Cells

Objective: To prepare a cellular model for studying the effects of this compound on ectopically expressed TRPC3 or TRPC6 channels.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmids encoding human TRPC3 or TRPC6

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced-Serum Medium

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 5 x 10⁵ cells/well in 2 mL of complete growth medium.[10][11]

  • Transfection Complex Preparation:

    • In a sterile tube, dilute 2.5 µg of TRPC3 or TRPC6 plasmid DNA in 125 µL of Opti-MEM.[11]

    • In a separate sterile tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine 3000 solutions and incubate for 20 minutes at room temperature to allow for complex formation.[6]

  • Transfection: Add the DNA-lipid complexes dropwise to the wells containing the HEK293 cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with subsequent experiments.[4]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ion currents through TRPC3 or TRPC6 channels activated by this compound.

Materials:

  • Transfected HEK293 cells on glass coverslips

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (2-5 MΩ)

  • External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[12]

  • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 25 CsCl, 2 MgCl₂, 1 CaCl₂, 2 EGTA, 30 HEPES (pH 7.4 with CsOH).[12]

  • This compound stock solution (in DMSO)

Protocol:

  • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single cell with a patch pipette filled with the internal solution and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) every 10 seconds to elicit currents.

  • Record baseline currents for a stable period.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record the this compound-activated currents.

  • To determine the EC₅₀, apply increasing concentrations of this compound and measure the corresponding current amplitudes.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Transfected HEK293 cells on glass coverslips or in a 96-well plate

  • Fura-2 AM calcium indicator

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Fluorescence microscope or plate reader

Protocol:

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).[3][8]

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[3][10]

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in HBSS for 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[3]

  • Imaging:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[2][8]

    • Add this compound at the desired concentration to the cells.

    • Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium concentration.

Visualizations

Signaling Pathway Diagram

GSK1702934A_Signaling_Pathway This compound This compound TRPC3_6 TRPC3/6 Channel This compound->TRPC3_6 Ca_influx Ca²⁺ Influx TRPC3_6->Ca_influx Depolarization Membrane Depolarization TRPC3_6->Depolarization Downstream Downstream Ca²⁺ Signaling Ca_influx->Downstream Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiments Functional Assays cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfect with TRPC3/6 Plasmids HEK293->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Calcium_Imaging Intracellular Calcium Imaging Transfection->Calcium_Imaging EC50 Determine EC₅₀ Patch_Clamp->EC50 Calcium_Response Measure Ca²⁺ Response Calcium_Imaging->Calcium_Response

References

Investigating Neuronal Activity with GSK1702934A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of GSK1702934A, a potent and selective activator of Transient Receptor Potential Canonical (TRPC) 3 and 6 channels, for the investigation of neuronal activity. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in neuroscience research.

Introduction to this compound

This compound is a small molecule agonist of the TRPC family of non-selective cation channels, with notable selectivity for TRPC3 and TRPC6 subtypes.[1] These channels are implicated in a variety of physiological processes within the nervous system, including the regulation of intracellular calcium levels, neurite outgrowth, and synaptic plasticity.[2] this compound's ability to directly activate these channels, bypassing the need for upstream phospholipase C (PLC) signaling, makes it a valuable tool for dissecting the specific roles of TRPC3 and TRPC6 in neuronal function.[3]

Mechanism of Action

This compound directly binds to an extracellular site on the TRPC3 and TRPC6 channel proteins. This binding event induces a conformational change in the channel, leading to its opening and subsequent influx of cations, primarily Ca2+ and Na+, into the neuron. This direct activation mechanism is distinct from the canonical PLC-dependent pathway, which involves the generation of diacylglycerol (DAG) to gate these channels.

cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound This compound TRPC3_6 TRPC3/6 Channel This compound->TRPC3_6 Direct Activation Ca_influx Ca²⁺ Influx TRPC3_6->Ca_influx Na_influx Na⁺ Influx TRPC3_6->Na_influx Neuronal_Activity Modulation of Neuronal Activity Ca_influx->Neuronal_Activity Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Neuronal_Activity

Figure 1: Direct activation of TRPC3/6 channels by this compound.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound on TRPC3 and TRPC6 channels.

Table 1: In Vitro Efficacy of this compound on Human TRPC3 and TRPC6 Channels

ChannelCell LineAssayEC₅₀Reference
hTRPC3HEK293Whole-cell patch clamp80 nM[3]
hTRPC6HEK293Whole-cell patch clamp440 nM[3]

Table 2: In Vitro Calcium Mobilization in Response to this compound

ChannelCell LineAssaypEC₅₀Reference
hTRPC6HEK-TRPC6Calcium signals6.6[3]

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on neuronal activity.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to measure changes in ionic currents and membrane potential in response to this compound in cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons).

Materials:

  • Cultured neurons on coverslips

  • External solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4)

  • Internal solution: 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 0.2 mM EGTA, 3 mM Na₂ATP, 0.5 mM NaGTP (pH 7.2)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a neuron with the patch pipette and establish a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline membrane currents or voltage for 5-10 minutes.

  • Prepare the desired concentration of this compound by diluting the stock solution in the external solution. A final concentration in the range of 100 nM to 1 µM is recommended as a starting point.

  • Perfuse the neuron with the this compound-containing external solution.

  • Record changes in holding current (voltage-clamp) or membrane potential (current-clamp).

  • Wash out the compound by perfusing with the control external solution and record the recovery.

cluster_prep Preparation cluster_exp Experiment A Culture Neurons D Establish Whole-Cell Configuration A->D B Prepare Solutions B->D C Pull Pipettes C->D E Record Baseline D->E F Apply this compound E->F G Record Response F->G H Washout G->H I Record Recovery H->I

Figure 2: Workflow for patch-clamp electrophysiology.
Calcium Imaging in Neuronal Cultures

This protocol allows for the visualization of changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cultured neurons on glass-bottom dishes

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium from the neurons and wash once with HBSS.

  • Incubate the neurons with the Fluo-4 AM loading solution for 30 minutes at 37°C.

  • Wash the cells three times with HBSS to remove excess dye.

  • Place the dish on the microscope stage and acquire baseline fluorescence images.

  • Prepare the desired concentration of this compound in HBSS.

  • Add the this compound solution to the dish while continuously recording fluorescence images.

  • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

cluster_prep Preparation cluster_exp Experiment A Culture Neurons B Load with Calcium Indicator A->B C Acquire Baseline Fluorescence B->C D Apply this compound C->D E Record Fluorescence Changes D->E cluster_prep Preparation cluster_exp Experiment A Seed N2a Cells B Induce Differentiation with this compound A->B C Incubate B->C D Fix and Stain C->D E Image and Quantify Neurite Outgrowth D->E

References

The TRPC3/6 Activator GSK1702934A: An In-depth Technical Guide to its Effects on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1702934A is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels.[1] These non-selective cation channels are implicated in the regulation of intracellular calcium homeostasis and play a significant role in cardiovascular function. This technical guide provides a comprehensive overview of the effects of this compound on blood pressure regulation, with a focus on its mechanism of action, quantitative effects on hemodynamics, and detailed experimental protocols. This document is intended to serve as a resource for researchers in the fields of cardiovascular pharmacology and drug development.

Mechanism of Action

This compound directly activates TRPC3 and TRPC6 channels, bypassing the need for upstream phospholipase C (PLC) signaling. This activation leads to an influx of cations, primarily Ca2+, into vascular smooth muscle cells (VSMCs). The subsequent increase in intracellular Ca2+ concentration is a critical event that initiates the cellular machinery responsible for vasoconstriction, leading to an increase in peripheral vascular resistance and, consequently, a rise in blood pressure.

Signaling Pathway

The activation of TRPC3/6 channels by this compound on the plasma membrane of vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. The key steps are outlined in the diagram below.

GSK1702934A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Vascular Smooth Muscle Cell) GSK This compound TRPC TRPC3/TRPC6 Channel GSK->TRPC Binds and Activates Ca_influx Ca²⁺ Influx TRPC->Ca_influx Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Calmodulin Calmodulin Activation Ca_increase->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Contraction Vasoconstriction MLC_P->Contraction

Figure 1: Signaling pathway of this compound-induced vasoconstriction.

Quantitative Data on Hemodynamic Effects

The administration of this compound has been shown to produce a dose-dependent increase in blood pressure. The following tables summarize the key quantitative data from preclinical studies.

Parameter Value Species/Model Administration Route
EC50 (TRPC3) 80 nMRecombinant HumanIn vitro
EC50 (TRPC6) 440 nMRecombinant HumanIn vitro
Blood Pressure Increase 15 - 35 mmHgConscious Sprague Dawley RatsIntravenous (IV) Bolus
Table 1: Potency and In Vivo Efficacy of this compound.
Dose of this compound (IV Bolus) Observed Effect on Blood Pressure
0.3 mg/kgTransient increase of ~15 mmHg
3 mg/kgTransient increase of ~35 mmHg
Table 2: Dose-Response Relationship of this compound on Blood Pressure in Conscious Rats.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effects of this compound on blood pressure.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the measurement of blood pressure in conscious, freely moving rats following intravenous administration of this compound.

Experimental_Workflow_In_Vivo_BP cluster_preparation Animal Preparation cluster_experiment Experimental Procedure Animal_Model Sprague Dawley Rats (Male, 250-300g) Catheter Surgical Implantation of Femoral Vein Catheter Animal_Model->Catheter Recovery Recovery Period (48-72 hours) Catheter->Recovery Baseline Baseline Blood Pressure Recording (Telemetry or Tail-Cuff) Recovery->Baseline Administration IV Bolus Administration of this compound or Vehicle Baseline->Administration Monitoring Continuous Blood Pressure and Heart Rate Monitoring Administration->Monitoring Data_Analysis Data Analysis: Change from Baseline Monitoring->Data_Analysis

Figure 2: Experimental workflow for in vivo blood pressure measurement.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Sprague Dawley rats (male, 250-300g)

  • Surgical instruments for catheter implantation

  • Femoral vein catheters

  • Blood pressure monitoring system (telemetry or tail-cuff)

  • Infusion pump and syringes

Procedure:

  • Animal Model and Catheter Implantation:

    • House Sprague Dawley rats under standard conditions with ad libitum access to food and water.

    • Anesthetize the rats and surgically implant a catheter into the femoral vein for intravenous drug administration.

    • Allow the animals to recover for 48-72 hours post-surgery.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.3 mg/mL and 3 mg/mL) in sterile saline. The final vehicle concentration should be consistent across all groups.

  • Experimental Protocol:

    • Acclimatize the conscious, freely moving rats to the experimental setup.

    • Record baseline blood pressure and heart rate for a stable period (e.g., 30 minutes).

    • Administer a single intravenous bolus of the this compound solution or vehicle control via the implanted catheter.

    • Continuously monitor and record blood pressure and heart rate for a defined period post-administration (e.g., 60 minutes) to capture the transient effects.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) from the pre-dose baseline for each animal.

    • Compare the hemodynamic responses between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

In Vitro Vasoconstriction Assay

This protocol outlines a method to assess the direct vasoconstrictor effect of this compound on isolated arterial segments.

Materials:

  • This compound

  • Isolated arterial rings (e.g., rat mesenteric artery)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution

  • Vasoconstrictor agent (e.g., phenylephrine)

Procedure:

  • Tissue Preparation:

    • Isolate arterial segments from euthanized rats and cut them into rings.

    • Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Experimental Protocol:

    • Allow the tissues to equilibrate under a resting tension.

    • Induce a submaximal contraction with a standard vasoconstrictor (e.g., phenylephrine) to assess tissue viability.

    • After washout and return to baseline, add cumulative concentrations of this compound to the organ bath.

    • Record the isometric tension generated by the arterial rings in response to each concentration of this compound.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 value for this compound-induced vasoconstriction.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPC3 and TRPC6 channels. Its ability to potently and selectively activate these channels provides a direct means to probe their involvement in blood pressure regulation. The data presented in this guide demonstrate a clear, dose-dependent pressor effect of this compound, mediated by the activation of TRPC3/6 channels in the vasculature. The provided experimental protocols offer a framework for researchers to further explore the cardiovascular effects of this compound and the broader implications of TRPC channel modulation.

References

The Discovery and Development of GSK1702934A: A TRPC3/6 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1702934A is a potent and selective small molecule agonist of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of this compound. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate further research and development of TRPC channel modulators.

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in various physiological processes, including sensory perception, cardiovascular function, and cellular signaling.[2][3] The canonical subfamily, TRPC, is particularly implicated in calcium signaling downstream of G-protein coupled receptors and receptor tyrosine kinases.[2] Among the TRPC members, TRPC3 and TRPC6 have emerged as promising therapeutic targets for a range of conditions, including cardiovascular diseases.[2] The development of selective pharmacological tools to probe the function of these channels is therefore of significant interest. This compound, a compound developed by GlaxoSmithKline, represents a key tool in this endeavor, acting as a selective activator of TRPC3 and TRPC6 channels.[4]

Discovery and Synthesis

While detailed information regarding the initial discovery and lead optimization of this compound is not extensively published in the public domain, its chemical structure, 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, suggests a targeted design approach.[1] The synthesis of this compound has been described in the literature and is outlined in the experimental protocols section.

Mechanism of Action

This compound acts as a direct agonist of TRPC3 and TRPC6 channels. It activates these channels by binding to an extracellularly located orthosteric site.[2][3] This binding site is formed by the pore helix (PH) and the S6 transmembrane helix of the channel protein.[2][3]

Key amino acid residues within the TRPC6 channel that are crucial for the binding and agonistic activity of this compound have been identified through mutagenesis studies. These include W679, E671, E672, and K675 in the pore helix, and N701 and Y704 in the S6 helix.[2][3] The interaction of this compound with these residues induces a conformational change in the channel, leading to its opening and subsequent cation influx.

The activation of TRPC3/6 by this compound bypasses the need for phospholipase C (PLC) signaling, which is the canonical pathway for the activation of these channels by many endogenous stimuli.

Signaling Pathway Diagram

GSK1702934A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPC6 TRPC6 Channel (Pore Helix & S6) This compound->TRPC6 Direct Binding (Extracellular Site) Ca_ion Ca²⁺ TRPC6->Ca_ion Channel Opening & Cation Influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Ca_ion->Cellular_Response Increased [Ca²⁺]i Patch_Clamp_Workflow A Cell Culture (HEK293 expressing TRPC3/6) C Establish Whole-Cell Configuration A->C B Pipette Fabrication (3-5 MΩ resistance) B->C D Record Baseline Currents (Voltage Ramps) C->D F Perfuse Cells with this compound D->F E Prepare this compound Dilutions E->F G Record Currents in Presence of Compound F->G H Washout G->H I Data Analysis (Concentration-Response Curve, EC₅₀) H->I Calcium_Imaging_Workflow A Seed Cells on Glass-Bottom Dish B Load Cells with Fura-2 AM A->B C Wash and De-esterify B->C D Acquire Baseline Fluorescence (F340/F380 Ratio) C->D E Add this compound D->E F Record Fluorescence Changes E->F G Data Analysis (Calculate F340/F380 Ratio Change) F->G

References

The Selective Profile of GSK1702934A: A Technical Guide to its Interaction with TRPC Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GSK1702934A, a potent and selective small-molecule activator of specific Transient Receptor Potential Canonical (TRPC) channel subtypes. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.

Core Data Presentation: this compound Selectivity for TRPC Subtypes

TRPC SubtypeActivityEC50 (nM)SpeciesComments
TRPC1 No significant activation reported--Data on direct interaction is limited.
TRPC2 ---Pseudogene in humans.
TRPC3 Agonist80[2]HumanPotent activator.
TRPC4 No significant activation reported--Residues for binding are not conserved.[1]
TRPC5 No significant activation reported--Residues for binding are not conserved.[1]
TRPC6 Agonist440[2]HumanActivator with lower potency compared to TRPC3.
TRPC7 AgonistNot specified-Considered part of the responsive TRPC3/6/7 subgroup.[1][3][4]

Furthermore, this compound has been shown to be highly selective against other ion channels, with no significant activity observed at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations below 10 µmol/L.

Experimental Protocols

The characterization of this compound's activity on TRPC channels has been primarily conducted using two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to the application of this compound.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the specific human TRPC subtype of interest.

  • Cells are plated on glass coverslips 24-48 hours prior to the experiment.

2. Electrophysiological Recording:

  • Coverslips with transfected cells are placed in a recording chamber on an inverted microscope and perfused with an external solution.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution and used to form a giga-seal with the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

3. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, and BAPTA is included to chelate intracellular calcium.

4. Data Acquisition:

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • A voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) is applied periodically to elicit currents.

  • Baseline currents are recorded before the application of this compound.

  • This compound is then perfused into the recording chamber at various concentrations to determine the dose-response relationship and calculate the EC50 value.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration as an indicator of TRPC channel activation.

1. Cell Preparation:

  • HEK293 cells expressing the target TRPC subtype are seeded in a 96-well black, clear-bottom plate.

2. Dye Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer for 30-60 minutes at room temperature.

3. Fluorescence Measurement:

  • The plate is placed in a fluorescence microplate reader or a fluorescence microscope.

  • Baseline fluorescence is measured before the addition of the compound.

  • This compound is added at various concentrations, and the change in fluorescence intensity is recorded over time.

  • The increase in intracellular calcium, reflected by the change in fluorescence, indicates the activation of the TRPC channels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the experimental protocols.

G Canonical vs. Direct TRPC Channel Activation cluster_0 Canonical PLC-Dependent Pathway cluster_1 Direct Activation by this compound GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC_canonical TRPC Channel (TRPC3/6/7) DAG->TRPC_canonical Activates Ca_Influx_canonical Ca²⁺ Influx TRPC_canonical->Ca_Influx_canonical GSK This compound TRPC_direct TRPC Channel (TRPC3/6/7) GSK->TRPC_direct Directly Activates (Bypasses PLC) Ca_Influx_direct Ca²⁺ Influx TRPC_direct->Ca_Influx_direct G Experimental Workflow for TRPC Activator Screening cluster_0 Whole-Cell Patch-Clamp cluster_1 Calcium Imaging start_patch Cell Transfection (HEK293 + TRPC Subtype) patching Whole-Cell Configuration start_patch->patching recording Baseline Current Recording patching->recording application_patch Application of this compound recording->application_patch data_patch Measure Current Change (Dose-Response) application_patch->data_patch end_patch EC50 Calculation data_patch->end_patch start_calcium Cell Seeding (96-well plate) dye_loading Calcium Dye Loading (e.g., Fura-2 AM) start_calcium->dye_loading baseline_calcium Baseline Fluorescence Measurement dye_loading->baseline_calcium application_calcium Addition of this compound baseline_calcium->application_calcium data_calcium Measure Fluorescence Change (Dose-Response) application_calcium->data_calcium end_calcium EC50 Calculation data_calcium->end_calcium

References

Chemical structure and properties of GSK1702934A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and mechanism of action of GSK1702934A, a selective activator of Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3) and Member 6 (TRPC6) channels.

Chemical Structure and Physicochemical Properties

This compound is a potent small molecule agonist of TRPC3 and TRPC6 channels.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one[1]
Molecular Formula C22H25N3O2S[1]
Molecular Weight 395.52 g/mol [1]
CAS Number 924377-85-5[1]
SMILES C1CCC2=C(CC1)SC(=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O[1]

Pharmacological Properties

This compound is a selective activator of TRPC3 and TRPC6 channels, which are non-selective cation channels involved in various physiological processes.

ParameterValueSpeciesAssayReference
EC50 (TRPC3) 80 nMHumanWhole-cell patch clamp
EC50 (TRPC6) 440 nMHumanWhole-cell patch clamp
Selectivity No significant activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations <10 µMNot specifiedNot specified

Mechanism of Action

This compound directly activates TRPC3 and TRPC6 channels by binding to an extracellular site. This binding site is formed by the pore helix and the S6 transmembrane helix of the channel protein.[2][3] This direct activation mechanism bypasses the need for upstream signaling pathways, such as the phospholipase C (PLC) pathway, which are often involved in the activation of TRP channels.

The activation of TRPC3/6 channels by this compound leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx of ions depolarizes the cell membrane and increases the intracellular calcium concentration, which in turn triggers various downstream cellular responses. In cardiac myocytes, for example, the increased intracellular calcium contributes to enhanced contractility. The sodium influx can also affect the function of other ion transporters, such as the sodium-calcium exchanger (NCX), further influencing cellular calcium homeostasis.

GSK1702934A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GSK This compound TRPC3_6 TRPC3/TRPC6 Channel GSK->TRPC3_6 Binds to extracellular pore helix/S6 domain Ca_ion Ca²⁺ Influx TRPC3_6->Ca_ion Na_ion Na⁺ Influx TRPC3_6->Na_ion Ca_increase ↑ Intracellular [Ca²⁺] Ca_ion->Ca_increase Depolarization Membrane Depolarization Na_ion->Depolarization NCX NCX Activity Na_ion->NCX Contractility ↑ Cardiac Contractility Ca_increase->Contractility

Caption: Signaling pathway of this compound action.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the activation of TRPC3/6 channels by this compound in a controlled in vitro system.

Cell Preparation:

  • Culture HEK293 cells stably expressing human TRPC3 or TRPC6 channels on glass coverslips.

  • Use cells for recording 24-48 hours after plating.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) to elicit currents.

  • Perfuse cells with increasing concentrations of this compound to determine the dose-response relationship.

Whole_Cell_Patch_Clamp_Workflow A Prepare HEK293 cells expressing TRPC3/6 C Pull and fill patch pipettes A->C B Prepare external and internal recording solutions B->C D Obtain gigaohm seal on a single cell C->D E Establish whole-cell configuration D->E F Apply voltage ramps and record baseline currents E->F G Perfuse with this compound F->G H Record dose-dependent current activation G->H I Data analysis H->I Langendorff_Perfusion_Workflow A Isolate rodent heart B Cannulate aorta and mount on Langendorff apparatus A->B C Retrograde perfusion with Krebs-Henseleit buffer B->C D Insert LV balloon and begin recording baseline C->D E Infuse this compound D->E F Record changes in LVDP, HR, and arrhythmias E->F G Data analysis F->G

References

GSK1702934A: A Technical Guide for Investigating TRPC Channelopathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK1702934A, a potent activator of Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. This document details its mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its application in studying TRPC-related channelopathies, including cardiac hypertrophy, focal segmental glomerulosclerosis (FSGS), and pulmonary arterial hypertension (PAH).

Introduction to this compound

This compound is a small molecule that selectively activates TRPC3 and TRPC6 channels, and to a lesser extent, TRPC7 channels.[1][2] It acts as a direct agonist, binding to an extracellular cavity formed by the pore helix and S6 transmembrane segment of the channel.[1][3] This direct activation mechanism bypasses the need for upstream phospholipase C (PLC) signaling, making it a valuable tool for isolating and studying the specific roles of these channels in various physiological and pathological processes.[4] Its selectivity for the TRPC3/6/7 subfamily over other TRP channels allows for targeted investigation of their functions.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

Table 1: Potency of this compound

ChannelEC50 (nM)Assay TypeCell LineReference(s)
hTRPC380Whole-cell patch clampHEK293[4][5]
hTRPC6440Whole-cell patch clampHEK293[4][5]
hTRPC6pEC50 = 6.6Calcium ImagingHEK-TRPC6[4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. pEC50 is the negative logarithm of the EC50.

Table 2: Selectivity Profile of this compound

Channel/ReceptorActivityConcentrationReference(s)
TRPV4No activity<10 µmol/L[4]
TRPA1No activity<10 µmol/L[4]
M1, M4 ReceptorsNo activity<10 µmol/L[4]
CaV1.2No activity<10 µmol/L[4]
hERGNo activity<10 µmol/L[4]
NaV1.5No activity<10 µmol/L[4]
CXCR5No activity<10 µmol/L[4]

Signaling Pathways in TRPC Channelopathies

This compound is instrumental in dissecting the signaling cascades involved in various channelopathies. The following diagrams illustrate the key pathways.

GPCR Gq-coupled Receptor (e.g., AT1R, ETAR) PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC36 TRPC3/TRPC6 DAG->TRPC36 activates Ca_influx Ca2+ Influx TRPC36->Ca_influx GSK This compound GSK->TRPC36 directly activates Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_P NFAT-P (cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (nucleus) NFAT_P->NFAT translocates Gene_expression Hypertrophic Gene Expression NFAT->Gene_expression

Figure 1: Signaling pathway in cardiac hypertrophy.

GPCR Gq-coupled Receptor (e.g., AT1R) PLC Phospholipase C (PLC) GPCR->PLC DAG Diacylglycerol (DAG) PLC->DAG TRPC6_wt TRPC6 (wild-type) DAG->TRPC6_wt activates TRPC6_mut TRPC6 (Gain-of-function mutation) Ca_influx Ca2+ Influx TRPC6_mut->Ca_influx constitutive activation TRPC6_wt->Ca_influx GSK This compound GSK->TRPC6_wt directly activates Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Podocyte_injury Podocyte Injury & Glomerulosclerosis NFAT->Podocyte_injury

Figure 2: TRPC6 signaling in Focal Segmental Glomerulosclerosis (FSGS).

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in key in vitro experiments.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure TRPC3/6 currents in HEK293 cells expressing the channels of interest upon application of this compound.

Materials:

  • HEK293 cells stably or transiently expressing human TRPC3 or TRPC6

  • This compound (stock solution in DMSO)

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (intracellular/pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter external and internal solutions. Prepare a working solution of this compound in the external solution at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording: a. Transfer a coverslip with cells to the recording chamber and perfuse with the external solution. b. Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV. e. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) every 10 seconds to elicit currents. f. Record a stable baseline current for 2-3 minutes. g. Perfuse the cell with the external solution containing this compound. h. Record the current for 5-10 minutes or until a stable response is achieved. i. Wash out the compound with the external solution to observe reversibility.

  • Data Analysis: a. Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before and after this compound application. b. Construct current-voltage (I-V) relationship plots. c. To determine the EC50, perform dose-response experiments with varying concentrations of this compound and fit the data to a Hill equation.

Start Start Cell_Prep Plate TRPC-expressing HEK293 cells Start->Cell_Prep Solutions Prepare external/internal solutions & this compound Cell_Prep->Solutions Pipette Pull patch pipettes (3-5 MΩ) Solutions->Pipette Recording Achieve whole-cell configuration Pipette->Recording Baseline Record baseline current (-60 mV holding potential) Recording->Baseline Application Apply this compound Baseline->Application Record_Response Record current response Application->Record_Response Washout Washout Record_Response->Washout Analysis Data Analysis (I-V curves, EC50) Washout->Analysis End End Analysis->End

Figure 3: Experimental workflow for whole-cell patch clamp.

Calcium Imaging

This protocol describes the measurement of intracellular calcium ([Ca2+]i) changes in response to this compound in cells expressing TRPC channels.

Materials:

  • Cells expressing the TRPC channel of interest (e.g., HEK293-TRPC6, primary cardiomyocytes, or pulmonary artery smooth muscle cells)

  • This compound (stock solution in DMSO)

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Recording buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4)

Procedure:

  • Cell Plating: Seed cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates 24-48 hours prior to the experiment.

  • Dye Loading: a. Prepare a loading solution of the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in recording buffer. Add Pluronic F-127 (0.02%) to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with recording buffer. c. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with recording buffer to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes.

  • Imaging: a. Place the dish or plate on the microscope stage or in the plate reader. b. Acquire a stable baseline fluorescence for 1-2 minutes. c. Add this compound at the desired final concentration. d. Record the change in fluorescence intensity over time for 5-10 minutes.

  • Data Analysis: a. For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. An increase in the 340/380 ratio indicates an increase in [Ca2+]i. b. For Fluo-4, measure the change in fluorescence intensity (F) relative to the baseline fluorescence (F0), expressed as F/F0. c. Quantify the peak response and the area under the curve to assess the magnitude and duration of the calcium influx.

Start Start Cell_Plating Plate cells on glass-bottom dish/plate Start->Cell_Plating Dye_Loading Load cells with Ca2+ indicator (e.g., Fura-2 AM) Cell_Plating->Dye_Loading Wash Wash and allow for de-esterification Dye_Loading->Wash Baseline Record baseline fluorescence Wash->Baseline Application Add this compound Baseline->Application Record_Response Record fluorescence change over time Application->Record_Response Analysis Data Analysis (Ratio/Intensity change) Record_Response->Analysis End End Analysis->End

Figure 4: Experimental workflow for calcium imaging.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of TRPC3 and TRPC6 channel function. Its ability to directly activate these channels provides a unique advantage in elucidating their specific contributions to the pathophysiology of various channelopathies. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and potentially targeting TRPC-mediated diseases.

References

The Physiological Effects of TRPC3/6 Activation by GSK1702934A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of GSK1702934A, a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. This document details the compound's mechanism of action, its physiological ramifications across various organ systems, and the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and TRPC3/6 Channels

This compound is a small molecule agonist that selectively activates TRPC3 and TRPC6 channels.[1] These channels are non-selective cation channels that play crucial roles in calcium (Ca²⁺) and sodium (Na⁺) signaling in various cell types.[2][3] TRPC3 and TRPC6 are members of the TRPC3/6/7 subfamily and are known to be activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) activation.[4][5] However, this compound directly activates these channels, bypassing the need for PLC signaling. The activation of these channels has been shown to modulate a range of physiological processes, with significant implications for the cardiovascular, renal, and respiratory systems.[6][7][8][9]

Mechanism of Action

This compound directly binds to and activates TRPC3 and TRPC6 channels.[6] Studies have shown that this compound acts on an extracellular site of the TRPC6 channel, specifically within a cavity formed by the pore helix and the S6 transmembrane helix.[6] This binding induces a conformational change in the channel, leading to its opening and subsequent cation influx.[6]

Signaling Pathway of this compound-Mediated TRPC3/6 Activation

The following diagram illustrates the direct activation mechanism of this compound on TRPC3/6 channels, leading to downstream physiological effects.

GSK1702934A_Signaling TRPC3_6 TRPC3/6 Channel Cation_Influx Ca²⁺/Na⁺ Influx TRPC3_6->Cation_Influx mediates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes GPCR GPCR GPCR->PLC activates DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TRPC3_6 activates (endogenous) This compound This compound This compound->TRPC3_6 directly activates Ligand Ligand Ligand->GPCR activates Physiological_Effects Physiological Effects Cation_Influx->Physiological_Effects

This compound direct activation of TRPC3/6 channels.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's effects on TRPC3 and TRPC6 channels and its in vivo physiological effects.

ParameterChannelValueCell TypeReference
EC₅₀ human TRPC380 nMHEK293[10]
human TRPC6440 nMHEK293[10]
mouse TRPC60.78 ± 0.16 µMHEK293[6]
human TRPC60.45 ± 0.03 µMHEK293[6]
pEC₅₀ HEK-TRPC66.6HEK-TRPC6
Physiological EffectAnimal ModelDoseEffectReference
Blood Pressure Conscious Sprague Dawley Rats0.3-3 mg/kg (i.v.)Transient increase of 15-35 mmHg[11]
Cardiac Contractility TRPC3-Overexpressing Mouse Hearts (Langendorff)1 µM~120% increase in LVP[2]
Wild-Type Mouse Hearts (Langendorff)1 µM~103% increase in LVP[2]
Arrhythmogenesis TRPC3-Overexpressing Mouse Hearts (Langendorff)1 µMIncreased arrhythmia score[12]

Physiological Effects Across Organ Systems

Cardiovascular System

The most extensively studied physiological effects of this compound are within the cardiovascular system.

  • Cardiac Contractility and Arrhythmogenesis : this compound has been shown to modulate cardiac contractility. In isolated hearts, it produces a positive inotropic response.[2] However, in hearts overexpressing TRPC3, this increased contractility is accompanied by a higher incidence of arrhythmias.[2][12] This pro-arrhythmic effect is linked to Ca²⁺ overload and a dynamic interaction with the sodium-calcium exchanger (NCX1).[2][13]

  • Blood Pressure Regulation : Intravenous administration of this compound in conscious rats leads to a transient increase in blood pressure.[11] This effect highlights the role of TRPC3/6 channels in regulating vascular tone.

Renal System

TRPC6 channels are implicated in the pathogenesis of certain kidney diseases, including focal segmental glomerulosclerosis (FSGS).[9][14] While direct studies on the physiological effects of this compound in the kidney are limited, the activation of TRPC6 is known to contribute to Ca²⁺ influx in podocytes, which can be pathogenic in disease states.[9]

Respiratory System

TRPC channels are expressed in various cells of the respiratory tract and are involved in cellular responses to oxidative stress.[8][15][16] Activation of TRPC3 has been linked to muscarinic receptor-mediated responses in pulmonary epithelial cells.[8] Further research is needed to fully delineate the effects of this compound in the respiratory system.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the activation of TRPC3/6 currents by this compound in a controlled in vitro setting.

Cell Preparation:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a 5% CO₂ incubator.[6]

  • Transfect cells with plasmids encoding human or mouse TRPC3 or TRPC6 using a suitable transfection reagent (e.g., Hilymax).[6]

  • Perform electrophysiological recordings 24 to 48 hours after transfection.[6]

Recording Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.

  • Hold the membrane potential at -60 mV.

  • Apply voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) every 5 seconds to elicit currents.

  • Perfuse the cell with the extracellular solution containing various concentrations of this compound to determine the dose-response relationship.

  • Record the resulting currents using an appropriate amplifier and data acquisition software.

Langendorff Perfused Heart Preparation

This ex vivo protocol assesses the effects of this compound on cardiac contractility and rhythm in an isolated heart.

Heart Preparation:

  • Anesthetize a mouse (e.g., with isoflurane) and perform a thoracotomy.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O₂ / 5% CO₂ at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

Measurement of Cardiac Function:

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure (LVP).

  • Record LVP and derive parameters such as the maximum rate of pressure development (dP/dt_max) and heart rate.

  • Record an electrocardiogram (ECG) to monitor for arrhythmias.

Experimental Protocol:

  • Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Infuse this compound (e.g., 1 µM) into the perfusion buffer.[2]

  • Continuously record LVP and ECG to assess changes in contractility and the incidence of arrhythmias.[2]

In Vivo Blood Pressure Measurement

This protocol measures the effect of this compound on systemic blood pressure in a conscious animal model.

Animal Preparation:

  • Surgically implant a telemetric blood pressure transducer in the abdominal aorta of a rat.

  • Allow the animal to recover from surgery for at least one week.

  • House the rat in a cage that allows for continuous telemetric recording of blood pressure and heart rate.

Experimental Protocol:

  • Record baseline blood pressure and heart rate.

  • Administer a bolus intravenous (i.v.) injection of this compound at various doses (e.g., 0.3-3 mg/kg) via a previously implanted catheter.[11]

  • Continuously monitor and record blood pressure and heart rate to determine the magnitude and duration of the response.

Experimental and Logical Relationship Diagrams

Experimental Workflow for Assessing Cardiac Effects

The following diagram outlines the workflow for investigating the cardiac effects of this compound.

Cardiac_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis Cell_Culture HEK293 or Cardiomyocyte Culture Transfection TRPC3/6 Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Current_Analysis Analyze I-V Relationship and Dose-Response Patch_Clamp->Current_Analysis Langendorff Langendorff Heart Perfusion GSK_Perfusion This compound Perfusion Langendorff->GSK_Perfusion LVP_ECG Measure LVP and ECG GSK_Perfusion->LVP_ECG Contractility_Arrhythmia Assess Contractility and Arrhythmia LVP_ECG->Contractility_Arrhythmia

Workflow for cardiac assessment of this compound.
Logical Relationship of TRPC3 Activation and Arrhythmogenesis

This diagram illustrates the proposed logical steps leading from TRPC3 activation by this compound to arrhythmogenesis in cardiac myocytes.

Arrhythmia_Logic GSK_Activation This compound activates TRPC3 Cation_Entry Increased Na⁺ and Ca²⁺ Entry GSK_Activation->Cation_Entry Ca_Overload Transient Cellular Ca²⁺ Overload Cation_Entry->Ca_Overload NCX_Interaction Spatial Uncoupling of TRPC3 and NCX1 Ca_Overload->NCX_Interaction NCX_Current Enhanced NCX Forward Mode Current Ca_Overload->NCX_Current DADs Delayed Afterdepolarizations (DADs) NCX_Current->DADs Arrhythmia Arrhythmogenesis DADs->Arrhythmia

Logical pathway from TRPC3 activation to arrhythmia.

Conclusion

This compound is a valuable pharmacological tool for probing the physiological and pathophysiological roles of TRPC3 and TRPC6 channels. Its ability to directly activate these channels has provided significant insights into their function, particularly in the cardiovascular system. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating TRPC channel biology and for professionals involved in the development of drugs targeting these ion channels. Further research is warranted to fully understand the therapeutic potential and possible adverse effects associated with the modulation of TRPC3/6 activity in various disease states.

References

GSK1702934A in vitro and in vivo applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro and In Vivo Applications of GSK1702934A

Introduction

This compound is a potent and selective small-molecule agonist of the Transient Receptor Potential Canonical (TRPC) 3, 6, and 7 channels.[1] These channels are non-selective cation channels that play a crucial role in calcium (Ca²⁺) signaling downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[2] As a direct activator that functions independently of the canonical phospholipase C (PLC) pathway, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of TRPC3/6/7 channels in various biological systems.[3][4] This guide provides a comprehensive overview of its mechanism of action, its applications in both in vitro and in vivo research, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound directly activates TRPC3, TRPC6, and TRPC7 channels.[1] Structural and mutagenesis studies have revealed that it binds to an extracellular orthosteric site.[5] This binding site is a cavity formed by the pore helix (PH) and the transmembrane helix S6 of the channel protein.[5][6] Notably, this mechanism bypasses the need for diacylglycerol (DAG), the endogenous activator produced by PLC activation, allowing for the specific investigation of channel function without engaging the entire upstream signaling cascade.[3][4] The activation by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, which in turn triggers various downstream cellular responses.[2][6]

cluster_membrane Plasma Membrane PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG Generates TRPC367 TRPC3/6/7 Channel DAG->TRPC367 Activates (Endogenous) Ca_Influx Ca²+ Influx TRPC367->Ca_Influx Mediates GSK This compound (Extracellular) GSK->TRPC367 Activates Directly (Exogenous) GPCR GPCR Activation GPCR->PLC Activates Response Cellular Response Ca_Influx->Response

Caption: Mechanism of TRPC3/6/7 channel activation.

In Vitro Applications

This compound is widely used in in vitro settings to characterize the function and pharmacology of TRPC3 and TRPC6 channels in heterologous expression systems, such as HEK293 cells, and in native cells expressing these channels.[7][8] Its primary applications include electrophysiological recordings and intracellular calcium measurements.

Data Presentation: In Vitro Potency

The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound for human TRPC3 and TRPC6 channels, demonstrating its high potency.

ChannelAssay MethodReported EC₅₀Reference
hTRPC3 Electrophysiology0.08 µM (80 nM)[4][6][7]
hTRPC6 Electrophysiology0.44 µM (440 nM)[4][6][7]
mTRPC6 Electrophysiology0.78 ± 0.16 µM[5]
Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure ion currents through TRPC channels in response to this compound in transfected HEK293 cells.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Transfect cells with plasmids encoding the human TRPC3 or TRPC6 channel using a suitable transfection reagent (e.g., Hilymax or Lipofectamine).[5]

    • Perform electrophysiological measurements 24 to 48 hours post-transfection.[5]

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, pH adjusted to 7.2 with CsOH.[9]

    • This compound Stock Solution: Prepare a 10 mM stock in DMSO. Dilute to the final working concentration in the extracellular solution just before use.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to record baseline currents.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound to activate TRPC currents.[8]

    • Record the evoked currents. For inhibition studies, a TRPC inhibitor can be co-applied with the agonist.[8]

Protocol 2: Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing TRPC3 or TRPC6 in a 96-well black, clear-bottom microplate.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127 in a physiological buffer like Hanks' Balanced Salt Solution (HBSS).

    • Incubate cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Record baseline fluorescence.

    • Add this compound (and/or inhibitors) to the wells.

    • Continuously measure the fluorescence signal to detect changes in [Ca²⁺]i.[9]

start Start: Prepare TRPC-expressing cells (e.g., HEK293) pre_incubate Pre-incubate cells with vehicle or inhibitor start->pre_incubate stimulate Stimulate with this compound pre_incubate->stimulate measure Measure Cellular Response stimulate->measure calcium Calcium Imaging (Fluo-4 AM) measure->calcium Assay electro Electrophysiology (Patch-Clamp) measure->electro Assay analysis Data Analysis and Interpretation calcium->analysis electro->analysis end End analysis->end

Caption: General experimental workflow for in vitro TRPC modulator studies.

In Vivo Applications

This compound has been instrumental in studying the systemic effects of TRPC3/6/7 activation in animal models, particularly in the cardiovascular and central nervous systems.

Data Presentation: In Vivo Effects
Animal ModelAdministrationDosageObserved EffectReference
Sprague Dawley Rats Intravenous (i.v.)0.3-3 mg/kgTransient increase in blood pressure by 15-35 mmHg.[7]
Wild-Type Mice Langendorff Perfusion1 µMIncreased left ventricular pressure (contractility) to 103% of baseline.[3]
TRPC3-Overexpressing Mice Langendorff Perfusion1 µMIncreased left ventricular pressure to 120% of baseline; promoted arrhythmogenesis.[3]
Mice (VTA slice) Puff Application0.3-1 µMElicited calcium responses in Ventral Tegmental Area Dopamine (B1211576) (VTA-DA) neurons.[10]
Experimental Protocols

Protocol 3: In Vivo Administration for Cardiovascular Studies

This protocol describes the intravenous administration of this compound to conscious rats to assess effects on blood pressure.

  • Animal Preparation:

    • Use conscious Sprague Dawley rats equipped with telemetry for continuous blood pressure monitoring.

  • Drug Formulation:

    • A common formulation for intravenous injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

    • Ensure the solution is clear. Sonication or gentle heating can aid dissolution. Prepare fresh on the day of the experiment.[7]

  • Administration and Monitoring:

    • Administer this compound via intravenous injection at doses ranging from 0.3 to 3 mg/kg.[7]

    • Continuously record blood pressure, heart rate, and other relevant cardiovascular parameters before, during, and after administration to determine the compound's effects.

Signaling Pathways

Activation of TRPC3/6/7 channels by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.

  • Cardiac Myocytes: In the heart, TRPC3 activation leads to Ca²⁺ entry, which can enhance cardiac contractility.[3] However, excessive activation is linked to arrhythmogenesis. This is partly due to the dynamic interaction between TRPC3 and the sodium-calcium exchanger (NCX1). Aberrant TRPC3 activation can lead to Ca²⁺ overload and uncoupling from NCX1.[3] The Ca²⁺ influx can also stimulate the calcineurin-nuclear factor of activated T-cells (NFAT) pathway, a known mediator of pathological cardiac hypertrophy.[8]

  • Neuronal Signaling: In the central nervous system, TRPC6 channels are coupled to neuropeptide receptor signaling pathways.[10] For example, in VTA dopamine neurons, TRPC6 activation is specifically linked to neurotensin (B549771) and neurokinin B receptor signaling, modulating neuronal activity and behavior.[10] Calcium influx through TRPC6 can also activate the cAMP response element-binding protein (CREB) via Ras/MEK/ERK, RAS/PI3K/Akt, and CaM/CAMKIV signaling cascades, which is crucial for neuronal survival and plasticity.[11]

cluster_membrane Plasma Membrane TRPC367 TRPC3/6/7 Channel NCX1 NCX1 TRPC367->NCX1 Interacts with Ca_Influx Ca²+ Influx TRPC367->Ca_Influx Mediates GSK This compound GSK->TRPC367 Activates Calcineurin Calcineurin Ca_Influx->Calcineurin Activates Contractility Cardiac Contractility Ca_Influx->Contractility Modulates Arrhythmia Arrhythmogenesis (Ca²+ Overload) Ca_Influx->Arrhythmia Induces NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene Gene Transcription (e.g., Hypertrophy) NFAT->Gene Promotes

Caption: Downstream signaling pathway of this compound in cardiac myocytes.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of TRPC3, TRPC6, and TRPC7 channels. Its ability to directly and potently activate these channels from the extracellular side provides a clean method for studying their function, divorced from the complexities of upstream PLC signaling. The data and protocols presented in this guide highlight its broad utility in diverse experimental paradigms, from single-channel recordings to systemic in vivo studies, facilitating a deeper understanding of the roles these critical ion channels play in health and disease.

References

An In-depth Technical Guide to the Binding Site of GSK1702934A on TRPC6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of GSK1702934A, a potent activator of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of pharmacology, ion channel biology, and drug discovery.

Introduction to TRPC6 and this compound

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling in various physiological and pathological processes.[1][2] It is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling. Dysregulation of TRPC6 has been implicated in numerous diseases, including focal segmental glomerulosclerosis, cardiac hypertrophy, and pulmonary hypertension, making it an attractive therapeutic target.

This compound is a small molecule activator of TRPC3 and TRPC6 channels.[3][4] It has been instrumental as a chemical probe to investigate the physiological and pathophysiological roles of these channels.[5] Understanding the precise binding site and mechanism of action of this compound is critical for the development of more selective and potent modulators of TRPC6.

The Extracellular Binding Site of this compound on TRPC6

Recent studies have elucidated that this compound directly activates TRPC6 by binding to an extracellular orthosteric site.[1][6][7] This is a significant finding as it suggests that TRPC6 can be modulated by extracellularly acting compounds, offering potential advantages for drug development.

The binding site is a cavity formed by the pore helix (PH) and the S6 transmembrane helix of the TRPC6 channel.[1][2][7] In silico docking and molecular dynamics simulations, coupled with mutagenesis studies, have identified key amino acid residues that constitute this binding pocket.[1][2][7]

Key Interacting Residues:

  • Pore Helix (PH): E671, E672, K675, W679

  • S6 Helix: N701, Y704

Mutations of these residues have been shown to significantly decrease the apparent affinity of this compound for TRPC6 and attenuate the maximal response to the compound, confirming their importance in the binding and activation mechanism.[1][2][7]

Quantitative Data: this compound Activity on Wild-Type and Mutant TRPC6

The following table summarizes the quantitative data on the potency of this compound in activating wild-type and various mutant TRPC6 channels, as determined by whole-cell patch-clamp electrophysiology.

ChannelEC50 (μM)Fold Shift vs. WTReference
Wild-Type mTRPC6 0.78 ± 0.16 - [1]
mE671C6.63 ± 0.408.5[1]
mE672D1.80 ± 0.332.3[1]
mK675R4.76 ± 0.416.1[1]
mN701Q5.37 ± 0.306.9[1]
mY704W2.93 ± 0.743.8[1]
Wild-Type hTRPC6 0.44 - [3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPC6 activation and a typical experimental workflow to characterize the binding site of a modulator like this compound.

TRPC6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR Binds This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Binds to Extracellular Site PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates Downstream Downstream Signaling Ca_influx->Downstream

Caption: TRPC6 Signaling Pathway. Max Width: 760px.

Experimental_Workflow cluster_computational In Silico Analysis cluster_experimental Experimental Validation cluster_conclusion Conclusion Docking Molecular Docking (this compound on TRPC6 structure) Binding_Pose Identify Potential Binding Sites & Poses Docking->Binding_Pose MD_Sim Molecular Dynamics Simulations MD_Sim->Binding_Pose Mutagenesis Site-Directed Mutagenesis (of predicted binding residues) Binding_Pose->Mutagenesis Expression Expression of WT and Mutant TRPC6 in HEK293 Cells Mutagenesis->Expression Electrophysiology Whole-Cell Patch-Clamp (Measure current responses to this compound) Expression->Electrophysiology Data_Analysis Data Analysis (Determine EC50 values) Electrophysiology->Data_Analysis Confirmation Confirmation of Binding Site Residues Data_Analysis->Confirmation

Caption: Experimental Workflow for Binding Site Identification. Max Width: 760px.

Detailed Experimental Protocols

Site-Directed Mutagenesis

Objective: To introduce point mutations in the TRPC6 gene at the predicted binding site residues to assess their impact on this compound-mediated activation.

Materials:

  • Wild-type TRPC6 expression vector (e.g., pcDNA3.1-hTRPC6)

  • Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)

  • Custom-designed mutagenic primers for each target residue

  • High-fidelity DNA polymerase

  • DH5α competent E. coli

  • Plasmid purification kit

Protocol:

  • Primer Design: Design forward and reverse mutagenic primers (typically 25-45 bases in length) containing the desired mutation. The mutation should be in the center of the primer with ~10-15 bases of correct sequence on both sides.

  • PCR Amplification: Set up the PCR reaction containing the template DNA, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.

  • Thermal Cycling: Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension times and temperatures will depend on the polymerase and primers used). Typically, 12-18 cycles are sufficient.

  • Digestion of Parental DNA: Digest the parental, non-mutated DNA template by adding a DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour. DpnI specifically targets methylated and hemimethylated DNA (the parental plasmid) and will not digest the newly synthesized, unmethylated mutant DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Purification and Sequencing: Select colonies, grow overnight cultures, and purify the plasmid DNA. Verify the desired mutation and the absence of any other mutations by Sanger sequencing.

Cell Culture and Transfection

Objective: To express wild-type and mutant TRPC6 channels in a mammalian cell line for functional characterization.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Wild-type and mutant TRPC6 expression vectors

Protocol:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: The day before transfection, seed the cells onto appropriate culture dishes (e.g., glass coverslips in a 35 mm dish for electrophysiology) to reach 70-90% confluency on the day of transfection.

  • Transfection: On the day of the experiment, transfect the cells with the wild-type or mutant TRPC6 expression vectors using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression before performing functional assays.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ionic currents through TRPC6 channels in response to this compound and to determine the concentration-response relationship.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Inverted microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • This compound stock solution in DMSO

Protocol:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place the coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Gigaseal Formation: Under visual control, approach a single, transfected cell (identified by fluorescence if a reporter was used) with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell.

  • Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply this compound at various concentrations to the cell via the perfusion system.

  • Data Acquisition: Record the resulting inward currents. To generate a current-voltage (I-V) relationship, a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) can be applied before and during drug application.

  • Data Analysis: Measure the peak current amplitude at each concentration of this compound. Plot the normalized current response against the logarithm of the drug concentration and fit the data with the Hill equation to determine the EC50 value.

In Silico Molecular Docking and Dynamics

Objective: To predict the binding pose of this compound within the TRPC6 channel structure and to assess the stability of the interaction.

Software:

  • Molecular docking software (e.g., AutoDock, Glide)

  • Molecular dynamics simulation package (e.g., GROMACS, AMBER, DESMOND)

  • Molecular visualization software (e.g., PyMOL, VMD)

Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of TRPC6 (e.g., from the Protein Data Bank). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry. Assign partial charges.

  • Molecular Docking:

    • Define the binding site on the TRPC6 structure based on prior knowledge or by performing a blind docking to search the entire protein surface.

    • Run the docking algorithm to generate a series of possible binding poses of this compound in the defined binding site.

    • Score and rank the poses based on the predicted binding affinity.

  • Molecular Dynamics (MD) Simulation:

    • Select the most plausible binding pose from the docking results.

    • Embed the protein-ligand complex in a lipid bilayer solvated with water and ions to mimic the cellular environment.

    • Perform an energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the dynamics of the protein-ligand interaction.

  • Analysis:

    • Analyze the MD trajectory to assess the stability of the binding pose, identify key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy.

Conclusion

The identification of the extracellular binding site of this compound on TRPC6, formed by the pore helix and S6 transmembrane helix, represents a significant advancement in our understanding of TRPC channel pharmacology. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the structure-function relationships of TRPC6 and to design novel modulators with improved therapeutic potential. The convergence of computational and experimental approaches is crucial for validating binding sites and elucidating the molecular mechanisms of ion channel modulation.

References

GSK1702934A: A Pharmacological Probe for TRP Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1] As members of the diverse TRP channel family, TRPC3 and TRPC6 are non-selective cation channels that play crucial roles in a multitude of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. The availability of a selective pharmacological tool like this compound has been instrumental in elucidating the specific functions of these channels in various cellular and in vivo contexts. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed protocols for its application in key experimental paradigms.

Pharmacological Profile and Mechanism of Action

This compound acts as a direct activator of TRPC3 and TRPC6 channels, bypassing the need for upstream phospholipase C (PLC) signaling pathways that are often involved in the physiological activation of these channels. This direct mode of action makes it a valuable tool for isolating and studying the specific contributions of TRPC3/6 channels to cellular responses.

Potency and Selectivity

This compound exhibits high potency for human TRPC3 and TRPC6 channels. The compound's selectivity is a key feature, with no significant activity observed at a range of other TRP channels and receptors at concentrations typically used for TRPC3/6 activation.

TargetSpeciesAssay TypePotency (EC50)Reference(s)
TRPC3 HumanWhole-cell patch clamp80 nM[2]
TRPC6 HumanWhole-cell patch clamp440 nM[2]

Table 1: Potency of this compound on TRPC3 and TRPC6 Channels.

Off-TargetConcentration TestedActivityReference(s)
TRPV4 <10 µmol/LNo activity
TRPA1 <10 µmol/LNo activity
M1, M4 Receptors <10 µmol/LNo activity
CaV1.2 <10 µmol/LNo activity
hERG <10 µmol/LNo activity
NaV1.5 <10 µmol/LNo activity
CXCR5 <10 µmol/LNo activity

Table 2: Selectivity Profile of this compound.

Binding Site

Structural and mutagenesis studies have identified the binding site of this compound on the TRPC6 channel. It binds to an extracellular cavity formed by the pore helix and the S6 transmembrane helix.[3] Key residues involved in this interaction have been identified, providing a molecular basis for its agonist activity. The conservation of these residues among TRPC3, TRPC6, and TRPC7 likely explains the compound's activity on these subtypes, while divergence in these residues in TRPC4 and TRPC5 contributes to its selectivity.[4]

ChannelKey Interacting ResiduesReference(s)
TRPC6 W679, E671, E672, K675 (Pore Helix); N701, Y704 (S6 Helix)[3]

Table 3: Key Amino Acid Residues in the this compound Binding Site on TRPC6.

Signaling Pathway

This compound directly binds to and activates TRPC3 and TRPC6 channels located on the plasma membrane. This leads to the influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients. The resulting increase in intracellular calcium concentration ([Ca2+]i) and membrane depolarization can trigger a variety of downstream cellular responses.

GSK1702934A_Signaling_Pathway This compound This compound TRPC3_6 TRPC3/TRPC6 Channel This compound->TRPC3_6 Direct Activation Ca_Influx Ca²⁺ Influx TRPC3_6->Ca_Influx Na_Influx Na⁺ Influx TRPC3_6->Na_Influx Downstream Downstream Cellular Responses Ca_Influx->Downstream Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Downstream

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Whole-Cell Patch Clamp Electrophysiology in HEK293 Cells

This protocol is adapted from studies characterizing the electrophysiological effects of this compound on heterologously expressed TRPC channels.[5][6][7]

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • For transient transfection, plate cells on glass coverslips. Transfect with plasmids encoding human TRPC3 or TRPC6 using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Record from cells 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

  • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) on a fluorescently identified cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • After establishing a stable baseline current, perfuse the cell with the external solution containing this compound at the desired concentration.

  • Record the current responses to the voltage ramps in the presence of the compound.

Patch_Clamp_Workflow Start Start: Transfected HEK293 Cells Prepare Prepare External and Internal Solutions Start->Prepare Setup Mount Coverslip and Perfuse with External Solution Prepare->Setup Pipette Pull and Fill Patch Pipette Setup->Pipette Seal Establish Gigaohm Seal Pipette->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Record_Base Record Baseline Currents WholeCell->Record_Base Apply_GSK Apply this compound Record_Base->Apply_GSK Record_Drug Record Currents in Presence of Drug Apply_GSK->Record_Drug Analysis Data Analysis Record_Drug->Analysis

Caption: Experimental workflow for whole-cell patch clamp.

Intracellular Calcium Imaging

This protocol is based on standard calcium imaging procedures using the ratiometric dye Fura-2 AM.[8][9][10][11][12]

1. Cell Preparation and Dye Loading:

  • Plate cells (e.g., HEK293 cells stably expressing TRPC6) on glass-bottom dishes or coverslips.

  • Wash the cells twice with a calcium recording buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Prepare a Fura-2 AM loading solution. Dissolve Fura-2 AM in DMSO to make a stock solution (e.g., 1 mg/mL). Dilute the stock solution in the recording buffer to a final concentration of 1-5 µg/mL. The addition of a non-ionic surfactant like Pluronic F-127 (0.02%) can aid in dye loading.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with the recording buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

2. Imaging Procedure:

  • Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Record a stable baseline fluorescence ratio (F340/F380).

  • Apply this compound at the desired concentration to the cells via a perfusion system.

  • Record the change in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

Calcium_Imaging_Workflow Start Start: Cells on Glass-Bottom Dish Wash1 Wash Cells with Recording Buffer Start->Wash1 Load Load with Fura-2 AM Wash1->Load Wash2 Wash to Remove Extracellular Dye Load->Wash2 Deesterify Allow for De-esterification Wash2->Deesterify Image_Base Record Baseline Fluorescence Ratio Deesterify->Image_Base Apply_GSK Apply this compound Image_Base->Apply_GSK Image_Drug Record Change in Fluorescence Ratio Apply_GSK->Image_Drug Analysis Data Analysis Image_Drug->Analysis

Caption: Experimental workflow for calcium imaging.

Isolated Langendorff Perfused Mouse Heart

This protocol is a standard method for assessing cardiac function ex vivo and can be used to investigate the effects of this compound on cardiac contractility and rhythm.[13][14][15][16][17]

1. Heart Isolation and Cannulation:

  • Anesthetize a mouse and perform a thoracotomy.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Identify the aorta and cannulate it with a 20-gauge cannula.

  • Secure the aorta to the cannula and mount it on the Langendorff apparatus.

  • Immediately begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 60 mmHg) and temperature (37°C).

2. Krebs-Henseleit Buffer Composition (in mM):

  • 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 2.5 CaCl2, 11 Glucose.

3. Functional Measurements:

  • Insert a water-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure (LVP).

  • Record baseline parameters including left ventricular developed pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure change (dP/dtmax and dP/dtmin).

  • After a stabilization period, switch to a perfusion buffer containing this compound at the desired concentration.

  • Record the changes in cardiac functional parameters in the presence of the compound.

Langendorff_Workflow Start Start: Anesthetized Mouse Isolate Isolate Heart Start->Isolate Cannulate Cannulate Aorta and Mount on Apparatus Isolate->Cannulate Perfuse Begin Retrograde Perfusion Cannulate->Perfuse Measure_Base Record Baseline Cardiac Function Perfuse->Measure_Base Apply_GSK Switch to Perfusion with this compound Measure_Base->Apply_GSK Measure_Drug Record Changes in Cardiac Function Apply_GSK->Measure_Drug Analysis Data Analysis Measure_Drug->Analysis

Caption: Experimental workflow for Langendorff heart perfusion.

Conclusion

This compound is an invaluable pharmacological tool for the study of TRPC3 and TRPC6 channels. Its potency, selectivity, and direct mechanism of action allow for the precise investigation of the roles of these channels in a wide range of biological systems. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in various experimental settings, thereby advancing our understanding of TRP channel physiology and pharmacology. As with any pharmacological agent, it is crucial for researchers to carefully consider the experimental context and perform appropriate controls to ensure the validity of their findings.

References

A Comprehensive Review of GSK1702934A: A Potent TRPC3/6 Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK1702934A is a selective and potent small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels, and also demonstrates activity on TRPC7.[1][2][3][4][5] Its ability to directly stimulate these non-selective cation channels has made it a valuable pharmacological tool for investigating the physiological and pathological roles of TRPC3/6/7 in various biological systems, particularly in the cardiovascular system.[1] This technical guide provides an in-depth review of the literature on this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action and experimental workflows.

Quantitative Data

The following tables summarize the reported pharmacological data for this compound and related compounds.

Table 1: In Vitro Activity of this compound

TargetAssay TypeCell LineEC50 / pEC50Reference(s)
Human TRPC3Whole-cell patch clampHEK29380 nM (0.08 µM)[2][3][6][7]
Human TRPC6Whole-cell patch clampHEK293440 nM (0.44 µM)[2][3][6][7]
Mouse TRPC6Not specifiedNot specified0.78 ± 0.16 µM[8]
Human TRPC6Calcium influxHEK-TRPC6pEC50 = 6.6[3]

Table 2: In Vivo Effects of this compound

SpeciesAdministrationDose RangeEffectReference(s)
RatIntravenous0.3 - 3 mg/kgTransient blood pressure increase (15-35 mmHg)[6]
MouseLangendorff1 µMIncreased Left Ventricular Pressure (LVP) in TRPC3-TG hearts (up to 120%) and WT hearts (103%)[9]

Table 3: Activity of Related TRPC3/6 Modulators

CompoundActionTarget(s)IC50 / EC50Reference(s)
GSK417651AAntagonistTRPC3/6~0.04 µM[7]
GSK2293017AAntagonistTRPC3/6~0.01 µM[7]
M085AgonistmTRPC63.80 ± 0.67 µM[8]

Mechanism of Action

This compound directly activates TRPC3/6 channels by binding to an extracellular site on the channel protein.[8] This activation bypasses the need for upstream phospholipase C (PLC) signaling, which is the canonical pathway for diacylglycerol (DAG)-mediated activation of these channels.[3]

Studies involving in-silico docking and site-directed mutagenesis have identified a binding pocket for this compound located in an extracellular cavity formed by the pore helix (PH) and the S6 transmembrane helix of the TRPC6 channel.[8] Key amino acid residues involved in the recognition of this compound include W679, E671, E672, and K675 in the pore helix, and N701 and Y704 in the S6 helix.[8] It is believed that this compound shares a similar gating mechanism with another TRPC6 agonist, AM-0883, which also acts at this orthosteric site.[8] Furthermore, this compound has been shown to competitively bind to the same site as DAG.[2]

The activation of TRPC3/6/7 channels by this compound results in the influx of cations, including Ca²⁺ and Na⁺. This influx is central to its observed physiological effects.

Signaling Pathways

In cardiac myocytes, the activation of TRPC3 by this compound has been shown to have significant downstream consequences, primarily through its interaction with the sodium-calcium exchanger (NCX1).[6][8][9]

GSK1702934A_Signaling_Pathway GSK This compound TRPC3 TRPC3 Channel GSK->TRPC3 activates Ca_influx Ca²⁺ Influx TRPC3->Ca_influx Na_influx Na⁺ Influx TRPC3->Na_influx Ca_overload Intracellular Ca²⁺ Overload Ca_influx->Ca_overload NFAT NFAT/Calcineurin Pathway Ca_influx->NFAT activates NCX1 NCX1 (Sodium-Calcium Exchanger) Na_influx->NCX1 stimulates (reverse mode) NCX1->Ca_influx promotes Contractility Increased Cardiac Contractility Ca_overload->Contractility Arrhythmia Arrhythmogenesis Ca_overload->Arrhythmia Hypertrophy Cardiac Hypertrophy NFAT->Hypertrophy

Caption: this compound signaling in cardiomyocytes.

The influx of Na⁺ through the activated TRPC3 channel stimulates the reverse mode of NCX1, leading to a further increase in intracellular Ca²⁺ concentration.[6][8] This elevation in intracellular Ca²⁺ enhances cardiac contractility. However, excessive activation can lead to Ca²⁺ overload, which is a known trigger for cardiac arrhythmias.[6][8] Additionally, TRPC3 activation is associated with the NFAT/calcineurin pathway, which is implicated in the development of cardiac hypertrophy.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be adapted based on specific experimental goals and available equipment.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through TRPC channels in response to this compound.

  • Cell Preparation: HEK293 cells are transiently or stably transfected with the cDNA for the human TRPC3 or TRPC6 channel. Cells are cultured on glass coverslips for 24-48 hours before recording.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Recording:

    • A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.

    • Borosilicate glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.

    • A gigaohm seal (>1 GΩ) is formed between the micropipette and the cell membrane.

    • The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • Currents are elicited by applying voltage ramps or steps.

    • This compound is applied to the bath at various concentrations to determine the dose-response relationship and calculate the EC₅₀.

Langendorff Isolated Heart Perfusion

This ex vivo method allows for the assessment of cardiac function in an isolated heart, free from systemic influences.

  • Heart Isolation: A mouse is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

  • Measurement of Cardiac Function:

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure.

    • Parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure change (±dP/dt) are continuously recorded.

  • Experimental Protocol:

    • The heart is allowed to stabilize for a baseline period (e.g., 20-30 minutes).

    • This compound is then added to the perfusion buffer at the desired concentration (e.g., 1 µM).

    • The effects on cardiac contractile function and the occurrence of arrhythmias are recorded and analyzed.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Mouse Excise Rapidly Excise Heart Anesthesia->Excise Cannulate Cannulate Aorta Excise->Cannulate Mount Mount on Langendorff Apparatus Cannulate->Mount Stabilize Stabilization Period (Baseline Recording) Mount->Stabilize Perfusion Perfuse with This compound Stabilize->Perfusion Record Record Functional Parameters (LVDP, HR, dP/dt) Perfusion->Record Analyze Analyze Data (Contractility, Arrhythmia) Record->Analyze

Caption: Workflow for a Langendorff heart perfusion experiment.

Intracellular Calcium Imaging

This technique is used to visualize changes in intracellular calcium concentration in response to TRPC channel activation.

  • Cell Preparation: Cells (e.g., HEK293 expressing the target TRPC channel or isolated cardiomyocytes) are plated on glass-bottom dishes.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.

  • Imaging:

    • The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Cells are perfused with a physiological salt solution.

    • Baseline fluorescence is recorded.

    • This compound is added to the perfusion solution, and the change in fluorescence intensity, which corresponds to a change in intracellular calcium concentration, is recorded over time.

    • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Conclusion

This compound is a well-characterized and selective activator of TRPC3 and TRPC6 channels. Its direct mechanism of action and potent activity make it an indispensable tool for elucidating the complex roles of these channels in health and disease. The experimental protocols and signaling pathways described herein provide a framework for researchers and drug development professionals to effectively utilize this compound in their investigations into TRPC channel biology and its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for GSK1702934A in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) family of non-selective cation channels, with particular selectivity for TRPC3 and TRPC6 subtypes.[1] These channels are implicated in a wide range of physiological processes, including calcium signaling, cardiac contractility, and blood pressure regulation.[2][3] this compound serves as a crucial pharmacological tool for elucidating the physiological and pathological roles of TRPC3 and TRPC6 channels. These application notes provide a detailed protocol for utilizing this compound in patch clamp electrophysiology experiments to characterize its effects on TRPC channel currents.

Mechanism of Action

This compound directly activates TRPC3 and TRPC6 channels. Its mechanism of action involves binding to an extracellular orthosteric site formed by the pore helix and the S6 transmembrane helix of the channel.[2][4] This direct activation bypasses the need for upstream phospholipase C (PLC) signaling, which is a common pathway for endogenous activation of these channels. Upon binding, this compound induces a conformational change in the channel, leading to its opening and subsequent influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and an increase in intracellular calcium concentration.

Quantitative Data Summary

The following table summarizes the reported potency of this compound on TRPC3 and TRPC6 channels from various studies. The differences in reported EC₅₀ values may arise from different experimental systems (e.g., human vs. mouse channels, different expression systems).

Channel SubtypeCell TypeReported EC₅₀Reference
Human TRPC3HEK29380 nM (0.08 µM)[5]
Human TRPC6HEK293440 nM (0.44 µM)[5]
Mouse TRPC6HEK2930.78 ± 0.16 µM[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and the general workflow for a patch clamp experiment.

gsk1702934a_pathway This compound This compound TRPC3_6 TRPC3/6 Channel This compound->TRPC3_6 Direct Activation Ca_Influx Ca²⁺ Influx TRPC3_6->Ca_Influx Na_Influx Na⁺ Influx TRPC3_6->Na_Influx Downstream Downstream Cellular Responses Ca_Influx->Downstream Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Downstream

This compound directly activates TRPC3/6 channels, leading to cation influx and cellular responses.

patch_clamp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Preparation (e.g., HEK293 expressing TRPC3/6) giga_seal Approach Cell & Form Giga-ohm Seal cell_prep->giga_seal solution_prep Solution Preparation (Internal, External, this compound stock) solution_prep->giga_seal pipette_prep Pipette Pulling (3-5 MΩ) pipette_prep->giga_seal whole_cell Rupture Membrane (Whole-Cell Configuration) giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline drug_app Apply this compound baseline->drug_app record_effect Record Drug Effect drug_app->record_effect data_acq Data Acquisition (pCLAMP, etc.) record_effect->data_acq analysis Data Analysis (Current amplitude, Dose-response) data_acq->analysis

A typical workflow for a whole-cell patch clamp experiment investigating this compound effects.

Detailed Patch Clamp Protocol

This protocol describes a whole-cell voltage-clamp experiment to characterize the activation of TRPC3 or TRPC6 channels by this compound in a heterologous expression system (e.g., HEK293 cells).

Objective

To measure the concentration-dependent activation of TRPC3/6 channels by this compound and determine its EC₅₀ value.

Materials and Reagents
  • Cells: HEK293 cells stably or transiently expressing human TRPC3 or TRPC6.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

  • Equipment:

    • Patch clamp amplifier and digitizer (e.g., Axon Axopatch 200B, Digidata 1550B).[6]

    • Inverted microscope.

    • Micromanipulators.

    • Perfusion system.

    • Pipette puller.

    • Data acquisition and analysis software (e.g., pCLAMP).[6]

Experimental Procedure
  • Cell Preparation:

    • Plate cells expressing the TRPC channel of interest onto glass coverslips 24-48 hours before the experiment.

    • For transient transfections, include a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[7]

  • Establishing Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Using a micromanipulator, approach a target cell with the patch pipette while applying slight positive pressure.

    • Upon contacting the cell (observed as an increase in pipette resistance), release the positive pressure to form a high-resistance (GΩ) seal.[6]

    • Apply a brief pulse of gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[8]

  • Recording Protocol:

    • Clamp the cell at a holding potential of -60 mV.

    • To elicit currents, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5-10 seconds. This allows for the characterization of the current-voltage (I-V) relationship.

    • Record a stable baseline current for 2-3 minutes in the external solution.

  • Application of this compound:

    • Using the perfusion system, apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the cell.

    • Allow the current to reach a steady state at each concentration before applying the next.

    • After the highest concentration, perform a washout with the external solution to check for reversibility.

Data Analysis
  • Current Measurement: Measure the peak outward current (e.g., at +80 mV) and inward current (e.g., at -80 mV) for each concentration of this compound.

  • Dose-Response Curve:

    • Normalize the current at each concentration to the maximal current induced by the highest concentration.

    • Plot the normalized current against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the EC₅₀ value and the Hill coefficient.

Troubleshooting

IssuePossible CauseSuggested Solution
Unstable GΩ Seal Dirty pipette tip or cell membrane.Ensure solutions are filtered and use fresh pipettes. Ensure cell culture is healthy.
High Series Resistance Incomplete membrane rupture or small cell size.Apply additional gentle suction. If the issue persists, discard the cell and try again.
No Response to this compound Low/no channel expression. Drug degradation.Verify channel expression via other means (e.g., Western blot, qPCR). Prepare fresh drug dilutions.
Run-down of Current Channel inactivation or dialysis of essential intracellular components.Allow for a stable whole-cell configuration before recording. Perforated patch configuration can be used to preserve the intracellular milieu.[8]

References

Application Notes and Protocols for Utilizing GSK1702934A in a Calcium Imaging Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) 3, 6, and 7 channels.[1][2] These channels are non-selective cation channels that play a crucial role in regulating intracellular calcium concentration ([Ca2+]).[3] Activation of TRPC3/6/7 channels leads to an influx of Ca2+, which can be visualized and quantified using calcium imaging assays. This document provides detailed protocols and application notes for the use of this compound in such assays, intended to assist researchers in studying the function of these channels in various physiological and pathological contexts.

This compound directly activates TRPC3/6/7 channels, bypassing the canonical phospholipase C (PLC) signaling pathway that typically leads to the production of diacylglycerol (DAG), the endogenous activator of these channels.[1][4] This direct mechanism of action makes this compound a valuable tool for specifically probing the function of TRPC3/6/7 channels.

Quantitative Data

The potency of this compound in activating human TRPC3 and TRPC6 channels has been determined in whole-cell patch-clamp assays using HEK293 cells expressing the recombinant channels.[5][6]

CompoundTargetAssayEC50Reference
This compoundhuman TRPC3Whole-cell patch-clamp0.08 µM (80 nM)[1][7]
This compoundhuman TRPC6Whole-cell patch-clamp0.44 µM (440 nM)[1][7]

Signaling Pathways

The canonical activation of TRPC3, TRPC6, and TRPC7 channels occurs downstream of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) that activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers the release of calcium from the endoplasmic reticulum, DAG directly activates TRPC3/6/7 channels, leading to an influx of extracellular calcium.[3]

TRPC3_6_7_Signaling_Pathway cluster_0 Plasma Membrane cluster_1 Intracellular GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC3_6_7 TRPC3/6/7 Channel DAG->TRPC3_6_7 Activates Ca_influx Ca²⁺ Influx TRPC3_6_7->Ca_influx This compound This compound This compound->TRPC3_6_7 Directly Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Caption: Canonical and direct activation pathways of TRPC3/6/7 channels.

Experimental Protocols

This section provides detailed protocols for a calcium imaging assay to measure the activation of TRPC3/6/7 channels by this compound using either the ratiometric dye Fura-2 AM or the single-wavelength dye Fluo-4 AM.

Experimental Workflow

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., HEK293 expressing TRPC3/6/7) B 2. Dye Loading (Fura-2 AM or Fluo-4 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Compound Addition (this compound) C->D E 5. Post-Stimulation Fluorescence Measurement D->E F 6. Data Analysis (Change in fluorescence intensity/ratio) E->F

Caption: General workflow for a calcium imaging experiment.

Protocol 1: Calcium Imaging using Fura-2 AM

Fura-2 AM is a ratiometric calcium indicator that allows for accurate quantification of intracellular calcium levels by measuring the ratio of fluorescence emission at two different excitation wavelengths.[1][8]

Materials:

  • Cells: HEK293 cells stably or transiently expressing human TRPC3, TRPC6, or TRPC7 are recommended.[9]

  • This compound

  • Fura-2 AM

  • DMSO (anhydrous)

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader or microscope with excitation filters for 340 nm and 380 nm and an emission filter for ~510 nm.

Procedure:

  • Cell Preparation:

    • Seed HEK293 cells expressing the TRPC channel of interest into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Fura-2 AM Stock Solution: Prepare a 1 mg/mL (approximately 1 mM) stock solution of Fura-2 AM in anhydrous DMSO.[8] Store protected from light at -20°C.

    • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

    • Dye Loading Solution: For each well, prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in the assay buffer. To do this, first mix the Fura-2 AM stock with an equal volume of the Pluronic F-127 stock, and then dilute this mixture into the assay buffer.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate for 30-60 minutes at 37°C, protected from light.[8]

    • Wash the cells twice with the assay buffer to remove extracellular Fura-2 AM.

    • Add fresh assay buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence reader.

    • Measure the baseline fluorescence for 1-2 minutes, alternating excitation between 340 nm and 380 nm and recording emission at ~510 nm.

    • Add this compound at the desired final concentration (a concentration range of 10 nM to 10 µM is recommended to generate a dose-response curve).

    • Immediately begin recording the fluorescence for 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each time point.

    • The change in intracellular calcium is represented by the change in this ratio from baseline.

Protocol 2: Calcium Imaging using Fluo-4 AM

Fluo-4 AM is a high-affinity, single-wavelength calcium indicator that exhibits a large fluorescence intensity increase upon binding to Ca2+.[3]

Materials:

  • Cells, this compound, DMSO, Pluronic F-127, Assay Buffer, and Microplates as described in Protocol 1.

  • Fluo-4 AM

  • Fluorescence plate reader or microscope with excitation at ~490 nm and emission at ~520 nm.[3]

Procedure:

  • Cell Preparation:

    • Follow the same procedure as in Protocol 1.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare as in Protocol 1.

    • Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Dye Loading Solution: Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in the assay buffer.

  • Dye Loading:

    • Follow the same procedure as in Protocol 1, using the Fluo-4 AM loading solution.

  • Calcium Measurement:

    • Place the plate in the fluorescence reader.

    • Measure the baseline fluorescence for 1-2 minutes with excitation at ~490 nm and emission at ~520 nm.

    • Add this compound at the desired final concentration.

    • Immediately begin recording the fluorescence for 5-10 minutes.

  • Data Analysis:

    • The change in intracellular calcium is represented by the change in fluorescence intensity (ΔF) from the baseline fluorescence (F0), often expressed as ΔF/F0.

Concluding Remarks

The protocols outlined in this document provide a robust framework for utilizing this compound to study TRPC3/6/7 channel activity in a calcium imaging assay. Researchers should optimize parameters such as cell density, dye concentration, and incubation times for their specific cell type and experimental setup. The direct activation mechanism of this compound makes it an invaluable tool for dissecting the specific contributions of TRPC3/6/7 channels to calcium signaling in various cellular processes.

References

Application Notes and Protocols: Preparation of GSK1702934A Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and use of GSK1702934A stock solutions for in vitro cell culture experiments. This compound is a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) channels TRPC3 and TRPC6, which are non-selective cation channels involved in calcium signaling.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. These guidelines cover compound properties, solubility, signaling pathways, and step-by-step experimental procedures.

This compound Compound Information

This compound is a small molecule used to investigate the physiological roles of TRPC3 and TRPC6 channels in various cellular contexts, including cardiac function and blood pressure regulation.[1] It directly activates these channels, bypassing the need for upstream phospholipase C signaling.[2]

PropertyValue
IUPAC Name 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Molecular Formula C₂₂H₂₅N₃O₂S
Molecular Weight 395.52 g/mol [1][2]
CAS Number 924377-85-5[1][2]
Primary Targets TRPC3 and TRPC6 activator[1][2]
EC₅₀ 80 nM for TRPC3 and 440 nM for TRPC6[2]

Solubility Data

This compound is readily soluble in organic solvents but has poor solubility in aqueous solutions. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 39.55100
Ethanol 39.55100

Data sourced from Tocris Bioscience.[2]

Signaling Pathway of this compound

This compound directly binds to an extracellular site on TRPC3/TRPC6 channels, which are located on the plasma membrane.[3][4] This binding induces a conformational change, opening the non-selective cation channel and allowing the influx of cations, primarily Ca²⁺, down their electrochemical gradient. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) triggers various downstream cellular signaling cascades and physiological responses.

GSK1702934A_Pathway cluster_intracellular Intracellular Space GSK This compound TRPC TRPC3/TRPC6 Channel (Closed) GSK->TRPC  Binds & Activates Ca_ext Ca²⁺ TRPC_open TRPC3/TRPC6 Channel (Open) Ca_ext->TRPC_open Influx Ca_int Increased [Ca²⁺]i Response Downstream Cellular Responses Ca_int->Response

Fig 1. This compound directly activates TRPC3/6 channels, leading to Ca²⁺ influx.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting concentration for subsequent dilutions.

Materials:

  • This compound powder (MW: 395.52 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM solution, you need to dissolve 3.955 mg of this compound in 1 mL of DMSO.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 395.52 g/mol x 1000 = 3.955 mg

  • Weighing: Carefully weigh out 3.955 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation occurs or dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile cryovials.[6]

  • Storage: Store the aliquots as recommended in Section 6.

Stock_Prep_Workflow start Start weigh 1. Weigh 3.96 mg This compound start->weigh add_dmso 2. Add 1 mL DMSO weigh->add_dmso mix 3. Vortex / Sonicate until dissolved add_dmso->mix aliquot 4. Aliquot into cryovials mix->aliquot store 5. Store at -80°C aliquot->store end End store->end

Fig 2. Workflow for preparing this compound stock solution.

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at concentrations typically above 0.5%. A final DMSO concentration of ≤0.1% is recommended for most cell lines.[7]

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For creating a dose-response curve, perform serial dilutions of the concentrated stock solution in 100% DMSO. This ensures that the volume of DMSO added to each well remains constant.

  • Final Dilution: Dilute the DMSO stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Example: Add 1 µL of 10 mM this compound stock to 999 µL of cell culture medium.

  • Mixing: Mix immediately and thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of pure DMSO to the cell culture medium. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound or the vehicle control.

Storage and Handling

Proper storage is essential to maintain the stability and activity of this compound.

Storage ConditionRecommended DurationNotes
Solid Powder Store at room temperature[2]Keep in a dry, dark place.
DMSO Stock Solution (-20°C) Up to 1 month[6]Suitable for short-term storage.
DMSO Stock Solution (-80°C) Up to 6 months[6]Recommended for long-term storage. Aliquoting is critical to prevent degradation from freeze-thaw cycles.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle DMSO with care as it can facilitate the absorption of substances through the skin.[8]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for GSK1702934A-Mediated TRPC3 Activation in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of GSK1702934A to selectively activate Transient Receptor Potential Canonical 3 (TRPC3) channels in Human Embryonic Kidney 293 (HEK293) cells.

Introduction

This compound is a potent and selective chemical activator of the TRPC3 and TRPC6 cation channels.[1][2] It is a valuable tool for studying the physiological and pathological roles of these channels in various cellular contexts. This compound directly activates TRPC3, bypassing the need for phospholipase C (PLC) signaling, which allows for the specific investigation of TRPC3 channel function.[1][3] These notes provide essential data and detailed protocols for the effective use of this compound in HEK293 cells expressing TRPC3.

Data Presentation

Quantitative Data on this compound Activity
ParameterValueCell TypeTargetReference
EC50 80 nMHEK293Human TRPC3[1]
EC50 440 nMHEK293Human TRPC6[1]
pEC50 6.6HEK-TRPC6Human TRPC6[1]
Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 395.52 g/mol [1]
Formula C22H25N3O2S[1]
Solubility 100 mM in DMSO, 100 mM in ethanol[1]
CAS Number 924377-85-5[1]

Signaling Pathway

This compound directly binds to and activates the TRPC3 channel, leading to an influx of cations, primarily Ca2+ and Na+. This bypasses the canonical PLC-mediated pathway, which involves the generation of diacylglycerol (DAG). The resulting increase in intracellular calcium can trigger various downstream signaling cascades, including the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway and modulation of the sodium-calcium exchanger (NCX).[3][4]

TRPC3_Activation_Pathway cluster_membrane Plasma Membrane TRPC3 TRPC3 Channel NCX1 NCX1 TRPC3->NCX1 Functional Coupling Ca_influx Ca²⁺ Influx TRPC3->Ca_influx Opens Na_influx Na⁺ Influx TRPC3->Na_influx Opens This compound This compound This compound->TRPC3 Direct Activation Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Active Nucleus Nucleus NFAT->Nucleus Translocates to Gene_expression Gene Expression Nucleus->Gene_expression Modulates

Caption: this compound signaling pathway in TRPC3-expressing cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (M.W. 395.52)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, add 2.53 mL of DMSO to 10 mg of this compound.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Calcium Imaging of TRPC3 Activation in HEK293 Cells

This protocol details the measurement of intracellular calcium changes in TRPC3-expressing HEK293 cells upon activation by this compound using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably or transiently expressing human TRPC3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated coverslips or 96-well black-walled imaging plates

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-8 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4

  • This compound stock solution (10 mM in DMSO)

Experimental Workflow:

Calcium_Imaging_Workflow A 1. Cell Seeding HEK293-TRPC3 cells on poly-D-lysine coated surface B 2. Dye Loading Incubate with Fura-2 AM or Fluo-8 AM A->B C 3. Baseline Measurement Record fluorescence in HBS B->C D 4. Compound Addition Add this compound working solution C->D E 5. Post-Stimulation Recording Measure fluorescence changes D->E F 6. Data Analysis Calculate fluorescence ratio or intensity change E->F

Caption: Workflow for calcium imaging experiment.

Procedure:

  • Cell Preparation:

    • Seed TRPC3-expressing HEK293 cells onto poly-D-lysine coated coverslips or 96-well imaging plates 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 3 µM Fluo-8 AM with 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the loading solution for 30-40 minutes at room temperature in the dark.

    • Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Calcium Measurement:

    • Place the coverslip or plate in a fluorescence microscope or plate reader equipped for calcium imaging.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Prepare a working solution of this compound in HBS at the desired final concentration (a concentration range of 10 nM to 1 µM is recommended to generate a dose-response curve around the 80 nM EC50).

    • Add the this compound working solution to the cells and continue recording the fluorescence signal for 5-10 minutes.

    • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (B1663694) (1-5 µM) to determine the maximum calcium response.

    • For negative controls, use untransfected HEK293 cells or cells treated with a vehicle control (e.g., 0.1% DMSO).

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340/380 nm).

    • For single-wavelength dyes like Fluo-8, express the change in fluorescence intensity as a ratio over the baseline fluorescence (F/F0).

    • Plot the dose-response curve and calculate the EC50 value.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording this compound-activated TRPC3 currents in HEK293 cells using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells expressing human TRPC3

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • This compound stock solution (10 mM in DMSO)

Experimental Workflow:

Patch_Clamp_Workflow A 1. Cell Preparation Plate HEK293-TRPC3 cells on coverslips B 2. Pipette Preparation Pull and fill patch pipette with internal solution A->B C 3. Seal Formation Achieve GΩ seal on a cell B->C D 4. Whole-Cell Configuration Rupture the cell membrane C->D E 5. Baseline Current Recording Record currents in external solution D->E F 6. Compound Application Perfuse with this compound solution E->F G 7. Data Acquisition Record changes in membrane current F->G H 8. Data Analysis Analyze current-voltage relationship G->H

Caption: Workflow for whole-cell patch-clamp experiment.

Procedure:

  • Cell and Pipette Preparation:

    • Use HEK293 cells expressing TRPC3, plated on glass coverslips.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Record baseline currents using voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.

  • Compound Application and Data Acquisition:

    • Prepare the desired concentration of this compound (e.g., 100 nM) in the external solution.

    • Perfuse the cell with the this compound-containing solution.

    • Record the current responses using the same voltage protocols.

    • Wash out the compound with the external solution to observe reversibility.

  • Data Analysis:

    • Measure the amplitude of the inward and outward currents at specific voltages (e.g., -80 mV and +80 mV).

    • Construct current-voltage (I-V) relationship plots before and after compound application.

    • Determine the reversal potential of the this compound-activated current.

Troubleshooting

  • Low or no response to this compound:

    • Confirm TRPC3 expression in the HEK293 cells (e.g., via Western blot or qPCR).

    • Check the viability of the cells.

    • Prepare fresh dilutions of this compound from the stock solution.

  • High background signal in calcium imaging:

    • Ensure complete removal of the dye-loading solution.

    • Optimize the dye concentration and loading time.

  • Difficulty in obtaining a stable patch-clamp recording:

    • Use healthy, well-adhered cells.

    • Ensure the quality and cleanliness of the recording solutions and pipettes.

These protocols and data should serve as a comprehensive guide for the successful application of this compound in activating TRPC3 channels in HEK293 cells. Researchers are encouraged to optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for In Vivo Administration of GSK1702934A in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels. These non-selective cation channels are implicated in a variety of physiological processes, including the regulation of vascular tone and cardiac function. Understanding the in vivo effects of this compound is crucial for elucidating the physiological roles of TRPC3/6 and for the potential development of therapeutics targeting these channels. These application notes provide detailed protocols for the intravenous administration of this compound in rat models to study its effects on cardiovascular parameters, particularly blood pressure. The protocols are based on established methodologies for similar compounds and in vivo cardiovascular studies in rats.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell LineNotes
EC50 (TRPC3) 80 nMRecombinant human TRPC3 in HEK293 cellsPotent activator of the TRPC3 channel.
EC50 (TRPC6) 440 nMRecombinant human TRPC6 in HEK293 cellsSelective for TRPC3 over TRPC6.

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats

Species/ModelAdministration RouteDosage RangeObserved EffectCitation
Conscious Sprague Dawley RatsIntravenous (i.v.)0.3 - 3 mg/kgTransient increase in blood pressure by 15 - 35 mmHg.[1]

Signaling Pathway

This compound directly activates TRPC3 and TRPC6 channels, which are non-selective cation channels. Their activation leads to an influx of cations, primarily Ca2+ and Na+, into the cell. In vascular smooth muscle cells, this increase in intracellular Ca2+ concentration triggers a signaling cascade that results in vasoconstriction and an increase in blood pressure.

GSK1702934A_Signaling_Pathway This compound This compound TRPC3_6 TRPC3/TRPC6 Channels This compound->TRPC3_6 Activates Ca_Influx Cation Influx (Ca²⁺, Na⁺) TRPC3_6->Ca_Influx Mediates Ca_Increase ↑ Intracellular [Ca²⁺] Ca_Influx->Ca_Increase Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction Leads to BP_Increase ↑ Blood Pressure Vasoconstriction->BP_Increase

This compound signaling pathway leading to increased blood pressure.

Experimental Protocols

The following protocols are designed for the in vivo administration of this compound to conscious Sprague Dawley rats to assess its impact on blood pressure. These are generalized protocols and may require optimization based on specific experimental goals.

Protocol 1: Intravenous (i.v.) Bolus Administration and Blood Pressure Measurement

Objective: To determine the acute dose-dependent effects of this compound on blood pressure and heart rate in conscious rats.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Sterile saline (0.9% NaCl)

  • Heparinized saline (10-20 IU/mL)

  • Sprague Dawley rats (male, 250-350 g)

  • Surgical instruments for catheterization

  • Vascular catheters (e.g., PE-50 tubing)

  • Blood pressure transducer and data acquisition system

  • Animal restrainer

Procedure:

  • Animal Preparation and Catheterization (perform 24-48 hours prior to experiment):

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

    • Exteriorize the catheters at the back of the neck and secure them.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle. A common vehicle for poorly soluble compounds is a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Prepare serial dilutions of the stock solution with sterile saline to achieve the desired final concentrations for injection (e.g., for doses of 0.3, 1.0, and 3.0 mg/kg).

    • Prepare a vehicle control solution containing the same components except for this compound.

  • Experimental Procedure:

    • Place the conscious, freely moving rat in a suitable experimental cage.

    • Connect the arterial catheter to the blood pressure transducer.

    • Allow the animal to acclimate for at least 30 minutes and record a stable baseline blood pressure and heart rate for 15-20 minutes.

    • Administer a bolus injection of the vehicle control via the jugular vein catheter, followed by a small flush of heparinized saline.

    • After a suitable washout period (e.g., 30-60 minutes, or until cardiovascular parameters return to baseline), administer the lowest dose of this compound as a bolus injection.

    • Continuously record blood pressure and heart rate to observe the onset, peak, and duration of the response.

    • Administer progressively higher doses of this compound, allowing for a washout period between each dose.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) and heart rate from the baseline for the vehicle control and each dose of this compound.

    • Plot the dose-response curve for the change in MAP.

Experimental Workflow

The following diagram outlines the general workflow for the intravenous administration of this compound and subsequent blood pressure measurement in a rat model.

Workflow for in vivo administration and blood pressure measurement.

Safety and Toxicology Considerations

There is limited publicly available information on the safety and toxicology profile of this compound in rats. As a potent activator of TRPC3/6 channels, potential adverse effects could be related to its on-target activity, such as excessive vasoconstriction, hypertension, or effects on cardiac rhythm. It is crucial to conduct preliminary dose-ranging studies to determine a safe and effective dose range. Animals should be closely monitored during and after administration for any signs of distress, including changes in behavior, respiration, or motor function. A comprehensive safety pharmacology and toxicology assessment should be performed as part of any drug development program for compounds acting on TRPC channels.

Disclaimer: These protocols and application notes are intended for guidance and informational purposes for research use only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should perform their own validation and optimization of these protocols for their specific experimental conditions.

References

Application Notes and Protocols for Langendorff Perfusion using GSK1702934A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK1702934A is a potent and selective agonist of the Transient Receptor Potential Canonical (TRPC) 3, 6, and 7 channels.[1][2] These non-selective cation channels are implicated in various physiological processes, including cardiovascular function. In the heart, activation of TRPC3/6 channels by this compound has been shown to modulate cardiac contractility and has been used to investigate arrhythmogenesis.[3][4] The Langendorff isolated heart preparation is a classic ex vivo technique that allows for the study of cardiac function in a controlled environment, free from systemic neuro-hormonal influences.[5][6] This document provides a detailed protocol for utilizing this compound in a murine Langendorff perfusion system to study its effects on cardiac physiology.

Data Presentation: Effects of this compound on Cardiac Function

The following table summarizes the reported effects of 1 µM this compound on key hemodynamic parameters in isolated Langendorff-perfused mouse hearts. Baseline values for C57BL/6 mice are provided for reference.

ParameterBaseline (C57BL/6 Mice)Change with 1 µM this compound (Wild-Type)Change with 1 µM this compound (TRPC3-Transgenic)
Heart Rate (bpm)350 - 400[6]Not significantly affected[4]Arrhythmias may be evoked[4]
Left Ventricular Developed Pressure (LVDP) (mmHg)100 - 110[6]~3% increase[4]~20% increase[4]
Left Ventricular Systolic Pressure (LVSP) (% of baseline)100Not reported119.1 ± 5.2%[4]
Maximum Rate of Pressure Development (+dP/dt) (% of baseline)100Not significantly affected[4]122 ± 4%[4]
Minimum Rate of Pressure Development (-dP/dt)Not reportedNot reportedNot reported

Experimental Protocols: Langendorff Perfusion of an Isolated Mouse Heart with this compound

This protocol details the procedure for isolating a mouse heart and perfusing it in a Langendorff apparatus to assess the effects of this compound.

1. Materials and Reagents:

  • Animals: Adult mice (e.g., C57BL/6).

  • Anesthetic: Sodium pentobarbital (B6593769) (50 mg/kg, intraperitoneal) or other suitable anesthetic.[5]

  • Heparin: 1000 IU/mL solution.[5]

  • Krebs-Henseleit Buffer (KHB):

    • Composition (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 24.0 NaHCO₃, 1.8 CaCl₂, 11.1 glucose.[7]

    • Prepare fresh and filter through a 0.5 µm filter before use.[8]

    • Continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[8][9]

    • Maintain temperature at 37°C.[7][9]

  • This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration (e.g., 1 µM) in KHB.

  • Surgical Instruments: Scissors, forceps, hemostats.

  • Langendorff Apparatus: Including a water-jacketed heart chamber, perfusion reservoir, peristaltic pump or gravity-fed system, pressure transducer, and data acquisition system.[7]

2. Procedure:

  • Animal Preparation:

    • Administer heparin (0.2 mL/mouse, intraperitoneally) 10 minutes prior to anesthesia to prevent blood clotting.[5]

    • Anesthetize the mouse with sodium pentobarbital. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.[10]

  • Heart Excision:

    • Perform a thoracotomy to expose the heart.[10]

    • Carefully dissect the aorta, ensuring to leave a sufficient length for cannulation (above the aortic root and below the aortic arch).[10]

    • Quickly excise the heart and immediately place it in ice-cold KHB to induce cardioplegia and minimize ischemic damage.[10]

  • Cannulation and Perfusion:

    • Transfer the heart to the Langendorff apparatus.

    • Cannulate the aorta using a 20g cannula.[11]

    • Secure the aorta to the cannula with a suture.[10]

    • Initiate retrograde perfusion with warm, oxygenated KHB at a constant pressure (e.g., 60-80 mmHg) or constant flow (e.g., 2-4 mL/min).[5][11] The perfusate will close the aortic valve and enter the coronary arteries.[9]

    • Trim away any excess tissue from the heart.[10]

  • Data Acquisition:

    • Insert a water-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.[11]

    • Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[6][11]

    • Allow the heart to stabilize for a 20-30 minute equilibration period, during which baseline hemodynamic data (heart rate, LVDP, +dP/dt, -dP/dt) are recorded.[11]

  • This compound Administration:

    • After the stabilization period, switch the perfusion to KHB containing the desired concentration of this compound (e.g., 1 µM).

    • Continuously record hemodynamic parameters to observe the effects of the compound. The positive inotropic effect of this compound is typically transient, peaking around 3-4 minutes after the start of perfusion.[4]

Mandatory Visualizations:

G cluster_0 Animal Preparation Animal Preparation Heart Excision Heart Excision Animal Preparation->Heart Excision Anesthesia & Heparinization Aortic Cannulation Aortic Cannulation Heart Excision->Aortic Cannulation Transfer to Apparatus Langendorff Perfusion Langendorff Perfusion Aortic Cannulation->Langendorff Perfusion Initiate Retrograde Flow Stabilization Stabilization Langendorff Perfusion->Stabilization 20-30 min Equilibration This compound Infusion This compound Infusion Stabilization->this compound Infusion Switch Perfusate Data Acquisition Data Acquisition Stabilization->Data Acquisition Baseline Recording This compound Infusion->Data Acquisition Continuous Recording

Caption: Experimental workflow for Langendorff perfusion with this compound.

G cluster_0 Cardiomyocyte This compound This compound TRPC3_6 TRPC3/6 Channel This compound->TRPC3_6 Activates Ca_entry Ca²⁺ Influx TRPC3_6->Ca_entry Na_entry Na⁺ Influx TRPC3_6->Na_entry Ca_overload Intracellular Ca²⁺ Overload Ca_entry->Ca_overload NCX1 NCX1 (Reverse Mode) Na_entry->NCX1 Drives NCX1->Ca_entry Promotes further Calcineurin Calcineurin Ca_overload->Calcineurin Activates CaMKII CaMKII Ca_overload->CaMKII Activates Contractility Increased Contractility Ca_overload->Contractility Arrhythmia Arrhythmogenesis Ca_overload->Arrhythmia NFAT NFAT Activation Calcineurin->NFAT

Caption: Signaling pathway of this compound in cardiomyocytes.

References

Application Notes: GSK1702934A in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Compound: GSK1702934A Target: Transient Receptor Potential Canonical 5 (TRPC5) and TRPC3/6 channels.[1][2][3] Application: Investigation of calcium signaling, cardiac hypertrophy, and arrhythmogenesis in isolated cardiomyocytes.[1][4][5]

Introduction this compound is a potent modulator of TRPC channels, a family of non-selective cation channels involved in regulating intracellular calcium ([Ca2+]i) levels.[3] While initially identified for its activity on TRPC5, it has also been shown to act as an agonist for TRPC3 and TRPC6 channels.[1][2][3] In the context of cardiac physiology, TRPC channels, particularly TRPC1, TRPC3, TRPC5, and TRPC6, are implicated in the development of cardiac hypertrophy and the modulation of cardiac contractility.[6][7][8][9] The expression of these channels can be upregulated in response to hypertrophic stimuli, making them key targets for research into heart disease.[8][10] this compound serves as a valuable pharmacological tool to probe the function of these channels in isolated cardiomyocyte models.

Mechanism of Action in Cardiomyocytes In cardiomyocytes, neurohormonal factors like angiotensin II and endothelin-1 (B181129) can induce hypertrophic growth through Ca2+-dependent signaling pathways, which are often mediated by TRPC3 and TRPC6 channels.[4][8] These pathways converge on the activation of calcineurin and the subsequent translocation of the Nuclear Factor of Activated T-cells (NFAT) to the nucleus, where it drives the expression of hypertrophic genes.[4][9]

Interestingly, TRPC5 activation has been shown to play a counter-regulatory, protective role against cardiac hypertrophy.[4][6] Activation of TRPC5 can lead to the production of nitric oxide (NO) through the functional coupling with endothelial nitric oxide synthase (eNOS).[4][11] This NO signaling cascade can negatively regulate the pro-hypertrophic Ca2+/NFAT pathway.[4][11]

This compound, by activating TRPC3/6 channels, can induce a transient increase in intracellular Ca2+ and Na+, leading to enhanced contractility.[1][5] However, excessive activation can lead to Ca2+ overload and has been associated with arrhythmogenesis in TRPC3-overexpressing models.[1][5][12] This dual activity makes this compound a complex but informative tool for dissecting the specific roles of different TRPC channels in cardiac function and pathology.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies using this compound and investigating related pathways in isolated cardiomyocytes.

Table 1: Electrophysiological and Contractile Effects of this compound

ParameterCell Type/ModelConcentrationObserved EffectCitation
Action Potential Duration (APD90)TRPC3-overexpressing murine myocytes1 µMProlonged from 29.5 ms (B15284909) to 53.0 ms[1]
Membrane PotentialTRPC3-overexpressing murine myocytes1 µMModerate depolarization (-75.2 mV to -71.7 mV)[1]
Left Ventricular PressureTRPC3-overexpressing Langendorff hearts1 µMIncreased up to 120% of baseline[5]
Left Ventricular PressureWild-Type Langendorff hearts1 µMMinor increase to 103% of baseline[5]

Table 2: Effects of TRPC5 and TRPC3/6 Modulation on Hypertrophic Markers

Modulator/ConditionCell TypeMeasured ParameterResultCitation
ATP (activates TRPC5-eNOS)Neonatal Rat Cardiomyocytes (NRCMs)NFAT-luciferase activityNo significant induction of hypertrophy[4]
ATP + NOS inhibitorNeonatal Rat Cardiomyocytes (NRCMs)NFAT-luciferase activityPotentiated ATP-induced NFAT activation[4]
TRPC5-siRNA + ATPNeonatal Rat Cardiomyocytes (NRCMs)Ca2+ responses & NFAT activityAttenuated Ca2+ response, enhanced NFAT activity[4]
Angiotensin II / Endothelin-1Neonatal Rat Cardiomyocytes (NRCMs)Hypertrophic GrowthInduction of Ca2+/NFAT-dependent hypertrophy[4]

Experimental Protocols

Protocol 1: Isolation of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for isolating a high yield of viable cardiomyocytes.[13][14][15][16]

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type 2 or Matrase™ enzyme blend

  • Percoll density gradient solutions (high and low density)

  • Culture Medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Poly-D-Lysine and Laminin coated culture plates[13]

Procedure:

  • Heart Excision: Euthanize neonatal rats according to approved institutional guidelines. Rapidly excise the hearts and place them in ice-cold HBSS.

  • Ventricle Dissection: Under a dissecting microscope, remove the atria and large vessels. Mince the remaining ventricular tissue into ~0.5-1 mm pieces.[16]

  • Enzymatic Digestion: Transfer the minced tissue to a dissociation solution containing Collagenase 2.[15] Incubate at 37°C with gentle agitation. The digestion can be done in a series of steps or as a single, longer incubation.[17]

  • Cell Dissociation: After digestion, further dissociate the tissue by gently pipetting up and down with a 1000 µL pipette tip to create a single-cell suspension.[17]

  • Fibroblast Depletion (Percoll Gradient):

    • Prepare a discontinuous Percoll gradient in a 15 mL conical tube by carefully layering the low-density solution over the high-density solution.[13][16]

    • Carefully layer the cell suspension on top of the gradient.

    • Centrifuge at 1,800-2,000 x g for 30-45 minutes at room temperature.[13]

    • Cardiomyocytes will be located at the interface between the low- and high-density layers, while fibroblasts will be in the top layer.[16]

  • Cell Plating: Carefully collect the cardiomyocyte layer, wash with culture medium, and centrifuge to pellet the cells. Resuspend the cells in culture medium and plate them on Poly-D-Lysine/Laminin coated plates.[13]

  • Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Allow cells to attach and begin synchronous contractions, typically within 24-48 hours.

Protocol 2: Application of this compound and Assessment of Hypertrophy

Materials:

  • Cultured NRVMs (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Hypertrophic agonists (e.g., Angiotensin II, Endothelin-1)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against α-actinin

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope and imaging software

Procedure:

  • Cell Treatment: After 48 hours in culture, replace the medium with serum-free medium for 24 hours to induce quiescence.

  • Treat the cells with this compound at the desired concentration (e.g., 1 µM) or a vehicle control (DMSO). Co-treatment with a pro-hypertrophic agonist may be performed. Incubate for 24-48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-α-actinin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Using imaging software (e.g., ImageJ), measure the surface area of individual cardiomyocytes (identified by α-actinin staining).

    • Quantify the cell surface area for at least 100 cells per condition. Compare the cell size between control and treated groups to assess hypertrophy.

Visualizations (Graphviz)

Here are diagrams illustrating key pathways and workflows relevant to the application of this compound in cardiomyocytes.

G cluster_0 Pro-Hypertrophic Signaling cluster_1 Anti-Hypertrophic Signaling AngII Angiotensin II / Endothelin-1 GPCR Gq-coupled Receptor AngII->GPCR PLC PLC GPCR->PLC DAG DAG PLC->DAG TRPC3_6 TRPC3/6 Channels DAG->TRPC3_6 Ca_Influx Ca2+ Influx TRPC3_6->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P NFAT NFAT (Nucleus) NFAT_P->NFAT Dephosphorylation Hypertrophy Hypertrophic Gene Expression NFAT->Hypertrophy ATP ATP P2Y P2Y Receptor ATP->P2Y TRPC5 TRPC5 Channel P2Y->TRPC5 Ca_Influx_2 Ca2+ Influx TRPC5->Ca_Influx_2 eNOS eNOS Ca_Influx_2->eNOS NO Nitric Oxide (NO) eNOS->NO PKG PKG NO->PKG PKG->Calcineurin Inhibition GSK This compound GSK->TRPC3_6 Activates GSK->TRPC5 Activates

Caption: Signaling pathways in cardiomyocytes modulated by this compound.

G start Start: Neonatal Rat Pups (1-3 days) harvest 1. Excise Hearts & Isolate Ventricles start->harvest mince 2. Mince Ventricular Tissue harvest->mince digest 3. Enzymatic Digestion (Collagenase) mince->digest dissociate 4. Mechanical Dissociation digest->dissociate gradient 5. Percoll Density Gradient Centrifugation dissociate->gradient collect 6. Collect Cardiomyocyte Layer gradient->collect plate 7. Plate Cells on Coated Dishes collect->plate culture 8. Culture for 48h (Attachment) plate->culture treat 9. Treat with this compound / Vehicle culture->treat fix_stain 10. Fix & Immunostain (α-actinin, DAPI) treat->fix_stain image 11. Fluorescence Microscopy fix_stain->image analyze 12. Image Analysis (Measure Cell Surface Area) image->analyze end End: Quantify Hypertrophic Response analyze->end

Caption: Experimental workflow for studying this compound effects on NRVMs.

References

Application Notes and Protocols for Measuring Intracellular Calcium Dynamics Using Fura-2 AM with the TRPC3/6 Activator GSK1702934A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play a pivotal role in regulating intracellular calcium ([Ca²⁺]i) homeostasis. Specifically, TRPC3 and TRPC6 channels are implicated in a variety of physiological and pathological processes, including cardiovascular function, smooth muscle contraction, and neuronal activity. GSK1702934A is a potent and selective small-molecule activator of TRPC3 and TRPC6 channels, making it a valuable tool for studying the function of these channels.[1]

This document provides detailed application notes and protocols for utilizing the ratiometric fluorescent indicator Fura-2 AM to measure the intracellular calcium dynamics mediated by this compound. Fura-2 AM is a cell-permeant dye that, once inside the cell, is cleaved by cytosolic esterases to its active form, Fura-2. Fura-2 exhibits a characteristic shift in its fluorescence excitation spectrum upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound), a precise and dynamic measurement of [Ca²⁺]i can be obtained, which is largely independent of variations in dye concentration, cell thickness, or photobleaching.[2][3]

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data for this compound's activity on TRPC3 and TRPC6 channels. This data is essential for designing experiments and interpreting results.

ParameterValueChannelCell LineNotes
EC₅₀ 80 nMTRPC3RecombinantPotent activation of the TRPC3 channel.
EC₅₀ 440 nMTRPC6RecombinantSelective activation of the TRPC6 channel.
pEC₅₀ 6.6TRPC6HEK-TRPC6Demonstrates induction of calcium signals in a cellular context.

Signaling Pathway and Experimental Workflow

This compound-Mediated TRPC3/6 Activation Pathway

This compound directly activates TRPC3 and TRPC6 channels, bypassing the conventional phospholipase C (PLC) signaling pathway that is often associated with TRPC channel activation. This direct activation leads to an influx of cations, including Ca²⁺, resulting in an increase in intracellular calcium concentration.

GSK1702934A_Signaling_Pathway GSK This compound TRPC TRPC3/6 Channel GSK->TRPC Direct Activation Ca_influx Ca²⁺ Influx TRPC->Ca_influx Ca_increase Increased [Ca²⁺]i Ca_influx->Ca_increase Downstream Downstream Cellular Responses Ca_increase->Downstream

This compound directly activates TRPC3/6 channels, leading to calcium influx.
Experimental Workflow for Calcium Measurement

The following diagram outlines the key steps for measuring this compound-induced calcium influx using Fura-2 AM.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Fura-2 AM Loading cluster_measurement Calcium Measurement cluster_analysis Data Analysis cell_seeding Seed cells in a black-walled, clear-bottom plate cell_culture Culture cells to desired confluency cell_seeding->cell_culture prepare_loading Prepare Fura-2 AM loading solution load_cells Incubate cells with Fura-2 AM prepare_loading->load_cells wash_cells Wash to remove excess dye load_cells->wash_cells deesterification Allow for de-esterification wash_cells->deesterification baseline Measure baseline fluorescence (340/380 nm excitation) add_gsk Add this compound baseline->add_gsk record_signal Record fluorescence changes over time add_gsk->record_signal calculate_ratio Calculate 340/380 nm fluorescence ratio normalize_data Normalize to baseline calculate_ratio->normalize_data quantify_response Quantify Ca²⁺ response (e.g., peak amplitude, AUC) normalize_data->quantify_response

Workflow for measuring this compound-mediated calcium influx using Fura-2 AM.

Experimental Protocols

This section provides a detailed, step-by-step protocol for measuring this compound-induced intracellular calcium changes using Fura-2 AM. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagent Preparation
  • Fura-2 AM Stock Solution (1 mM):

    • Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use volumes and store at -20°C, protected from light and moisture.

  • Physiological Saline Buffer (e.g., HBSS):

    • Prepare Hank's Balanced Salt Solution (HBSS) or another suitable physiological buffer. Ensure it is at the correct pH (typically 7.2-7.4) and temperature for your cells.[4]

  • This compound Stock Solution (10 mM):

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Store at -20°C. Further dilutions should be made in the physiological saline buffer immediately before use.

Cell Preparation and Dye Loading
  • Cell Seeding:

    • Seed cells (e.g., HEK293 cells stably expressing TRPC3 or TRPC6, or other cell types of interest) in black-walled, clear-bottom 96-well or 384-well microplates.[5]

    • Culture cells overnight or until they reach the desired confluency (typically 80-90%).[6]

  • Fura-2 AM Loading Solution:

    • On the day of the experiment, prepare the Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dilute the 1 mM stock solution in the physiological saline buffer.

    • To aid in dye solubilization and prevent compartmentalization, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.05%.[7]

    • Probenecid (1-2.5 mM) can also be included to inhibit organic anion transporters and reduce dye leakage from the cells.[6]

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with the physiological saline buffer.[8]

    • Add the Fura-2 AM loading solution to each well.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark. Optimal loading time and temperature should be determined empirically for each cell line.[9]

  • Washing and De-esterification:

    • After incubation, gently wash the cells twice with the physiological saline buffer to remove extracellular Fura-2 AM.[6]

    • Add fresh physiological saline buffer (which can also contain probenecid) to the wells.

    • Incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[2][6]

Calcium Measurement
  • Instrument Setup:

    • Set up a fluorescence microplate reader or microscope equipped for ratiometric Fura-2 imaging.

    • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.[4]

  • Baseline Measurement:

    • Place the cell plate in the instrument and record the baseline fluorescence at both excitation wavelengths for a period of 1-2 minutes to establish a stable baseline.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the physiological saline buffer at the desired final concentrations.

    • Using the instrument's automated injection system or by manual addition, add the this compound solutions to the wells. Include a vehicle control (e.g., DMSO diluted in buffer).

  • Data Acquisition:

    • Immediately after compound addition, begin recording the fluorescence intensity at 340 nm and 380 nm excitation over time. The recording duration will depend on the kinetics of the calcium response, but a period of 5-15 minutes is often sufficient.

Data Analysis
  • Ratio Calculation:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).

  • Data Normalization:

    • Normalize the ratio data to the baseline fluorescence recorded before the addition of this compound. This can be expressed as a fold change or as a percentage of the baseline.

  • Quantification of Calcium Response:

    • Quantify the calcium response by measuring parameters such as the peak amplitude of the ratio change, the area under the curve (AUC), or the time to peak.

    • Generate dose-response curves by plotting the quantified calcium response against the concentration of this compound to determine the EC₅₀.

By following these detailed protocols and utilizing the provided quantitative data and diagrams, researchers can effectively employ Fura-2 AM and this compound to investigate the intricate role of TRPC3 and TRPC6 channels in cellular calcium signaling.

References

Application Notes and Protocols for Whole-Cell Patch Clamp Recordings with GSK1702934A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1][2][3] These non-selective cation channels are implicated in a variety of physiological processes, including calcium signaling, vascular tone regulation, and cardiac function.[4] Understanding the function and modulation of TRPC3 and TRPC6 is crucial for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing this compound in whole-cell patch clamp electrophysiology experiments to characterize its effects on these channels.

Data Presentation

The following table summarizes the key quantitative data for this compound activity on TRPC3 and TRPC6 channels as determined by whole-cell patch clamp recordings.

ChannelAgonistEC50Cell LineReference
Human TRPC3This compound80 nMHEK293[1][2][4][5]
Human TRPC6This compound440 nMHEK293[1][2][4][5]

Signaling Pathway and Mechanism of Action

This compound directly activates TRPC3 and TRPC6 channels, bypassing the need for phospholipase C (PLC) signaling pathways that are often involved in the activation of these channels by G-protein coupled receptors (GPCRs).[2] The mechanism of action involves the direct stimulation of an extracellular cavity formed by the pore helix and the S6 transmembrane helix of the TRPC6 channel.[6][7][8] This direct activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and subsequent downstream cellular responses.

GSK1702934A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GSK This compound TRPC6 TRPC6 Channel (Pore Helix & S6) GSK->TRPC6 Direct Activation Cations Ca²⁺ / Na⁺ Influx TRPC6->Cations Depolarization Membrane Depolarization Cations->Depolarization

Caption: this compound directly activates the TRPC6 channel at an extracellular site.

Experimental Protocols

This section provides a detailed protocol for performing whole-cell patch clamp recordings to measure TRPC3/6 channel activation by this compound in a heterologous expression system (e.g., HEK293 cells).

Cell Preparation
  • Cell Culture: Culture HEK293 cells stably or transiently expressing human TRPC3 or TRPC6 channels in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (if applicable).

  • Plating: Twenty-four to forty-eight hours before the experiment, plate the cells onto glass coverslips at a low density to ensure easy access to individual cells for patching.

Solutions and Reagents

External Solution (in mM):

ComponentConcentration (mM)
NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH

Internal (Pipette) Solution (in mM):

ComponentConcentration (mM)
CsCl or K-Gluconate140
HEPES10
BAPTA or EGTA10
Mg-ATP4
Na-GTP0.3
Adjust pH to 7.2 with CsOH or KOH
Note: Cesium or potassium-based internal solutions can be used. Cesium is often used to block potassium channels and isolate TRP channel currents. BAPTA or EGTA is included to chelate intracellular calcium and control its concentration.

This compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1% to minimize non-specific effects.

Electrophysiological Recording
  • Setup: Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Holding Potential: Clamp the cell at a holding potential of -60 mV.

Voltage Protocol and Data Acquisition
  • Baseline Recording: Record baseline currents in the external solution. To elicit currents and generate current-voltage (I-V) relationships, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) every 5-10 seconds.

  • Application of this compound: Perfuse the cells with the external solution containing the desired concentration of this compound. This should result in an increase in both inward and outward currents, characteristic of TRPC3/6 activation.

  • Data Analysis: Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) before and after the application of this compound. Construct a dose-response curve by applying increasing concentrations of the compound to determine the EC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for a whole-cell patch clamp experiment to assess the effect of this compound on TRPC3/6 channels.

Whole_Cell_Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (TRPC3/6 Expressing) Plating Plate Cells on Coverslips Cell_Culture->Plating Giga_Seal Form Giga-seal Solutions Prepare External & Internal Solutions Drug_Prep Prepare this compound Working Solutions Solutions->Drug_Prep Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Apply_Drug Apply this compound Baseline->Apply_Drug Record_Response Record Activated Currents Apply_Drug->Record_Response Measure_Currents Measure Current Amplitudes IV_Curve Generate I-V Curves Measure_Currents->IV_Curve Dose_Response Construct Dose-Response Curve Measure_Currents->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Caption: Workflow for whole-cell patch clamp analysis of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TRPC3 and TRPC6 channels in cellular physiology and disease. The protocols and information provided herein offer a comprehensive framework for researchers to effectively utilize this agonist in whole-cell patch clamp electrophysiology experiments. Careful execution of these protocols will enable the generation of high-quality data to further our understanding of TRPC3/6-mediated signaling pathways and their therapeutic potential.

References

Application Notes and Protocols for GSK1702934A Delivery in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1][2] These non-selective cation channels are implicated in a variety of physiological processes within the central nervous system (CNS), including neuronal development, synaptic transmission, and excitability.[3][4] As such, this compound serves as a critical pharmacological tool for investigating the roles of TRPC3/6 channels in both normal brain function and pathological conditions.

These application notes provide a comprehensive guide for the effective delivery of this compound in acute brain slice preparations for electrophysiological studies. The protocols outlined below are designed to ensure reliable and reproducible results for researchers investigating the effects of TRPC3/6 channel activation on neuronal activity.

Mechanism of Action

This compound directly activates TRPC3 and TRPC6 channels, bypassing the need for phospholipase C (PLC) signaling.[5] The activation is mediated through the stimulation of an extracellular site on the channel protein.[6] This direct mechanism of action makes this compound a valuable tool for isolating the specific contributions of TRPC3/6 channels to neuronal function, independent of upstream G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation.[4]

Signaling Pathway of TRPC3/6 Activation

TRPC3_6_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPC3_6 TRPC3/6 Channel This compound->TRPC3_6 Direct Activation Ca_influx Ca²⁺ Influx TRPC3_6->Ca_influx Na_influx Na⁺ Influx TRPC3_6->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Neuronal_Response Downstream Neuronal Response Depolarization->Neuronal_Response

Caption: Signaling pathway of this compound-mediated TRPC3/6 channel activation.

Data Presentation

Pharmacological Properties of this compound
PropertyValueReference
Target(s) TRPC3 and TRPC6 channels[1][2]
Action Agonist/Activator[1][2]
EC₅₀ (hTRPC3) 0.08 µM (80 nM)[5]
EC₅₀ (hTRPC6) 0.44 µM (440 nM)[5]
Molecular Weight 395.52 g/mol [1]
Solubility Soluble in DMSO

Experimental Protocols

I. Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock, weigh out 3.955 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the recording solution should be kept to a minimum (ideally ≤ 0.1%) to avoid off-target effects.

II. Acute Brain Slice Preparation

Objective: To obtain viable acute brain slices for electrophysiological recording. This protocol is a general guideline and may need to be optimized for the specific brain region of interest.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold slicing solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recording

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold slicing solution.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.

  • Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • Allow the slices to equilibrate to room temperature for at least 1 hour before recording.

III. Delivery of this compound to Brain Slices

Two primary methods are recommended for the delivery of this compound to brain slices: bath perfusion and focal application. The choice of method will depend on the experimental question.

Objective: To apply this compound uniformly across the entire brain slice. This method is suitable for studying widespread effects on neuronal populations.

Materials:

  • Prepared acute brain slice in a recording chamber

  • Perfusion system with inflow and outflow lines

  • aCSF

  • This compound stock solution

Procedure:

  • Prepare the working concentration of this compound in aCSF. A starting concentration in the range of 1-10 µM is recommended, based on the EC₅₀ values.

  • Ensure the final DMSO concentration is ≤ 0.1%.

  • Transfer a brain slice to the recording chamber and begin continuous perfusion with standard aCSF at a flow rate of 2-3 ml/min.

  • Obtain a stable baseline recording from the neuron(s) of interest.

  • Switch the perfusion line to the aCSF containing this compound.

  • Record the effects of this compound on neuronal activity.

  • To assess washout, switch the perfusion back to the standard aCSF.

Objective: To apply this compound to a localized area of the brain slice, such as the dendrites or soma of a specific neuron. This method is ideal for studying effects on individual cells or specific synaptic inputs.

Materials:

  • Prepared acute brain slice in a recording chamber

  • Micromanipulator

  • Puffer pipette (borosilicate glass pipette with a tip diameter of 2-5 µm)

  • Picospritzer or other pressure application system

  • aCSF containing this compound at the desired working concentration (1-10 µM)

Procedure:

  • Back-fill the puffer pipette with the this compound-containing aCSF.

  • Mount the puffer pipette on a micromanipulator.

  • Position the tip of the puffer pipette 20-50 µm away from the neuron of interest.

  • Apply a brief pressure pulse (e.g., 5-20 psi for 10-100 ms) to eject the solution onto the neuron.

  • Record the electrophysiological response.

  • Vary the duration and pressure of the puff to control the amount of drug delivered.

Experimental Workflow for this compound Delivery in Brain Slice Electrophysiology

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording stock_solution Prepare 10 mM this compound Stock Solution in DMSO delivery_choice Choose Delivery Method brain_slice Prepare Acute Brain Slices baseline Obtain Stable Baseline Recording in aCSF brain_slice->baseline baseline->delivery_choice bath_app Bath Perfusion of This compound (1-10 µM) delivery_choice->bath_app Widespread Effect focal_app Focal Application via Puffer Pipette delivery_choice->focal_app Localized Effect record_effect Record Neuronal Response bath_app->record_effect focal_app->record_effect washout Washout with aCSF record_effect->washout

Caption: Experimental workflow for this compound delivery in brain slice electrophysiology.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No observable effect - Inactive compound- Concentration too low- Poor slice health- TRPC3/6 not expressed in the recorded cells- Use a fresh aliquot of this compound.- Increase the concentration in a stepwise manner.- Verify slice health with visual inspection and by recording from healthy-looking cells.- Confirm TRPC3/6 expression in the target cell population using immunohistochemistry or in situ hybridization.
Irreversible effect - High concentration leading to excitotoxicity- Long exposure time- Reduce the concentration of this compound.- Decrease the duration of application, especially for bath perfusion.
High background noise - DMSO concentration too high- Instability in the perfusion system- Ensure the final DMSO concentration is ≤ 0.1%.- Check for bubbles or leaks in the perfusion lines.
Inconsistent results - Inconsistent drug application- Slice variability- For focal application, ensure the puffer pipette position, pressure, and duration are consistent between experiments.- Use animals of the same age and strain, and be consistent with the slicing and recovery procedures.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of TRPC3/6 channels in the CNS. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound on neuronal activity in brain slices. Careful optimization of the experimental parameters, including drug concentration and delivery method, will be crucial for obtaining reliable and meaningful results.

References

Application Notes and Protocols for Studying GSK1702934A in Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective activator of Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels. These non-selective cation channels are crucial in mediating calcium (Ca²⁺) and sodium (Na⁺) influx into smooth muscle cells, playing a significant role in the regulation of vascular tone, cell proliferation, and pathological hypertrophy.[1] this compound directly activates TRPC3 and TRPC6 channels, bypassing the need for phospholipase C (PLC) signaling, making it a valuable tool for elucidating the specific roles of these channels in smooth muscle physiology and pathophysiology. These application notes provide a comprehensive experimental workflow and detailed protocols for investigating the effects of this compound on smooth muscle function.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypePotency (EC₅₀)Reference(s)
Human TRPC3Whole-cell patch-clamp~80 nM[1]
Human TRPC6Whole-cell patch-clamp~440 nM[1]

Table 2: Key Biological Effects of this compound

Biological SystemEffectNotesReference(s)
Recombinant HEK293 cellsInduces TRPC3/6 currents and calcium signalsBypasses phospholipase-C signaling
Isolated Rat HeartTransiently increased perfusion pressureEffect eliminated by a TRPC3/6 blocker[1]
Conscious Sprague Dawley RatsTransiently increased blood pressure (15-35 mmHg)Dose-dependent effect[1]
TRPC3-overexpressing mouse heartsEnhanced contractility and evoked arrhythmiasEffects mimicked by angiotensin II[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPC3/6 activation by this compound in smooth muscle cells and a general experimental workflow for studying its effects.

G cluster_membrane Plasma Membrane cluster_downstream Downstream Effects GSK This compound TRPC3_6 TRPC3/TRPC6 Channels GSK->TRPC3_6 Direct Activation Ca_influx Ca²⁺ Influx TRPC3_6->Ca_influx Na_influx Na⁺ Influx TRPC3_6->Na_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Contraction Activates L-type Ca²⁺ channels

Figure 1: this compound Signaling Pathway in Smooth Muscle.

G Start Start Prepare_Tissue Isolate Smooth Muscle Tissue/Cells Start->Prepare_Tissue Equilibrate Equilibrate Tissue/Cells Prepare_Tissue->Equilibrate Add_GSK Add this compound (Dose-Response) Equilibrate->Add_GSK Measure_Endpoint Measure Endpoint (e.g., Contraction, Ca²⁺) Add_GSK->Measure_Endpoint Data_Analysis Data Analysis Measure_Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: GSK1702934A in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels, with additional activity on TRPC7.[1][2][3] These ion channels are implicated in a variety of physiological processes, including cardiovascular function, neuronal signaling, and kidney function.[4] The direct activation mechanism of this compound on TRPC channels makes it a valuable pharmacological tool for studying their function and for identifying novel modulators through high-throughput screening (HTS) campaigns. These application notes provide detailed protocols for utilizing this compound in cell-based HTS assays to screen for novel activators or inhibitors of TRPC3/6 channels.

Mechanism of Action

This compound directly activates TRPC6 channels by binding to an extracellular orthosteric site formed by the pore helix and the S6 transmembrane helix.[4] This binding event induces a conformational change in the channel, leading to its opening and subsequent influx of cations, primarily Ca2+ and Na+, into the cell. This increase in intracellular calcium can be detected using fluorescent calcium indicators, forming the basis of HTS assays. Notably, this activation bypasses the need for phospholipase C (PLC) signaling, which is a common endogenous pathway for TRPC channel activation.

Signaling Pathway

This compound Signaling Pathway cluster_membrane Plasma Membrane This compound This compound TRPC3_6 TRPC3/6 Channel This compound->TRPC3_6 Binds to extracellular domain Ca_ion Ca²⁺ TRPC3_6->Ca_ion Channel Opening Cell_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Ca_ion->Cell_Response Increased Intracellular Ca²⁺ Extracellular Extracellular Space Intracellular Intracellular Space Plasma_Membrane

Caption: this compound directly activates TRPC3/6 channels, leading to calcium influx.

Data Presentation

The following tables summarize the reported potency of this compound on TRPC3 and TRPC6 channels in various cell-based assays.

Table 1: Potency of this compound on Human TRPC3 and TRPC6 Channels

ChannelAssay TypeCell LineReported EC50Reference
hTRPC3Whole-cell patch-clampHEK293~0.08 µM (80 nM)[2]
hTRPC6Whole-cell patch-clampHEK293~0.44 µM (440 nM)[2]
hTRPC6Calcium ImagingHEK-TRPC6pEC50 = 6.6

Table 2: Selectivity Profile of this compound

TargetActivityConcentrationReference
TRPC3ActivatorEC50 = 80 nM
TRPC6ActivatorEC50 = 440 nM
TRPV4No activity<10 µM
TRPA1No activity<10 µM
M1, M4 ReceptorsNo activity<10 µM
CaV1.2No activity<10 µM
hERGNo activity<10 µM
NaV1.5No activity<10 µM
CXCR5No activity<10 µM

Experimental Protocols

High-Throughput Screening (HTS) for TRPC6 Modulators using a Calcium Influx Assay

This protocol describes a fluorescent-based calcium influx assay in a 384-well format suitable for HTS to identify novel inhibitors or activators of TRPC6 channels. This compound is used as a reference activator.

Materials and Reagents:

  • Cell Line: HEK293 cell line stably expressing human TRPC6 (HEK-hTRPC6).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 AM or Fluo-8 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: To inhibit organic anion transporters and improve dye retention.

  • This compound Stock Solution: 10 mM in DMSO.

  • Test Compounds: Library of compounds dissolved in DMSO.

  • Fluorescence Plate Reader: An instrument capable of kinetic reading with bottom-read fluorescence and automated liquid handling (e.g., FLIPR, FlexStation).

Experimental Workflow Diagram:

HTS Experimental Workflow Start Start Plate_Cells 1. Plate HEK-hTRPC6 Cells (384-well plates) Start->Plate_Cells Incubate_1 2. Incubate Overnight (37°C, 5% CO₂) Plate_Cells->Incubate_1 Dye_Loading 3. Load Cells with Calcium Dye (e.g., Fluo-8 AM) Incubate_1->Dye_Loading Incubate_2 4. Incubate (1 hour, 37°C) Dye_Loading->Incubate_2 Compound_Addition 5. Add Test Compounds / Controls Incubate_2->Compound_Addition Kinetic_Reading 6. Kinetic Fluorescence Reading (FLIPR / FlexStation) Compound_Addition->Kinetic_Reading Data_Analysis 7. Data Analysis (EC₅₀ / IC₅₀ determination) Kinetic_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Studying TRPC3/6 Channels using GSK1702934A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in various physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function.[1][2] Specifically, TRPC3 and TRPC6 are implicated in the regulation of vascular tone, cell growth, and pathological hypertrophy. GSK1702934A is a potent and selective small-molecule activator of TRPC3 and TRPC6 channels, making it an invaluable tool for investigating the function and pharmacology of these channels.[3] This document provides detailed application notes and protocols for utilizing cell lines expressing TRPC3 and/or TRPC6 to study the effects of this compound.

This compound directly activates TRPC3 and TRPC6 channels, bypassing the need for phospholipase C (PLC) activation, which is the physiological pathway involving diacylglycerol (DAG).[1] This direct mechanism of action allows for the specific interrogation of TRPC3/6 channel function in various experimental settings.

Data Presentation

Table 1: In Vitro Activity of this compound on Human TRPC3 and TRPC6 Channels
ChannelAgonist Activity (EC50)Assay SystemReference
TRPC380 nMWhole-cell patch-clamp in HEK293 cells[4]
TRPC6440 nMWhole-cell patch-clamp in HEK293 cells[4]
Table 2: Compound Specifications for this compound
PropertyValueReference
Molecular Weight395.52 g/mol
FormulaC22H25N3O2S
CAS Number924377-85-5
Recommended SolventDMSO (up to 100 mM)
StorageStore at room temperature

Signaling Pathway and Mechanism of Action

This compound acts as a direct agonist of TRPC3 and TRPC6 channels. Unlike physiological activation via G-protein coupled receptors (GPCRs) that leads to the production of diacylglycerol (DAG), this compound binds to an extracellular site on the channel, inducing a conformational change that leads to channel opening and subsequent cation influx (primarily Ca²⁺ and Na⁺).[2][5]

This compound Signaling Pathway Mechanism of this compound Action on TRPC3/6 Channels This compound This compound TRPC3_6 TRPC3/TRPC6 Channel This compound->TRPC3_6 Direct Activation Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPC3_6->Cation_Influx Channel Opening Cellular_Response Downstream Cellular Response Cation_Influx->Cellular_Response Initiates

Caption: Mechanism of this compound action on TRPC3/6 channels.

Experimental Protocols

Recommended Cell Lines

Human Embryonic Kidney (HEK293) cells are a widely used and suitable host for the heterologous expression of TRPC3 and TRPC6 channels.[2][6][7] These cells have low endogenous expression of many ion channels, providing a clean background for studying the specific effects of the expressed channels.[8] Stably or transiently transfected HEK293 cells expressing human TRPC3 or TRPC6 are recommended for the following protocols.

Protocol 1: Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound application using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably or transiently expressing TRPC3 or TRPC6

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates or coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Plating: Seed the TRPC3/6-expressing HEK293 cells onto poly-D-lysine coated 96-well plates or coverslips at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator. For example, for Fluo-4 AM, prepare a solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove excess dye. e. Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Fluorescence Measurement: a. Place the plate or coverslip in the fluorescence reader or on the microscope stage. b. Establish a baseline fluorescence reading for a few minutes. c. Add the this compound dilutions or vehicle control to the cells. d. Continuously record the fluorescence intensity for a desired period (e.g., 5-10 minutes) to capture the calcium influx.

  • Data Analysis: a. Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F). b. Normalize the response by dividing ΔF by F₀ (ΔF/F₀). c. Plot the normalized fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Calcium Imaging Workflow Calcium Imaging Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plating Seed TRPC3/6-HEK293 Cells Loading Load with Calcium Indicator Plating->Loading De_esterification De-esterification Loading->De_esterification Baseline Record Baseline Fluorescence De_esterification->Baseline Addition Add this compound Baseline->Addition Recording Record Fluorescence Change Addition->Recording Normalization Normalize Fluorescence Data (ΔF/F₀) Recording->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Caption: Calcium imaging experimental workflow.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through TRPC3/6 channels upon activation by this compound.

Materials:

  • HEK293 cells transiently or stably expressing TRPC3 or TRPC6

  • Coverslips for cell plating

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment. For transient transfections, co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording: a. Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution. b. Identify a transfected cell and form a giga-ohm seal between the patch pipette and the cell membrane. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV. e. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Compound Application: a. Establish a stable baseline current recording. b. Perfuse the cell with the extracellular solution containing the desired concentration of this compound. c. Record the current response to the compound application. d. To determine the dose-response relationship, apply increasing concentrations of this compound.

  • Data Analysis: a. Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV) from the voltage ramps. b. Subtract the baseline current from the current recorded in the presence of this compound to obtain the net drug-induced current. c. Plot the net current against the compound concentration to generate a dose-response curve and calculate the EC50.

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Workflow cluster_setup Setup cluster_recording Recording cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Prepare TRPC3/6-HEK293 Cells Pipette_Prep Prepare Patch Pipette Cell_Prep->Pipette_Prep Giga_Seal Form Giga-ohm Seal Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Current Record Baseline Current Whole_Cell->Baseline_Current Compound_App Apply this compound Baseline_Current->Compound_App Record_Response Record Current Response Compound_App->Record_Response Measure_Current Measure Current Amplitude Record_Response->Measure_Current Dose_Response Generate Dose-Response Curve Measure_Current->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Caption: Whole-cell patch-clamp experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for the study of TRPC3 and TRPC6 channels. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in cell-based assays to investigate the physiological and pathological roles of these important ion channels. The use of HEK293 cells expressing TRPC3 or TRPC6, combined with calcium imaging and electrophysiological techniques, allows for robust and reproducible characterization of channel function and modulation.

References

Application Notes and Protocols for GSK1702934A in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of GSK1702934A, a potent and selective activator of Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels, in various in vitro experimental settings.[1] The provided methodologies for calcium imaging, whole-cell patch-clamp electrophysiology, and cell viability assays are intended to serve as a comprehensive guide for researchers investigating TRPC3/6 channel function and modulation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound, including its potency on target channels and recommended concentration ranges and treatment durations for the described in vitro assays.

Table 1: Potency of this compound on TRPC Channels

TargetEC50Cell LineReference
TRPC380 nMRecombinant Human TRPC3 in HEK293 cells
TRPC6440 nMRecombinant Human TRPC6 in HEK293 cells

Table 2: Recommended Treatment Durations and Concentrations for In Vitro Assays

Experimental AssayRecommended Concentration RangeRecommended Treatment DurationNotes
Calcium Imaging100 nM - 10 µMAcute (seconds to minutes)The response is typically rapid and transient.[2]
Whole-Cell Patch-Clamp100 nM - 10 µMAcute (seconds to minutes)Application is typically transient to observe channel activation and deactivation kinetics.[2]
Cell Viability (e.g., MTT, MTS)1 µM - 50 µM24 - 72 hoursOptimal duration may vary depending on the cell type and experimental question.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described experimental protocols.

This compound Signaling Pathway This compound This compound TRPC3_6 TRPC3/6 Channels This compound->TRPC3_6 Direct Activation Ca_Influx Ca²⁺ Influx TRPC3_6->Ca_Influx Downstream Downstream Signaling (e.g., Calcineurin/NFAT) Ca_Influx->Downstream

This compound directly activates TRPC3/6 channels, leading to calcium influx.

Calcium Imaging Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells load Load with Calcium Indicator seed->load baseline Record Baseline Fluorescence load->baseline add_gsk Add this compound baseline->add_gsk record_response Record Fluorescence Change add_gsk->record_response analyze Analyze Calcium Transients record_response->analyze

A general workflow for a calcium imaging experiment using this compound.

Cell Viability Assay Workflow seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure Absorbance/Fluorescence incubate_reagent->measure analyze Analyze Data measure->analyze

A typical workflow for assessing cell viability after this compound treatment.

Experimental Protocols

Calcium Imaging Protocol

This protocol outlines the measurement of intracellular calcium concentration changes in response to this compound using a fluorescent calcium indicator.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cells expressing TRPC3 or TRPC6 (e.g., transiently or stably transfected HEK293 cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope equipped with a camera

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Baseline Measurement: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Add the desired concentration of this compound to the wells. The addition can be done manually or using an automated injection system.

  • Response Measurement: Immediately after compound addition, continuously record the fluorescence signal for 5-10 minutes to capture the calcium transient.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline.

    • Determine parameters such as peak amplitude, time to peak, and area under the curve.

    • Generate dose-response curves to calculate the EC50 of this compound.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol describes the recording of TRPC3/6-mediated currents activated by this compound in the whole-cell configuration.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cells expressing TRPC3 or TRPC6 on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Establish a stable baseline recording for 1-2 minutes.

  • This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound for a short duration (e.g., 30 seconds to 2 minutes) until a maximal current response is observed.

  • Washout: Perfuse the cell with the control extracellular solution to wash out the compound and allow the current to return to baseline.

  • Data Analysis:

    • Measure the peak current amplitude in response to this compound.

    • Analyze the current-voltage (I-V) relationship from voltage ramps.

    • Generate dose-response curves to determine the EC50.

Cell Viability Assay (MTT/MTS) Protocol

This protocol is for assessing the long-term effects of this compound on cell viability using a colorimetric assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • 96-well clear flat-bottom microplates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[3][4]

  • Addition of Viability Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4] Then, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[4]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and calculate the IC50 value, if applicable.

References

Application Notes and Protocols for Measuring TRPC6 Currents Activated by GSK1702934A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels implicated in a variety of physiological and pathological processes, making them a significant target for drug discovery. GSK1702934A is a potent and selective small-molecule activator of TRPC3 and TRPC6 channels.[1][2] This document provides detailed application notes and protocols for measuring TRPC6 currents activated by this compound using patch-clamp electrophysiology.

This compound directly activates TRPC6 channels by binding to an extracellular site, bypassing the need for phospholipase C signaling.[1][3] This direct activation mechanism makes it a valuable tool for studying TRPC6 channel function and for screening potential modulators. The protocols outlined below are primarily designed for use with human embryonic kidney (HEK293) cells expressing recombinant TRPC6 channels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity on TRPC6 and related channels.

Table 1: Potency of this compound on TRPC Channels

ChannelSpeciesMethodEC50Reference
TRPC6HumanWhole-cell patch-clamp440 nM[1][4][5]
TRPC6MouseWhole-cell patch-clamp0.78 ± 0.16 µM[3]
TRPC3HumanWhole-cell patch-clamp80 nM[1][4][5]

Table 2: Selectivity of this compound

TargetActivityConcentrationReference
TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, CXCR5No significant activity<10 µM[1]

Signaling Pathway and Activation Mechanism

This compound directly activates the TRPC6 channel. Unlike physiological activation via G-protein coupled receptors that involve the phospholipase C (PLC) pathway, this compound binds to an extracellular orthosteric site on the TRPC6 channel. This binding event induces a conformational change in the channel, leading to its opening and subsequent cation influx.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GSK This compound TRPC6 TRPC6 Channel (Closed) GSK->TRPC6 Direct Binding TRPC6_open TRPC6 Channel (Open) TRPC6->TRPC6_open Conformational Change Cations Cation Influx (Na+, Ca2+) TRPC6_open->Cations Ion Permeation

Diagram 1: Direct activation of TRPC6 by this compound.

Experimental Protocols

Cell Culture and Transfection

This protocol is optimized for HEK293 cells.

  • Cell Line: HEK293 cells stably or transiently expressing human TRPC6 are recommended.[6][7]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable cell lines, include the appropriate selection antibiotic (e.g., G418).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection (for transient expression):

    • Seed HEK293 cells onto glass coverslips in a 24-well plate at a density that will result in 50-80% confluency on the day of transfection.

    • Transfect cells with a plasmid encoding human TRPC6 using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a fluorescent marker like GFP can help identify transfected cells for patch-clamping.

    • Use the cells for electrophysiological recordings 24-48 hours post-transfection.

Preparation of Solutions

Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM):

  • 140 CsCl

  • 10 HEPES

  • 10 EGTA

  • 1 MgCl2

  • Adjust pH to 7.2 with CsOH.

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.[1]

  • Store at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid off-target effects.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp configuration is ideal for measuring macroscopic TRPC6 currents.[5][8]

  • Equipment:

    • Inverted microscope with DIC optics

    • Patch-clamp amplifier and digitizer

    • Micromanipulators

    • Perfusion system

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Procedure:

    • Place a coverslip with cultured cells into the recording chamber on the microscope stage.

    • Continuously perfuse the cells with the extracellular solution.

    • Identify a transfected cell (if applicable) and form a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the pipette solution for 2-5 minutes before starting recordings.

    • Hold the cell at a holding potential of -60 mV.[9]

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) periodically to elicit currents and generate current-voltage (I-V) relationships.

    • Establish a stable baseline current recording in the extracellular solution.

    • Apply this compound at the desired concentration through the perfusion system.

    • Record the activation of TRPC6 currents.

    • After reaching a steady-state response, wash out the compound with the extracellular solution to observe deactivation.

Data Analysis
  • Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV) before, during, and after this compound application.

  • Subtract the baseline current from the current recorded in the presence of this compound to isolate the TRPC6-mediated current.

  • Construct dose-response curves by plotting the normalized current against the concentration of this compound.

  • Fit the dose-response data to the Hill equation to determine the EC50 and Hill coefficient.[3]

    • I/Imax = 1 / (1 + (EC50/[Agonist])n)

      • Where I is the current at a given agonist concentration, Imax is the maximum current, EC50 is the concentration for half-maximal activation, and n is the Hill coefficient.

Experimental Workflow

The following diagram illustrates the key steps in measuring TRPC6 currents activated by this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation Solution_Prep->Patch_Clamp Baseline Record Baseline Current Patch_Clamp->Baseline Application Apply this compound Baseline->Application Recording Record Activated Current Application->Recording Washout Washout Recording->Washout Measurement Measure Current Amplitudes Washout->Measurement Dose_Response Construct Dose-Response Curve Measurement->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Diagram 2: Experimental workflow for measuring TRPC6 currents.

Troubleshooting and Considerations

  • Low Current Amplitude: This could be due to low TRPC6 expression. Verify expression levels via Western blot or immunocytochemistry. If using transient transfection, optimize the protocol.

  • Seal Instability: Ensure clean solutions and pipettes. Approach the cell slowly and apply gentle suction to form the seal.

  • Run-down of Currents: TRPC channels can exhibit run-down over time in the whole-cell configuration. Perform experiments efficiently and monitor current stability during baseline recordings.

  • DMSO Effects: Keep the final DMSO concentration as low as possible (<0.1%) and include a vehicle control in your experiments to account for any solvent effects.

  • Selectivity: While this compound is selective for TRPC3/6, it is important to consider the potential expression of endogenous TRPC3 channels in your cell line, as this compound is more potent on TRPC3.[1][4] Using a cell line with minimal or no endogenous TRPC3 expression is advisable.

References

Troubleshooting & Optimization

GSK1702934A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1702934A, focusing on its solubility challenges in aqueous solutions.

Troubleshooting Guide

Researchers may encounter difficulties with this compound solubility, leading to issues such as precipitation in aqueous buffers, inaccurate final concentrations, and inconsistent experimental results. This guide offers a systematic approach to addressing these challenges.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting solubility issues with this compound.

G cluster_0 start Start: Solubility Issue (Precipitation/Cloudiness) check_stock 1. Verify Stock Solution - Is it clear? - Stored correctly (-20°C or -80°C)? start->check_stock prep_fresh Prepare Fresh Stock Solution (See Protocol 1) check_stock->prep_fresh No/Unsure check_dilution 2. Review Dilution Protocol - Final concentration too high? - Aqueous buffer percentage >1%? check_stock->check_dilution Yes prep_fresh->check_dilution optimize_dilution Optimize Dilution - Use serial dilutions. - Add stock to buffer slowly while vortexing. check_dilution->optimize_dilution Yes check_buffer 3. Assess Aqueous Buffer - pH? Temperature? - Presence of proteins (e.g., BSA)? check_dilution->check_buffer No optimize_dilution->check_buffer Issue Persists end_success Success: Clear Solution optimize_dilution->end_success Solves Issue modify_buffer Modify Buffer Conditions - Adjust pH. - Add solubilizing agents (e.g., Pluronic F-68). check_buffer->modify_buffer Potential Issue use_cosolvent Consider Co-solvent System (See In Vivo Protocols) check_buffer->use_cosolvent No Obvious Issue modify_buffer->use_cosolvent Issue Persists modify_buffer->end_success Solves Issue use_cosolvent->end_success end_fail Issue Persists: Contact Technical Support use_cosolvent->end_fail

Caption: Troubleshooting workflow for this compound solubility.

Solubility Data Summary

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Organic solvents are required for preparing stock solutions.

SolventMaximum ConcentrationNotes
DMSO 100 mg/mL (252.83 mM)[1]Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[1]
Ethanol 39.55 mg/mL (100 mM)[2]
Aqueous Buffers (e.g., PBS) Insoluble (practically)Direct dissolution is not recommended. Dilution from organic stock is required.
Co-solvent (in vivo) ≥ 2.5 mg/mL (6.32 mM)[1]Formulations with DMSO, PEG300, Tween-80, or SBE-β-CD are necessary for in vivo use.[1]

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve directly in my cell culture medium or PBS. What should I do?

A1: this compound has very poor aqueous solubility and should not be dissolved directly in aqueous buffers. You must first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[2] This stock solution can then be serially diluted into your aqueous experimental medium.

Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is common for hydrophobic compounds. Here are some tips to minimize it:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as DMSO can have effects on cells.[3]

  • Dilution Method: Add the stock solution to the aqueous buffer in a stepwise or serial manner. Critically, add the small volume of stock solution into the large volume of aqueous buffer while vortexing or stirring to ensure rapid mixing. Never add the aqueous solution to the small volume of stock.

  • Working Concentration: The final concentration of this compound in your aqueous solution may be limited by its solubility. If precipitation persists, you may be exceeding its solubility limit in that specific medium. Consider lowering the final concentration.

  • Temperature: Ensure your aqueous buffer is at room temperature or 37°C during dilution, as temperature can affect solubility.

Q3: What is the recommended storage condition for this compound solutions?

A3: this compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication or gentle heating can be used to aid the dissolution of this compound in organic solvents like DMSO, especially at high concentrations.[1]

Q5: Are there alternative solvents I can use if I want to avoid DMSO?

A5: Ethanol is a viable alternative for creating a stock solution, with a reported solubility of up to 100 mM.[2] However, you must consider the tolerance of your experimental system to ethanol, as it can also be toxic to cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (M.W. 395.52 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 252.83 µL of DMSO to make a 10 mM stock.[1]

  • Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, briefly sonicate the vial in a water bath until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol provides a general workflow for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

G cluster_1 start Start: Prepare Working Solution thaw_stock 1. Thaw 10 mM Stock on Ice start->thaw_stock intermediate_dilution 2. Prepare Intermediate Dilution (e.g., 1 mM in medium) thaw_stock->intermediate_dilution vortex_mix Vortex/Mix Immediately After Each Dilution Step intermediate_dilution->vortex_mix final_dilution 3. Prepare Final Working Solution (e.g., 10 µM in medium) apply_to_cells 4. Apply to Experiment final_dilution->apply_to_cells vortex_mix->final_dilution end End apply_to_cells->end

Caption: Workflow for preparing this compound working solutions.

Signaling Pathway

This compound is an activator of the Transient Receptor Potential Canonical (TRPC) channels, with selectivity for TRPC3 and TRPC6 subtypes.[2][4] These channels are non-selective cation channels that allow the influx of Ca²⁺ and Na⁺ into the cell, leading to membrane depolarization and an increase in intracellular calcium concentration ([Ca²⁺]i). This increase in [Ca²⁺]i can trigger various downstream signaling cascades.

G cluster_pathway This compound Signaling Pathway GSK This compound TRPC3_6 TRPC3/TRPC6 (Plasma Membrane) GSK->TRPC3_6 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPC3_6->Ca_Influx Ca_Increase Increased [Ca²⁺]i Ca_Influx->Ca_Increase Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) Ca_Increase->Downstream

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Optimizing GSK1702934A Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GSK1702934A, a potent and selective activator of Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. Our troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize your experimental conditions and minimize the risk of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective activator of the TRPC family of calcium channels, with particular selectivity for the TRPC3 and TRPC6 subtypes.[1][2] It directly activates these channels, bypassing the need for upstream phospholipase C (PLC) signaling.[3] This direct activation leads to an influx of cations, primarily Ca2+ and Na+, into the cell, which can then trigger various downstream signaling events.

Q2: What are the recommended working concentrations for this compound?

A2: The optimal concentration of this compound is highly dependent on the specific cell type and experimental system. Based on in vitro studies, the following concentrations can be used as a starting point:

  • For TRPC3 activation: The reported EC50 is approximately 80 nM.[3]

  • For TRPC6 activation: The reported EC50 is approximately 440 nM.[3]

It is crucial to perform a dose-response curve in your specific experimental setup to determine the optimal concentration that elicits the desired on-target effect without causing off-target activities.

Q3: What is known about the off-target profile of this compound?

A3: this compound is known to be a selective activator of TRPC3 and TRPC6 channels.[1] One study has shown that at concentrations below 10 μmol/L, this compound exhibits no activity at a range of other receptors and ion channels, including TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors.[3] However, at higher concentrations, the potential for off-target effects increases. It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in organic solvents such as DMSO and ethanol.[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your experimental buffer or medium. To avoid solubility issues and potential compound precipitation, ensure that the final DMSO concentration in your assay is low (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal or unexpected cellular responses Off-target effects at high concentrations.Perform a dose-response experiment to identify the lowest effective concentration. Use a structurally unrelated TRPC3/6 activator as a positive control and a specific TRPC3/6 inhibitor to confirm that the observed effect is mediated by these channels.
Cytotoxicity.Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Always work below the cytotoxic concentration.
Inconsistent or no response to this compound Low or absent expression of TRPC3/TRPC6 in the experimental model.Verify the expression of TRPC3 and TRPC6 in your cells or tissue of interest using techniques like qPCR, Western blot, or immunohistochemistry.
Compound degradation or precipitation.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Visually inspect the final solution for any signs of precipitation.
Suboptimal experimental conditions.Ensure that your experimental buffer and conditions (e.g., temperature, pH) are optimal for both your cells and the activity of this compound.
Variability in results between experiments Inconsistent cell passage number or health.Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent incubation times with this compound.Standardize the incubation time with the compound across all experiments.

Data Presentation

On-Target Potency of this compound
Target EC50 Assay System Reference
Human TRPC380 nMRecombinant HEK293 cells[3]
Human TRPC6440 nMRecombinant HEK293 cells[3]
Mouse TRPC60.78 ± 0.16 µMElectrophysiology[4]
Selectivity Profile of this compound
Target Activity at < 10 µM Reference
TRPV4No activity[3]
TRPA1No activity[3]
M1 ReceptorNo activity[3]
M4 ReceptorNo activity[3]
CaV1.2No activity[3]
hERGNo activity[3]
NaV1.5No activity[3]
CXCR5No activity[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Measure TRPC3/6 Currents

This protocol is a generalized procedure and may require optimization for your specific cell type and equipment.

a. Cell Preparation:

  • Culture cells expressing TRPC3 or TRPC6 on glass coverslips.

  • For transient transfections, plate cells 24-48 hours prior to the experiment.

b. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2 with CsOH. (Cesium is used to block K+ channels, and BAPTA to chelate intracellular Ca2+).

c. Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) periodically to elicit currents.

  • Record baseline currents for a stable period.

  • Perfuse the cells with the external solution containing the desired concentration of this compound.

  • Record the this compound-activated currents until a steady state is reached.

Intracellular Calcium Imaging using Fluo-4 AM

This protocol provides a general guideline for measuring changes in intracellular calcium concentration.

a. Cell Preparation:

  • Plate cells in a 96-well black, clear-bottom plate and grow to confluence.

b. Dye Loading:

  • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells with the buffer to remove excess dye.

c. Measurement:

  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

  • Record a stable baseline fluorescence for each well.

  • Add this compound at the desired concentration and continue recording the fluorescence signal to measure the increase in intracellular calcium.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR/RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC3_6 TRPC3/TRPC6 DAG->TRPC3_6 Activates Ca_influx Ca2+ Influx TRPC3_6->Ca_influx GSK This compound GSK->TRPC3_6 Directly Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_expression Gene Expression (e.g., Hypertrophy) NFAT->Gene_expression Translocates to Nucleus & Regulates Agonist Agonist Agonist->GPCR

Caption: Canonical and direct activation pathways of TRPC3/TRPC6 channels.

G Start Start: Hypothesis of TRPC3/6-mediated effect Dose_Response 1. On-Target Validation: Perform Dose-Response with this compound (e.g., Calcium Imaging, Patch-Clamp) Start->Dose_Response Select_Concentration 2. Select Lowest Effective Concentration Dose_Response->Select_Concentration Inhibitor_Control 3. Specificity Control: Test effect in the presence of a specific TRPC3/6 inhibitor Select_Concentration->Inhibitor_Control Phenotype_Blocked Phenotype Blocked? Inhibitor_Control->Phenotype_Blocked Off_Target_Investigation 4. Off-Target Assessment: - Use structurally unrelated activator - Perform cytotoxicity assay Phenotype_Blocked->Off_Target_Investigation No On_Target_Confirmed Conclusion: Effect is likely mediated by TRPC3/6 Phenotype_Blocked->On_Target_Confirmed Yes Off_Target_Suspected Conclusion: Off-target effects are likely contributing Off_Target_Investigation->Off_Target_Suspected

Caption: Experimental workflow for validating on-target effects of this compound.

References

GSK1702934A stability in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of GSK1702934A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For creating stock solutions, high-purity, anhydrous DMSO is recommended.

Q2: How should I store the solid compound and stock solutions of this compound?

A2:

  • Solid Compound: Recommendations vary, with some sources suggesting storage at room temperature, while others advise storing the powder at -20°C for up to three years.[1][2] For long-term storage, -20°C is the more conservative and recommended approach.

  • Stock Solutions in DMSO: For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1-3 months).[2][3]

Q3: What is the stability of this compound in DMSO at room temperature?

A3: While specific quantitative data for the stability of this compound in DMSO at room temperature is not available, general studies on a large number of compounds provide guidance. The probability of observing a compound in a 20-mM DMSO solution stored under ambient conditions is approximately 92% after 3 months, 83% after 6 months, and 52% after one year.[4] It is strongly recommended to store this compound stock solutions at -20°C or -80°C to ensure compound integrity.

Q4: Can I store my diluted this compound working solution in aqueous buffer?

A4: Aqueous solutions of many small molecules are not stable for long periods. It is recommended to prepare fresh aqueous working solutions from your DMSO stock solution just before use and not to store them for longer than 24 hours.[3]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6.[1][5] It directly activates these channels, bypassing the need for upstream signaling events like phospholipase C (PLC) activation.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed in thawed DMSO stock solution. The compound may have come out of solution during freezing. This can also be exacerbated by the presence of water in the DMSO.Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Ensure you are using anhydrous DMSO for stock preparation.
Inconsistent or no biological activity observed in experiments. 1. Compound degradation due to improper storage. 2. Inactive compound due to multiple freeze-thaw cycles. 3. Incorrect final concentration in the assay.1. Prepare a fresh stock solution from solid this compound. 2. Always aliquot stock solutions into single-use vials. 3. Verify all dilution calculations and ensure accurate pipetting.
Cell toxicity observed at higher concentrations. The final concentration of DMSO in the cell culture medium may be too high.Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent effects.
Difficulty dissolving the compound. This compound may require assistance to fully dissolve in DMSO.Use of an ultrasonic bath can aid in the dissolution of this compound in DMSO.[2]

Data Summary

Table 1: this compound Solubility and Storage Recommendations

ParameterDetailsSource(s)
Solubility DMSO: 100 mM (39.55 mg/mL) Ethanol: 100 mM (39.55 mg/mL)[1]
Storage (Solid) Room Temperature or -20°C (for up to 3 years)[1][2]
Storage (DMSO Stock) -80°C (up to 6 months) or -20°C (up to 1-3 months)[2][3]

Table 2: General Compound Stability in DMSO at Room Temperature

Storage TimeProbability of Observing Compound
3 Months92%
6 Months83%
1 Year52%
Data from a study on ~7200 compounds stored as 20-mM solutions in DMSO under ambient conditions.[4]

Experimental Protocols & Methodologies

Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro TRPC3/6 Activation Assay using HEK293 Cells
  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a 5% CO₂ incubator.

    • Transfect HEK293 cells with plasmids encoding human TRPC3 or TRPC6 using a suitable transfection reagent according to the manufacturer's protocol.

    • Perform experiments 24 to 48 hours post-transfection.

  • Calcium Imaging Assay:

    • Load the transfected cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol.

    • Acquire baseline fluorescence measurements.

    • Add the desired concentration of this compound (working solution diluted in a physiological buffer) to the cells.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the indicator dye.

  • Electrophysiology (Whole-Cell Patch-Clamp):

    • Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.

    • Apply voltage ramps to record baseline currents.

    • Perfuse the cell with a solution containing this compound to measure the activation of TRPC3/6 currents.

Visualizations

G cluster_0 Cell Preparation & Treatment cluster_1 Measurement & Analysis start Start cell_culture Culture HEK293 cells expressing TRPC3/6 start->cell_culture prepare_working_solution Prepare this compound working solution cell_culture->prepare_working_solution pre_incubate Pre-incubate cells with this compound or Vehicle prepare_working_solution->pre_incubate calcium_imaging Calcium Imaging pre_incubate->calcium_imaging electrophysiology Electrophysiology pre_incubate->electrophysiology data_analysis Data Analysis and Interpretation calcium_imaging->data_analysis electrophysiology->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro assays using this compound.

G cluster_pathway TRPC3/6 Signaling Pathway GPCR Gq-coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC3_6 TRPC3/6 Channel DAG->TRPC3_6 Directly Activates Ca_influx Ca²⁺ Influx TRPC3_6->Ca_influx Mediates This compound This compound This compound->TRPC3_6 Directly Activates

Caption: Simplified signaling pathway of TRPC3/6 activation.

References

Troubleshooting lack of response to GSK1702934A in cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering a lack of cellular response to GSK1702934A, a potent activator of Transient Receptor Potential Canonical (TRPC) 3 and 6 channels.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any response to this compound in my cells. What are the primary troubleshooting steps?

A1: A lack of response to this compound can stem from several factors, ranging from compound preparation to cellular context. A systematic approach is crucial for identifying the issue. The most common causes include:

  • Compound Inactivity: Issues with solubility, storage, or degradation of the this compound compound.

  • Suboptimal Experimental Conditions: Incorrect concentration, insufficient incubation time, or inappropriate assay setup.

  • Low or Absent Target Expression: The cell line used may not express sufficient levels of the target channels, TRPC3 or TRPC6.

  • Assay-Specific Problems: The method used to measure the response (e.g., calcium imaging) may not be sensitive enough or could be compromised.

The following questions in this guide will walk you through troubleshooting each of these potential problems.

Q2: How can I ensure my this compound is properly prepared and stored?

A2: this compound is a hydrophobic compound, and improper handling is a frequent source of experimental failure.[1]

  • Solvent Choice: High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a concentrated stock solution.[1][2]

  • Dissolution: To prepare a stock solution (e.g., 10 mM), weigh the compound and add the calculated volume of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution if precipitation occurs.[1]

  • Storage: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3]

  • Working Dilution: When preparing the final working concentration, dilute the DMSO stock into pre-warmed (37°C) aqueous buffer or cell culture medium and mix thoroughly to prevent precipitation.[1] The final concentration of DMSO in the cell culture should typically not exceed 0.1% to avoid solvent-induced toxicity.[4]

Parameter Recommendation Source
Primary Solvent High-purity, anhydrous DMSO[1][2]
Stock Concentration 1-10 mM[1]
Stock Solution Storage Aliquot and store at -20°C (1 month) or -80°C (6 months)[3]
Final DMSO Concentration ≤ 0.1% in final cell media[4]

Q3: What is the optimal concentration and incubation time for this compound?

A3: The effective concentration of this compound is dependent on which target channel (TRPC3 or TRPC6) is predominantly expressed in your cell system. This compound is a potent activator for both.[5]

Target Channel Action Reported EC₅₀ Molecular Weight
TRPC3 Agonist/Activator80 nM395.52 g/mol [6]
TRPC6 Agonist/Activator440 nM - 450 nM[5][7]395.52 g/mol [6]
  • Dose-Response: It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad concentration range, starting from 10 nM to 10 µM, is recommended for initial experiments.[2]

  • Incubation Time: The activation of TRPC channels and subsequent calcium influx is a rapid event. For calcium imaging assays, a response is typically observed within seconds to minutes of compound addition. Pre-incubation is generally not required for activators unless studying desensitization.

Q4: How do I confirm that my cells express the target channels, TRPC3 and/or TRPC6?

A4: The most common reason for a lack of response is the absence of the drug's target. It is essential to verify the expression of TRPC3 and TRPC6 in your cell line.

  • Protein Expression: Western blotting is the most direct method to confirm the presence of TRPC3 and TRPC6 protein. Ensure you use validated antibodies and include positive controls (e.g., lysates from cell lines known to express the channels, such as HEK293 cells overexpressing the target).[8]

  • mRNA Expression: Quantitative real-time PCR (qPCR) can be used to measure the transcript levels of TRPC3 and TRPC6. While this confirms gene expression, it does not guarantee functional protein at the cell surface.

  • Functional Confirmation: If available, use a known, well-characterized TRPC3/6 activator (e.g., Diacylglycerol (DAG) analogue like OAG) or a different agonist to see if any response can be elicited.[9]

Q5: My cells express the target, but I still don't see a calcium response. What could be wrong with my assay?

A5: If target expression is confirmed, the issue may lie within the calcium measurement assay itself.

  • Calcium Indicator Loading: Ensure that cells are properly loaded with the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM). Check for uniform loading and minimal compartmentalization of the dye using fluorescence microscopy. Inadequate de-esterification of the AM-ester form can lead to poor signal.

  • Chelation of Intracellular Calcium: If using a method that involves cell dialysis, such as whole-cell patch-clamp, ensure the internal solution does not contain high concentrations of calcium chelators like BAPTA or EGTA, which would buffer the calcium influx and prevent a detectable signal.[10]

  • Instrument Settings: Verify that the excitation and emission wavelengths, as well as the sensitivity settings of your plate reader or microscope, are optimized for the specific calcium indicator being used.

  • Cell Health: Ensure cells are healthy, adherent, and not overgrown. Unhealthy cells will not have the proper membrane potential or ion gradients to support a robust response.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the expected signaling pathway for this compound and a general workflow for troubleshooting.

GSK1702934A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GSK This compound TRPC TRPC3 / TRPC6 Channel GSK->TRPC Binds and Activates Ca_in Increased [Ca²⁺]i TRPC->Ca_in Ca²⁺ Influx Response Downstream Cellular Responses Ca_in->Response

Caption: this compound binds to and activates TRPC3/6 channels, leading to calcium influx.

Troubleshooting_Workflow decision decision proc proc result_neg result_neg result_pos result_pos start Start: No Response to this compound check_compound Check Compound Prep & Storage (FAQ #2) start->check_compound is_prep_ok Preparation OK? check_compound->is_prep_ok check_dose Review Dose & Time (FAQ #3) is_dose_ok Dose-Response Performed? check_dose->is_dose_ok is_prep_ok->check_dose Yes proc_remake Remake Compound Solutions is_prep_ok->proc_remake No check_expression Verify Target Expression (Western/qPCR) (FAQ #4) is_dose_ok->check_expression Yes proc_dose Perform Dose-Response Experiment is_dose_ok->proc_dose No is_expr_ok Target Expressed? check_expression->is_expr_ok check_assay Troubleshoot Assay (Ca²⁺ Dye, etc.) (FAQ #5) is_expr_ok->check_assay Yes end_fail Consider Alternative Cell Model is_expr_ok->end_fail No is_assay_ok Assay Controls OK? check_assay->is_assay_ok end_ok Problem Identified & Resolved is_assay_ok->end_ok Yes is_assay_ok->end_fail No proc_remake->check_compound proc_dose->check_expression

Caption: A logical workflow for troubleshooting the lack of response to this compound.

Key Experimental Protocols

Protocol 1: Validation of TRPC3/TRPC6 Expression by Western Blot
  • Cell Lysis: Culture cells to 80-90% confluency. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes.

  • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom. Include a positive control lysate.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against TRPC3 or TRPC6 overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. A band at the correct molecular weight (~110-120 kDa for TRPC5, similar for TRPC3/6) indicates expression.[8]

Protocol 2: Functional Assessment using a Fluorescent Calcium Indicator
  • Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and culture until they reach ~90% confluency.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Incubation: Remove the culture medium from the wells and add the dye loading buffer. Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with the assay buffer to remove excess dye. Add fresh assay buffer to each well.

  • Baseline Measurement: Place the plate into a fluorescence plate reader equipped with an automated injector. Measure the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Inject the this compound at the desired final concentration and immediately begin recording the fluorescence signal. Also include a vehicle control (e.g., 0.1% DMSO) and a positive control for calcium influx (e.g., ionomycin).

  • Data Acquisition: Continue recording the fluorescence signal for 5-10 minutes to capture the full response profile.

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (F - F₀) or as a ratio of the peak to the baseline (F/F₀). Compare the response from this compound-treated wells to the vehicle control.

References

Potential off-target effects of GSK1702934A on other ion channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GSK1702934A on various ion channels. It includes troubleshooting advice and frequently asked questions to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent and selective activator of the transient receptor potential canonical (TRPC) family of non-selective cation channels.[1] Its primary targets are TRPC3 and TRPC6.[2][3] It has also been reported to activate TRPC7, which shares high sequence homology with TRPC3 and TRPC6.[4][5]

Q2: How selective is this compound for TRPC3/6/7 channels?

A2: this compound displays high selectivity for TRPC3 and TRPC6 channels. Studies have shown that it exhibits no significant activity on a range of other ion channels and receptors at concentrations up to 10 µM.[2] This includes channels such as TRPV4, TRPA1, voltage-gated calcium channels (CaV1.2), voltage-gated sodium channels (NaV1.5), and the hERG potassium channel.[2]

Q3: We are observing unexpected effects in our cellular model after applying this compound. Could these be off-target effects?

A3: While this compound is highly selective, it's crucial to consider several factors. First, ensure the final concentration of this compound in your experiment is appropriate to avoid potential engagement of low-affinity targets. At very high concentrations, the possibility of off-target effects increases for any compound. Second, consider the expression profile of your specific cellular model. The physiological response to TRPC3/6 activation can be complex and cell-type dependent, involving downstream signaling cascades that might produce unexpected phenotypes. For instance, activation of TRPC3 can interact with the sodium-calcium exchanger (NCX1), which could influence cardiac contractility and arrhythmogenesis.[4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a direct activator of TRPC3 and TRPC6 channels.[2] It bypasses the need for phospholipase C (PLC) signaling, which is the physiological pathway for TRPC3/6 activation via diacylglycerol (DAG) production.[4] The compound is thought to bind to an extracellular cavity formed by the pore helix and the S6 transmembrane helix of the channel, stabilizing its open conformation.[6][7]

Troubleshooting Guide

Issue: Inconsistent or no response to this compound in our cell line.

  • Possible Cause 1: Low or absent expression of target channels.

    • Troubleshooting Step: Confirm the expression of TRPC3 and/or TRPC6 in your cell line at the mRNA and protein level (e.g., via RT-qPCR, Western blot, or immunocytochemistry). If expression is absent, the cells will not respond to this compound.

  • Possible Cause 2: Compound degradation.

    • Troubleshooting Step: Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Experimental conditions.

    • Troubleshooting Step: Verify the composition of your extracellular recording solution. The driving force for cation influx through TRPC channels is dependent on the electrochemical gradients of Na⁺ and Ca²⁺.

Issue: Observed cellular effects do not match canonical TRPC3/6 activation.

  • Possible Cause 1: Indirect network or downstream signaling effects.

    • Troubleshooting Step: The activation of TRPC3/6 leads to membrane depolarization and an increase in intracellular calcium. These primary events can trigger a cascade of secondary effects, such as the activation of voltage-gated calcium channels, alteration of gene expression, or modulation of other signaling pathways. Consider performing experiments in the presence of inhibitors for these potential downstream pathways to isolate the direct effects of TRPC3/6 activation.

  • Possible Cause 2: Off-target effects at high concentrations.

    • Troubleshooting Step: Perform a dose-response curve for this compound in your experimental model. If the unexpected effect only occurs at very high concentrations (e.g., >10 µM), it is more likely to be an off-target effect. Compare the effective concentration in your assay with the known EC₅₀ values for TRPC3 and TRPC6.

Quantitative Data Summary

The following table summarizes the potency of this compound on its primary ion channel targets as determined by whole-cell patch-clamp electrophysiology in HEK293 cells.

Ion ChannelAgonist Activity (EC₅₀)Reference(s)
Human TRPC3 80 nM (0.08 µM)[2][3][8]
Human TRPC6 440 nM (0.44 µM)[2][3][8]

Note: this compound showed no significant activity on TRPV4, TRPA1, CaV1.2, hERG, or NaV1.5 at concentrations below 10 µM.[2]

Experimental Protocols & Visualizations

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity

This protocol describes the methodology to measure this compound-induced currents in a heterologous expression system.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transiently transfect cells with plasmids encoding human TRPC3 or TRPC6 channels. A co-transfected fluorescent marker (e.g., GFP) is recommended to identify transfected cells.

    • Allow 24-48 hours for channel expression post-transfection.

  • Electrophysiological Recording:

    • Prepare extracellular (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4.

    • Prepare intracellular (pipette) solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Hold the cell at a membrane potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) periodically to elicit currents.

  • Compound Application and Data Analysis:

    • Establish a stable baseline current recording.

    • Perfuse the cell with the extracellular solution containing various concentrations of this compound.

    • Record the current potentiation at each concentration.

    • To calculate the EC₅₀ value, plot the normalized current response against the logarithm of the this compound concentration and fit the data to a Hill equation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture HEK293 Cell Culture transfection Transfect with TRPC3/6 Plasmid cell_culture->transfection patch Establish Whole-Cell Patch Clamp transfection->patch baseline Record Baseline Current patch->baseline application Apply this compound (Varying Conc.) baseline->application record Record Potentiated Current application->record plot Plot Dose-Response Curve record->plot calculate Calculate EC50 plot->calculate

Caption: Workflow for electrophysiological assessment of this compound activity.

Signaling Pathway and Troubleshooting Logic

G cluster_pathway Primary Signaling Pathway GSK This compound TRPC36 TRPC3 / TRPC6 Channel GSK->TRPC36 Direct Activation Influx Na+ / Ca2+ Influx TRPC36->Influx Depol Membrane Depolarization Influx->Depol CaSignal Increased Intracellular [Ca2+] Influx->CaSignal Downstream Downstream Cellular Response Depol->Downstream CaSignal->Downstream G start Unexpected Result Observed with this compound q1 Is this compound concentration within the selective range (< 1 µM)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is TRPC3/6 expression confirmed in the model? a1_yes->q2 res2 Result may be due to off-target effects. Lower concentration. a1_no->res2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res1 Result is likely due to on-target TRPC3/6 activation. Investigate downstream signaling. a2_yes->res1 res3 Lack of response is expected. Confirm expression via RT-qPCR or Western Blot. a2_no->res3

References

Technical Support Center: GSK1702934A and DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GSK1702934A. This resource provides comprehensive guidance on effectively controlling for the vehicle effects of Dimethyl Sulfoxide (B87167) (DMSO) in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1][2] It functions by directly binding to and activating these non-selective cation channels, leading to an influx of ions, including calcium (Ca²⁺), into the cell.[3] This bypasses the need for upstream phospholipase C (PLC) signaling that typically activates these channels.[1]

Q2: Why is DMSO used as a vehicle for this compound?

A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an effective vehicle for dissolving this compound to prepare stock solutions for experimental use.[4][5]

Q3: Can DMSO affect my experimental results?

A3: Yes, DMSO is not biologically inert and can exert its own effects on cells.[6] At high concentrations, it can be cytotoxic, leading to cell death.[7][8] Even at lower, non-toxic concentrations, DMSO can influence various cellular processes, including gene expression, cell differentiation, and signaling pathways.[5] Therefore, it is crucial to use a proper vehicle control to distinguish the effects of this compound from those of DMSO.

Q4: What is the recommended maximum concentration of DMSO for in vitro experiments?

A4: The maximum tolerated concentration of DMSO is cell-type dependent.[9] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[10] For sensitive cell lines, especially primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[10] It is best practice to perform a dose-response experiment with DMSO alone to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[11]

Q5: How should I prepare my vehicle control?

A5: The vehicle control must contain the exact same final concentration of DMSO as your experimental samples treated with this compound.[12] If you are performing a dose-response experiment with this compound, where different concentrations of the compound result in different final DMSO concentrations, you must prepare a corresponding vehicle control for each DMSO concentration.[12]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cell death in both this compound-treated and vehicle control groups. The DMSO concentration is too high and causing cytotoxicity.1. Verify Calculations: Double-check your dilution calculations to ensure the final DMSO concentration is within a safe range for your cell line (ideally ≤ 0.5%). 2. Perform a DMSO Dose-Response: Conduct a cell viability assay (e.g., MTT, Trypan Blue) with a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the maximum non-toxic concentration for your specific cells.[13] 3. Reduce Exposure Time: If your experimental design allows, shorten the incubation period with the compound and vehicle.
Unexpected or inconsistent results in the vehicle control group. DMSO is affecting the baseline physiology of your cells.1. Lower DMSO Concentration: Use the lowest possible concentration of DMSO that maintains this compound solubility. 2. Consistent DMSO Concentration: Ensure the DMSO concentration is identical across all relevant wells.[12] 3. Include an Untreated Control: Have a control group of cells in media alone to assess the baseline cellular response without DMSO.
The observed effect of this compound is less than expected. The effect of this compound is being masked by a similar effect from DMSO.1. Review Literature: Check for known effects of DMSO on the signaling pathway you are investigating. 2. Lower DMSO Concentration: Reduce the final DMSO concentration to a level where it has minimal to no effect on the pathway of interest. This may require re-optimizing the this compound stock concentration.
Precipitation of this compound in the culture medium. The solubility of this compound is exceeded upon dilution from the DMSO stock into the aqueous culture medium.1. Increase Final DMSO Concentration: A slight increase in the final DMSO concentration (while staying within the non-toxic range) may be necessary. 2. Use a Higher Stock Concentration: Prepare a more concentrated stock of this compound in 100% DMSO so that a smaller volume is needed for the final dilution, thus lowering the final DMSO concentration. 3. Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can aid in solubility.

Quantitative Data Summary

Table 1: Potency of this compound

Target EC₅₀ Assay Condition
Human TRPC380 nMWhole-cell patch-clamp in HEK293 cells
Human TRPC6440 nMWhole-cell patch-clamp in HEK293 cells

Data sourced from Tocris Bioscience.[1]

Table 2: General Guidelines for DMSO Tolerance in Cell Culture

DMSO Concentration General Effect on Most Cell Lines Recommendations
< 0.1% Generally considered safe with minimal effects.Recommended for sensitive primary cells and long-term exposure studies.[10]
0.1% - 0.5% Well-tolerated by many robust cell lines for short-term exposure (e.g., up to 72 hours).A common range for many in vitro assays, but validation is recommended.[10]
> 0.5% Increased probability of cytotoxicity and off-target effects.Use with caution and only if necessary for solubility, with appropriate vehicle controls.
≥ 1% Often leads to significant cytotoxicity.Generally not recommended for most cell culture applications.

This table provides general guidance. The optimal DMSO concentration should be determined experimentally for each cell line and assay.

Table 3: Experimentally Determined Cytotoxicity of DMSO on Various Cancer Cell Lines

Cell Line DMSO Concentration causing >30% Viability Reduction (Cytotoxic) Time Point
HepG2 ≥ 2.5%24 and 48 hours
≥ 0.625%72 hours
Huh7 5%24 hours
≥ 2.5%48 and 72 hours
MCF-7 ≥ 0.3125%48 and 72 hours
Molt-4, Jurkat, U937, THP1 ≥ 2%24, 48, and 72 hours

Data adapted from studies on various cancer cell lines.[7][14]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol is essential to identify the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • High-purity, sterile DMSO

  • Cell viability reagent (e.g., MTT, resazurin, or similar)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 0.05% to 2% (v/v). Also, include a "medium only" control (0% DMSO).

  • Treatment: After the cells have adhered, carefully remove the existing medium and replace it with the prepared DMSO dilutions.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The maximum tolerated DMSO concentration is the highest concentration that does not cause a significant decrease in cell viability.

Protocol 2: Calcium Imaging Assay with this compound and Vehicle Control

This protocol provides a general workflow for measuring changes in intracellular calcium in response to this compound activation of TRPC3/6 channels in a cell line such as HEK293.

Materials:

  • HEK293 cells (or another suitable cell line) expressing the TRPC channel of interest

  • Complete cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • This compound

  • High-purity, sterile DMSO

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader or microscope capable of kinetic reading

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C.[4]

    • Prepare a "vehicle stock" of 100% DMSO.

  • Cell Seeding: Seed your cells in a black-walled, clear-bottom 96-well plate and allow them to reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer by diluting the calcium-sensitive dye in the physiological salt solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with the physiological salt solution.

    • Add the dye-loading buffer to each well and incubate at 37°C for the recommended time (typically 30-60 minutes).

    • After incubation, wash the cells gently with the physiological salt solution to remove excess dye.

  • Prepare Working Solutions:

    • This compound Group: Dilute the this compound stock solution in the physiological salt solution to the final desired concentrations. Ensure the final DMSO concentration is consistent and below the maximum tolerated level determined in Protocol 1.

    • Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the physiological salt solution to the exact same final DMSO concentration as the this compound group.

  • Calcium Measurement:

    • Place the plate in the fluorescence reader/microscope.

    • Establish a stable baseline fluorescence reading for a few minutes.

    • Add the this compound working solutions and the vehicle control solution to their respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Analyze the change in fluorescence intensity over time for each well.

    • Compare the response in the this compound-treated wells to the vehicle control wells to determine the specific effect of TRPC3/6 channel activation.

Visualizations

Signaling Pathways

TRPC3_6_Activation cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC3_6 TRPC3/6 Channel DAG->TRPC3_6 Directly Activates Ca_influx Ca²⁺ Influx TRPC3_6->Ca_influx Downstream Downstream Cellular Responses Ca_influx->Downstream This compound This compound This compound->TRPC3_6 Directly Activates Experimental_Workflow start Start prep_stocks Prepare this compound and DMSO Stock Solutions start->prep_stocks seed_cells Seed Cells in 96-well Plate prep_stocks->seed_cells dmso_test Determine Max Tolerated DMSO Concentration (Protocol 1) seed_cells->dmso_test dye_load Load Cells with Calcium Indicator Dye dmso_test->dye_load Informs Working Concentration prep_working Prepare Working Solutions (this compound & Vehicle Control) dye_load->prep_working measure Measure Baseline and Post-treatment Fluorescence prep_working->measure analyze Analyze Data: Compare this compound to Vehicle Control measure->analyze end End analyze->end

References

Preventing GSK1702934A precipitation in experimental buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK1702934A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on preventing its precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) channels, specifically targeting TRPC3 and TRPC6 subtypes. It functions by directly activating these channels, leading to an influx of cations, including calcium (Ca²⁺) and sodium (Na⁺), into the cell. This bypasses the need for upstream phospholipase C (PLC) signaling, which is the typical activation pathway for these channels. The activation of TRPC3 and TRPC6 channels by this compound is involved in various physiological processes, including the regulation of cardiac contractility and arrhythmogenesis.

Q2: In which solvents is this compound soluble?

This compound is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is poorly soluble in aqueous solutions, which can lead to precipitation when diluting stock solutions into experimental buffers.

Q3: Why is my this compound precipitating when I add it to my cell culture medium or buffer?

Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its hydrophobic nature.[1] When a concentrated stock solution in an organic solvent like DMSO is added to an aqueous medium, the compound's solubility can be exceeded, causing it to come out of solution. This can lead to inaccurate and unreliable experimental results.

Q4: What is the recommended method for preparing a working solution of this compound for in vitro assays?

To minimize precipitation, it is recommended to perform a serial dilution of a high-concentration stock solution. Instead of a single large dilution, a stepwise dilution into the pre-warmed aqueous buffer or cell culture medium with vigorous mixing at each step can help maintain the compound's solubility.

Q5: Can the pH of my experimental buffer affect the solubility of this compound?

Troubleshooting Guides

Issue: this compound Precipitates Upon Dilution in Aqueous Buffer

This is a frequent challenge encountered when working with hydrophobic compounds like this compound.

Root Cause Analysis:

  • Poor Aqueous Solubility: The primary reason for precipitation is the low solubility of this compound in water-based solutions.

  • High Final Concentration: The desired final concentration in the assay may exceed the compound's solubility limit in the aqueous buffer.

  • Inadequate Mixing: Insufficient mixing upon dilution can lead to localized high concentrations of the compound, promoting precipitation.

  • Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a stock solution to a cold buffer can decrease solubility.

  • Buffer Composition: The specific components and ionic strength of your buffer can influence the solubility of the compound.

Solutions:

  • Optimize the Dilution Protocol:

    • Serial Dilution: Instead of a single dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help keep the compound in solution.

    • Vigorous Mixing: Ensure rapid and thorough mixing immediately after adding the this compound stock to the aqueous buffer. Vortexing or rapid pipetting can be effective.

    • Pre-warmed Buffer: Always use a buffer that has been pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays).

  • Modify the Stock Solution:

    • Lower Stock Concentration: While counterintuitive, starting with a slightly lower, yet still highly concentrated, stock solution in DMSO can sometimes aid in the dilution process.

  • Adjust the Assay Buffer:

    • Incorporate Co-solvents: For biochemical assays where the introduction of additional solvents is permissible, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol) to the final assay buffer. The compatibility of any co-solvent with your experimental system must be validated.

    • Use of Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous solutions. A stock solution of Pluronic F-127 can be prepared and added to the assay buffer.

  • Sonication:

    • Brief sonication of the final working solution can sometimes help to redissolve small amounts of precipitate. However, the stability of this compound under sonication should be considered.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO39.55100
Ethanol39.55100

Note: Specific solubility in aqueous buffers like PBS, TRIS, and HEPES is not well-documented in publicly available literature and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (M.Wt: 395.52 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.955 mg of this compound.

  • Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 3.955 mg of this compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol outlines the steps for diluting a concentrated stock solution of this compound to the final working concentration in an aqueous experimental buffer or cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed experimental buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Briefly vortex the stock solution to ensure it is homogeneous.

  • Step 1: Intermediate Dilution (e.g., to 1 mM):

    • Add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed buffer/medium.

    • Mix immediately and vigorously by vortexing or repeated pipetting.

  • Step 2: Final Dilution (e.g., to 10 µM):

    • Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed buffer/medium.

    • Mix immediately and thoroughly.

  • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider further optimization as described in the troubleshooting guide.

Mandatory Visualizations

Signaling Pathway of this compound-mediated TRPC3/6 Activation

GSK1702934A_Signaling_Pathway This compound This compound TRPC3_6 TRPC3/TRPC6 Channels This compound->TRPC3_6 Activates Ca_Influx Ca²⁺ Influx TRPC3_6->Ca_Influx Na_Influx Na⁺ Influx TRPC3_6->Na_Influx Downstream Downstream Ca²⁺ Signaling (e.g., Calcineurin/NFAT) Ca_Influx->Downstream Depolarization Membrane Depolarization Na_Influx->Depolarization Cardiac Cardiac Contractility & Arrhythmogenesis Depolarization->Cardiac Downstream->Cardiac Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Store_Aliquots Store Aliquots at -20°C/-80°C Prepare_Stock->Store_Aliquots Thaw_Stock Thaw Stock at Room Temp Store_Aliquots->Thaw_Stock Intermediate_Dilution Perform Intermediate Dilution (e.g., 1 mM) Thaw_Stock->Intermediate_Dilution Final_Dilution Perform Final Dilution (e.g., 10 µM) Intermediate_Dilution->Final_Dilution Check_Precipitation Visually Inspect for Precipitation Final_Dilution->Check_Precipitation Use_Solution Use in Assay Check_Precipitation->Use_Solution Clear Troubleshoot Troubleshoot (See Guide) Check_Precipitation->Troubleshoot Cloudy Troubleshooting_Logic Precipitation Precipitation Observed Check_Dilution Review Dilution Protocol Precipitation->Check_Dilution Check_Temp Check Buffer Temperature Precipitation->Check_Temp Consider_CoSolvent Consider Co-solvent or Surfactant Precipitation->Consider_CoSolvent Serial_Dilution Implement Serial Dilution Check_Dilution->Serial_Dilution Prewarm_Buffer Use Pre-warmed Buffer Check_Temp->Prewarm_Buffer Add_Pluronic Add Pluronic F-127 Consider_CoSolvent->Add_Pluronic Solution Solution Achieved Serial_Dilution->Solution Prewarm_Buffer->Solution Add_Pluronic->Solution

References

Desensitization of TRPC channels with prolonged GSK1702934A application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK1702934A in studying TRPC channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which TRPC channels does it activate?

This compound is a potent and selective small-molecule activator of the transient receptor potential canonical (TRPC) channels, specifically TRPC3 and TRPC6.[1] It directly activates these channels, bypassing the need for phospholipase C (PLC) signaling.

Q2: What is the mechanism of action of this compound on TRPC channels?

This compound directly activates TRPC3/6 channels by binding to an extracellular site formed by the pore helix (PH) and the S6 transmembrane helix.[2][3][4] This binding induces a conformational change in the channel, leading to its opening and subsequent cation influx.

Q3: I am observing a decrease in the current or calcium signal after prolonged application of this compound. What could be the cause?

Prolonged activation of TRPC channels can lead to their desensitization, a process where the channel becomes less responsive to the agonist. This is a known characteristic of many TRP channels and can be mediated by several factors, including:

  • Calcium-dependent desensitization: Increased intracellular calcium concentration resulting from TRPC channel activation can trigger feedback mechanisms that lead to channel inactivation.[5]

  • Protein kinase C (PKC) mediated phosphorylation: Activation of Gq-coupled receptors can lead to PKC activation, which can phosphorylate and desensitize TRPC channels like TRPC5.[6][7][8][9][10] While this compound acts independently of PLC, downstream signaling from calcium influx could potentially activate certain PKC isoforms.

Q4: Are there any known off-target effects of this compound?

This compound is reported to be selective for TRPC3/6 channels. It shows no significant activity at several other receptors and ion channels, including TRPV4, TRPA1, M1, M4, CaV1.2, hERG, and NaV1.5, at concentrations below 10 µM. However, as with any pharmacological tool, it is crucial to perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: No or weak response to this compound application.
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions appropriately, protected from light and moisture.
Incorrect Concentration Verify the final concentration of this compound in your assay. Refer to the provided EC50 values as a starting point for concentration ranges.
Low TRPC3/6 Expression Confirm the expression of TRPC3 and/or TRPC6 in your cell line or tissue preparation using techniques like qPCR, Western blotting, or immunofluorescence. Consider using a system with confirmed or overexpressed TRPC3/6 channels.
Suboptimal Recording Conditions Ensure that your recording solutions (both intracellular and extracellular) are correctly prepared and at the appropriate pH. For patch-clamp experiments, ensure a good seal resistance and stable recording configuration.
Channel Rundown In whole-cell patch-clamp recordings, TRP channels can exhibit "rundown" over time. Consider using the perforated patch technique to maintain the intracellular environment.[11]
Issue 2: Rapid decrease in channel activity (desensitization) upon prolonged this compound application.
Possible Cause Troubleshooting Steps
Calcium-Dependent Desensitization To investigate the role of calcium, perform experiments using a low-calcium or calcium-free extracellular solution.[5] Alternatively, include a calcium chelator like EGTA or BAPTA in your intracellular solution for patch-clamp experiments.
PKC-Mediated Desensitization Although this compound bypasses PLC, downstream calcium signaling could activate PKC. To test for PKC involvement, pre-incubate your cells with a broad-spectrum PKC inhibitor (e.g., chelerythrine, GF109203X) before applying this compound.[6][7]
Experimental Artifact Ensure that the observed decrease in signal is not due to factors like photobleaching (in fluorescence assays) or instability of the recording.

Quantitative Data Summary

Table 1: Potency of this compound on TRPC Channels

ChannelEC50 (nM)Cell TypeMethodReference
TRPC3 80HEK293Whole-cell patch-clamp[1]
TRPC6 440HEK293Whole-cell patch-clamp[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-induced TRPC6 Currents
  • Cell Culture: Culture HEK293 cells stably expressing human TRPC6 on glass coverslips.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps from -100 mV to +100 mV to elicit currents.

    • Obtain a stable baseline current.

    • Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

    • To study desensitization, continue the recording during prolonged application of the agonist.

  • Data Analysis: Measure the peak inward and outward currents in response to this compound. To quantify desensitization, measure the decay of the current over time during prolonged application.

Protocol 2: Calcium Imaging of this compound-induced TRPC3 Activity
  • Cell Culture: Plate HEK293 cells expressing human TRPC3 on glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in a physiological salt solution (e.g., HBSS).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Imaging:

    • Use a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

    • Acquire baseline fluorescence images.

    • Add this compound at the desired final concentration.

    • Record the changes in fluorescence intensity over time. For desensitization studies, continue recording for an extended period.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (Fura-2) or intensity (Fluo-4). Desensitization can be observed as a peak in the calcium signal followed by a decline, even in the continued presence of the agonist.

Diagrams

G cluster_activation This compound Activation Pathway This compound This compound TRPC3_6 TRPC3/6 Channel (Closed) This compound->TRPC3_6 Binds to extracellular pore region TRPC3_6_Open TRPC3/6 Channel (Open) TRPC3_6->TRPC3_6_Open Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) TRPC3_6_Open->Cation_Influx Cellular_Response Cellular Response Cation_Influx->Cellular_Response

Caption: Activation of TRPC3/6 channels by this compound.

G cluster_troubleshooting Troubleshooting Workflow: Investigating Desensitization Start Decreased response to prolonged this compound Check_Ca Is it Calcium-dependent? Start->Check_Ca Low_Ca_Exp Perform experiments in low/no Ca2+ or with intracellular chelators Check_Ca->Low_Ca_Exp Yes Check_PKC Is it PKC-dependent? Check_Ca->Check_PKC No Desensitization_Confirmed Mechanism of Desensitization Partially Identified Low_Ca_Exp->Desensitization_Confirmed PKC_Inhibitor Use PKC inhibitors Check_PKC->PKC_Inhibitor Yes Other_Mechanisms Consider other mechanisms Check_PKC->Other_Mechanisms No PKC_Inhibitor->Desensitization_Confirmed

Caption: A logical workflow for troubleshooting desensitization.

References

Interpreting variable results in GSK1702934A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1702934A. The information is designed to help interpret variable results and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1][2] It functions by directly binding to an extracellular site on these channels, specifically a cavity formed by the pore helix and the S6 transmembrane helix.[3][4] This binding induces a conformational change that opens the channel, leading to an influx of cations, including Ca2+. Unlike physiological activation by diacylglycerol (DAG), this compound bypasses the need for phospholipase C signaling.

Q2: I am observing a weaker or no response to this compound in my cell line. What are the possible causes?

There are several potential reasons for a diminished or absent response to this compound:

  • Low or absent expression of TRPC3/TRPC6 channels: The effect of this compound is critically dependent on the presence of its target channels. Verify the expression levels of TRPC3 and TRPC6 in your experimental model (e.g., cell line, primary cells) using techniques like qPCR, Western blot, or immunofluorescence.

  • Compound integrity and solubility: Ensure that your this compound stock solution is properly prepared and has not degraded. It is soluble in DMSO.[1] For in vivo or cell-based assays, ensure appropriate formulation to maintain solubility and prevent precipitation.[1] If precipitation is observed, gentle heating and/or sonication may be used to aid dissolution.[1]

  • Incorrect concentration range: The effective concentration of this compound can vary between cell types and experimental conditions. Refer to the provided EC50 values in the data table below and consider performing a dose-response curve to determine the optimal concentration for your system.

  • Mutations in the binding site: Mutations in the key residues of the TRPC6 binding pocket, such as W679, E671, E672, K675, N701, and Y704, can significantly reduce the affinity and maximal response to this compound.[3][4]

Q3: My results with this compound are inconsistent between experiments. What could be causing this variability?

Inconsistent results can stem from several factors:

  • Cell passage number and culture conditions: The expression of ion channels can change with cell passage number and culture density. It is advisable to use cells within a consistent and low passage number range and to plate them at a consistent density for all experiments.

  • Variability in transfection efficiency: If you are overexpressing TRPC3 or TRPC6, variations in transfection efficiency will lead to different levels of channel expression and thus, variable responses to this compound.

  • Inconsistent stock solution preparation: Ensure meticulous and consistent preparation of your this compound stock and working solutions. Even small variations in concentration can lead to different outcomes.

  • Fluctuations in experimental conditions: Maintain consistent temperature, pH, and buffer compositions throughout your experiments, as these can influence ion channel activity.

Q4: Are there any known off-target effects of this compound?

This compound is reported to be selective for TRPC3 and TRPC6. One study indicated that it exhibits no activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations below 10 μmol/L. However, like any small molecule, the potential for off-target effects at higher concentrations cannot be entirely ruled out.[5][6] If you observe unexpected cellular phenotypes, consider the possibility of off-target effects, especially when using concentrations significantly above the reported EC50 values.

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological Recordings

Symptom: Inconsistent current amplitudes, altered current-voltage (I-V) relationship, or lack of response in patch-clamp experiments.

Possible Cause Troubleshooting Steps
Low channel expression Confirm TRPC3/TRPC6 expression in the cells used for electrophysiology. Consider using a cell line with stable and high expression.
Poor seal resistance or high series resistance Ensure a high-quality gigaohm seal is formed before breaking into the whole-cell configuration. Monitor and compensate for series resistance throughout the recording. Unstable access can lead to variable current measurements.[7]
Incorrect pipette or bath solution composition Verify the ionic composition of your intracellular and extracellular solutions. The reversal potential and rectification properties of TRPC channels are dependent on the ion gradients.
Compound application issues Ensure rapid and complete perfusion of this compound onto the cell. Inadequate solution exchange can lead to a slower and smaller response.
Issue 2: Inconsistent Calcium Imaging Results

Symptom: Variable changes in intracellular calcium ([Ca2+]i) signals upon this compound application.

Possible Cause Troubleshooting Steps
Differences in cell health and dye loading Ensure cells are healthy and sub-confluent. Optimize the loading protocol for your calcium indicator (e.g., Fura-2, Fluo-4) to ensure consistent and bright staining without causing cellular stress.
Activation of store-operated calcium entry (SOCE) This compound directly activates TRPC channels. However, other pathways can influence intracellular calcium. Use appropriate controls, such as performing experiments in a Ca2+-free external solution to confirm the signal is due to extracellular Ca2+ influx.[7]
Phototoxicity or dye bleaching Minimize exposure of cells to excitation light to prevent phototoxicity and photobleaching of the calcium indicator, which can lead to a decline in signal over time.

Quantitative Data

Table 1: Potency of this compound on TRPC Channels

ChannelEC50Experimental SystemReference
Human TRPC380 nMHEK293 cells[8]
Human TRPC6440 nMHEK293 cells[8]
Mouse TRPC60.78 ± 0.16 μMHEK293 cells[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Compound Handling: this compound is typically supplied as a solid. Handle the compound in accordance with the safety data sheet (SDS).

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating a high-concentration stock solution.[1]

  • Stock Concentration: Prepare a stock solution of 10 mM or higher in DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 395.52 g/mol ), dissolve it in 252.8 µL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Plate HEK293 cells expressing human TRPC3 or TRPC6 on glass coverslips.

  • Solutions:

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Obtain whole-cell recordings with patch pipettes having a resistance of 4–10 MΩ.[7]

    • Hold cells at a potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to elicit currents.[7]

    • Perfuse this compound at the desired concentration and record the induced current.

    • Compensate for series resistance by at least 70%.[7]

Visualizations

GSK1702934A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPC3_6 TRPC3 / TRPC6 Channel (Closed) This compound->TRPC3_6 Binds to extracellular domain TRPC3_6_Open TRPC3 / TRPC6 Channel (Open) TRPC3_6->TRPC3_6_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPC3_6_Open->Ca_Influx Downstream Downstream Cellular Responses Ca_Influx->Downstream

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_troubleshooting Specific Troubleshooting Start Variable or Unexpected Results with this compound Check_Compound Verify Compound (Solubility, Age, Concentration) Start->Check_Compound Check_Cells Assess Cell Health & Target Expression (TRPC3/6) Start->Check_Cells Check_Protocol Review Experimental Protocol & Conditions Start->Check_Protocol Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response Negative_Control Use Negative Control (Untransfected or TRPC3/6 KO cells) Check_Cells->Negative_Control Positive_Control Use Positive Control (e.g., OAG) Check_Protocol->Positive_Control Resolved Results are Consistent and Interpretable Dose_Response->Resolved Positive_Control->Resolved Negative_Control->Resolved

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: GSK1702934A Cytotoxicity Assessment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GSK1702934A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6.[1][2] Its primary mechanism of action is to induce cation influx, particularly Ca2+, into the cell by directly activating these channels.[3][4] This bypasses the need for phospholipase C (PLC) signaling, which is a common upstream activator of these channels.

Q2: What are the potential cytotoxic effects of this compound?

The cytotoxic effects of this compound are primarily linked to its ability to induce sustained intracellular calcium influx through TRPC3 and TRPC6 channels.[5] Dysregulated and prolonged elevation of intracellular calcium can lead to a state of "calcium overload," which can trigger various cell death pathways, including apoptosis and necrosis.[5][6][7]

Q3: In which cell types has the activation of TRPC3 or TRPC6 been linked to apoptosis?

Activation of TRPC3 and TRPC6 channels has been associated with apoptosis in several cell types. For instance, overexpression of TRPC3 in adult mouse cardiomyocytes increased apoptosis in response to ischemia/reperfusion injury.[6][7] Similarly, activation of TRPC1/TRPC3 channels by lysophosphatidylcholine (B164491) induced apoptosis in cultured human coronary artery smooth muscle cells.[8][9] In some cancer cell lines, the role of TRPC channels in apoptosis is more complex, with evidence suggesting that TRPC6 activation can promote apoptosis in neonatal glomerular mesangial cells, while TRPC3 blockade can induce apoptosis in triple-negative breast cancer cells.[10][11]

Q4: What are the common assays to measure this compound-induced cytotoxicity?

Standard cytotoxicity and viability assays are suitable for assessing the effects of this compound. These include:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High background absorbance - Contamination of media or reagents.- Phenol (B47542) red in the culture medium.- Use fresh, sterile reagents and media.- Use phenol red-free medium for the assay.
Low signal or weak color development - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan (B1609692) crystals.- Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Use an appropriate solubilization buffer and ensure complete dissolution by pipetting or shaking.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS.
LDH Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High background LDH in control wells - High spontaneous cell death in culture.- Mechanical damage to cells during handling.- Serum in the culture medium contains LDH.- Ensure optimal cell culture conditions.- Handle cells gently during media changes and reagent addition.- Use a serum-free medium during the assay or use a serum-free control to determine background LDH.
Low LDH release in treated wells despite visible cell death - LDH degradation in the supernatant.- Assay performed too late after treatment.- Collect supernatant at earlier time points.- Ensure proper storage of supernatant if not assayed immediately.
Inconsistent results - Variable incubation times.- Bubbles in the wells.- Standardize all incubation times precisely.- Carefully inspect wells for bubbles and remove them before reading the plate.
Annexin V/PI Apoptosis Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High percentage of Annexin V positive cells in the negative control - Cells are unhealthy or were handled too roughly.- Over-trypsinization of adherent cells.- Use healthy, log-phase cells.- Handle cells gently during harvesting and staining.- Use a gentle cell detachment method and avoid prolonged trypsin exposure.
High percentage of PI positive cells in all samples - Loss of membrane integrity due to harsh cell handling.- Staining procedure was too long.- Handle cells gently.- Adhere to the recommended incubation times for staining.
Weak or no Annexin V signal - Insufficient calcium in the binding buffer.- Apoptosis has not been induced.- Ensure the binding buffer contains the correct concentration of CaCl2.- Use a positive control for apoptosis to validate the assay.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the kit protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

GSK This compound TRPC36 TRPC3/TRPC6 Channels GSK->TRPC36 Activates Ca_influx Increased Intracellular Ca2+ Influx TRPC36->Ca_influx Ca_overload Calcium Overload Ca_influx->Ca_overload Mito Mitochondrial Dysfunction Ca_overload->Mito Calpain Calpain Activation Ca_overload->Calpain Caspase Caspase Activation Mito->Caspase Calpain->Caspase Apoptosis Apoptosis Caspase->Apoptosis start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treat with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end inconsistent_results Inconsistent Results? check_pipetting Pipetting Technique Consistent? inconsistent_results->check_pipetting check_cells Cell Health & Seeding Density Optimal? check_pipetting->check_cells Yes review_protocol Review Protocol for Deviations check_pipetting->review_protocol No check_reagents Reagents Fresh & Properly Prepared? check_cells->check_reagents Yes optimize_assay Optimize Assay Parameters check_cells->optimize_assay No check_plate_reader Plate Reader Calibrated? check_reagents->check_plate_reader Yes check_reagents->review_protocol No check_plate_reader->inconsistent_results Yes check_plate_reader->optimize_assay No

References

Technical Support Center: Ensuring Consistent Delivery of GSK1702934A in Perfusion Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing GSK1702934A in perfusion systems. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistent and effective delivery of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective activator of the transient receptor potential canonical (TRPC) family of calcium channels, specifically targeting the TRPC3 and TRPC6 subtypes.[1] Its primary mechanism of action is to induce TRPC3/6-currents, leading to an increase in intracellular calcium.[2][3] This activity allows it to modulate various physiological processes, including cardiac contractility and blood pressure regulation.[1][4]

Q2: What are the solubility characteristics of this compound?

A2: this compound is soluble in DMSO (up to 100 mg/mL) and ethanol (B145695) (up to 100 mM).[2][3] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.[3][5] However, for perfusion systems, it is crucial to consider the final concentration of DMSO in the aqueous media to avoid solvent-induced artifacts.[6][7]

Q3: My this compound is precipitating in the perfusion media. What should I do?

A3: Precipitation is a common issue when introducing compounds dissolved in organic solvents into aqueous media.[6] Here are some steps to troubleshoot this problem:

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your perfusion media is as low as possible, typically below 0.5%.[6][7]

  • Use of Co-solvents: For challenging formulations, consider using co-solvents such as PEG300 or Tween-80 in your stock solution preparation to improve solubility in aqueous solutions.[3]

  • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator bath can help dissolve any precipitate that has formed.[3][6]

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in a suitable buffer before adding it to the final perfusion media.[6]

Q4: I am observing inconsistent or no effect of this compound in my perfusion system. What could be the cause?

A4: Inconsistent results can stem from several factors related to the compound, the experimental setup, or the cells themselves.[6][8]

  • Compound Degradation: Ensure that this compound has been stored properly. As a solid, it should be kept in a cool, dark, and dry place.[5] Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][5]

  • Inaccurate Concentration: Verify all calculations and ensure that pipettes are properly calibrated to avoid dosing errors.[6]

  • Perfusion System Dynamics: The continuous flow in a perfusion system can affect the effective concentration of the compound available to the cells.[9][10] You may need to adjust the perfusion rate or the concentration of this compound in the feed media to achieve the desired biological effect.

  • Cell Health and Density: The high cell densities achieved in perfusion cultures can influence the cellular response to a compound.[9] Ensure that the cells are healthy and that the culture conditions are stable.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Precipitation of this compound in tubing or bioreactor 1. Low solubility in aqueous perfusion media.[6] 2. High final concentration of the organic solvent (e.g., DMSO).[6] 3. Interaction with components of the perfusion media.1. Prepare a formulation with co-solvents like PEG300 or Tween-80 to improve solubility.[3] 2. Ensure the final solvent concentration is below 0.5%.[6] 3. Test the solubility of this compound in the specific perfusion media at the desired concentration before starting the experiment.
Inconsistent biological effect 1. Degradation of the compound due to improper storage or handling.[6] 2. Inaccurate dosing or pipetting errors.[6] 3. Variability in perfusion flow rate affecting compound concentration. 4. Changes in cell density or metabolic state affecting cellular response.[9]1. Use a fresh aliquot of this compound from a properly stored stock.[5] 2. Verify all calculations and calibrate pipettes.[6] 3. Monitor and maintain a consistent perfusion flow rate. 4. Ensure consistent cell seeding density and monitor cell viability and metabolism.
High background or off-target effects 1. The concentration of this compound is too high. 2. The compound has known off-target activities at higher concentrations.[2]1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and perfusion setup. 2. Use a structurally different TRPC3/6 activator to confirm that the observed phenotype is on-target.
Cells are detaching or showing signs of stress 1. Cytotoxicity due to high concentration of this compound. 2. Toxicity from the solvent (e.g., DMSO).[11] 3. On-target effects related to calcium influx and cell adhesion.1. Conduct a cell viability assay (e.g., trypan blue exclusion) to determine the cytotoxic threshold. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).[11] 3. Investigate the role of TRPC3/6 activation in cell adhesion for your specific cell model.

Data Presentation

Table 1: Solubility and Formulation of this compound

Solvent Solubility Formulation Protocol Example Result
DMSO≥ 100 mg/mL (252.83 mM)[3]N/AClear Solution
EthanolSoluble to 100 mM[2]N/AClear Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.32 mM)[3]Add each solvent one by one.[3]Clear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.32 mM)[3]Add each solvent one by one.[3]Clear Solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.32 mM)[3]Add each solvent one by one.[3]Clear Solution

Table 2: Biological Activity of this compound

Target Action EC50 Assay System
Human TRPC3Activator80 nM[2][12]Whole-cell patch-clamp in HEK293 cells[5]
Human TRPC6Activator440 nM[2][12]Whole-cell patch-clamp in HEK293 cells[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • If solubility is an issue, gentle warming or sonication can be applied.[3]

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.[3][5]

Protocol 2: Dosing this compound in a Perfusion System

  • Materials: Prepared this compound stock solution, sterile perfusion media, perfusion system (bioreactor, tubing, pump).

  • Procedure:

    • Determine the desired final concentration of this compound for your experiment.

    • Calculate the volume of the stock solution needed to achieve this concentration in your perfusion media reservoir.

    • Crucially, ensure that the final concentration of the solvent (e.g., DMSO) in the media remains below a non-toxic level (typically <0.5%). [6]

    • Aseptically add the calculated volume of the this compound stock solution to the perfusion media reservoir.

    • Mix the media thoroughly to ensure a homogenous solution.

    • Prime the perfusion tubing with the this compound-containing media before connecting it to the bioreactor to ensure immediate and consistent delivery.

    • Initiate the perfusion at the desired flow rate.

    • Monitor the culture for the desired biological response and any signs of cytotoxicity.

Visualizations

Signaling_Pathway This compound This compound TRPC3_6 TRPC3/TRPC6 Channels This compound->TRPC3_6 activates Ca_influx Ca²⁺ Influx TRPC3_6->Ca_influx mediates Downstream Downstream Cellular Responses (e.g., Cardiac Contractility) Ca_influx->Downstream triggers

Caption: Signaling pathway of this compound activation of TRPC3/6 channels.

Experimental_Workflow cluster_prep Preparation cluster_perfusion Perfusion cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Media_Prep Prepare Perfusion Media with Final this compound Concentration Stock_Solution->Media_Prep Prime_System Prime Perfusion System with Dosed Media Media_Prep->Prime_System Run_Experiment Run Perfusion Experiment Prime_System->Run_Experiment Monitor_Culture Monitor Cell Culture (Viability, Response) Run_Experiment->Monitor_Culture Collect_Data Collect and Analyze Data Monitor_Culture->Collect_Data

Caption: Experimental workflow for this compound delivery in a perfusion system.

Troubleshooting_Tree Start Inconsistent Results? Check_Compound Check Compound (Storage, Aliquot) Start->Check_Compound Yes Check_Concentration Verify Concentration & Calculations Check_Compound->Check_Concentration Check_System Check Perfusion System (Flow Rate, Tubing) Check_Concentration->Check_System Check_Cells Assess Cell Health & Density Check_System->Check_Cells Solution Consistent Results Check_Cells->Solution

Caption: Troubleshooting decision tree for inconsistent results.

References

Mitigating rundown of GSK1702934A-induced currents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the rundown of currents induced by the TRPC3/6 activator, GSK1702934A.

Troubleshooting Guides

Problem: Rapid Rundown of this compound-Induced Currents

Question: I am observing a rapid decrease in the current amplitude shortly after activating TRPC channels with this compound in my whole-cell patch-clamp experiments. How can I obtain more stable recordings?

Answer: The rundown of this compound-induced currents is a common issue in whole-cell patch-clamp recordings. This phenomenon is often attributed to the dialysis of essential intracellular components and the activation of signaling pathways that lead to channel desensitization. Here are several strategies to mitigate this issue, ranked from the most common and straightforward to more targeted approaches.

1. Supplementation of the Intracellular Solution with ATP and GTP:

  • Rationale: The stability of many ion channels, including TRPC channels, is dependent on the intracellular concentration of ATP and GTP. These nucleotides are crucial for various cellular processes, including the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key positive regulator of TRPC channel activity. The dialysis of ATP and GTP from the cell into the patch pipette during whole-cell recording can lead to a depletion of PIP2 and subsequent current rundown.

  • Recommendation: Supplement your intracellular (pipette) solution with Mg-ATP and Na-GTP.

2. Direct Inclusion of PIP2 in the Intracellular Solution:

  • Rationale: TRPC channels, particularly TRPC5 which can be activated by this compound, are sensitive to the levels of plasma membrane PIP2. Depletion of PIP2 through phospholipase C (PLC) activation can lead to channel desensitization. Directly including a soluble form of PIP2 in the patch pipette can help maintain a stable level of this phospholipid at the channel's vicinity, thereby counteracting rundown.

  • Recommendation: Add a short-chain, soluble analog of PIP2, such as diC8-PIP2, to your intracellular solution.

3. Inhibition of Protein Kinase C (PKC):

  • Rationale: Activation of Gq-coupled receptors, which can occur downstream of some signaling pathways, leads to the production of diacylglycerol (DAG) and subsequent activation of Protein Kinase C (PKC). PKC can phosphorylate TRPC channels, leading to their desensitization and contributing to current rundown.[1][2] While this compound directly activates TRPC3/6 channels, bypassing the need for PLC-mediated DAG production, endogenous activity of PKC or activation through other pathways can still contribute to rundown.[3]

  • Recommendation: Include a broad-spectrum or specific PKC inhibitor in your intracellular solution or pre-incubate the cells with a membrane-permeant PKC inhibitor.

4. Use of Perforated Patch-Clamp Technique:

  • Rationale: The perforated patch-clamp configuration provides electrical access to the cell interior while preserving the endogenous intracellular milieu, including second messengers and signaling molecules that are often washed out in the conventional whole-cell mode. This technique can significantly reduce current rundown.

  • Recommendation: If rundown persists despite optimizing the intracellular solution, consider using the perforated patch-clamp technique with agents like amphotericin B or nystatin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective activator of the TRPC3 and TRPC6 channels.[3][4][5][6][7][8] It directly stimulates the channel by binding to an extracellular site formed by the pore helix and the S6 transmembrane helix, bypassing the need for phospholipase C (PLC) activation and diacylglycerol (DAG) production.[9][10][11]

Q2: Why do this compound-induced currents run down?

A2: The rundown of this compound-induced currents is likely due to mechanisms that affect TRPC channel stability in general. For TRPC5, which shares homology with TRPC3 and TRPC6, rundown is strongly linked to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2) from the plasma membrane and phosphorylation of the channel by Protein Kinase C (PKC).[1][12][13][14][15][16][17] During whole-cell patch-clamp recordings, essential intracellular components that maintain PIP2 levels, such as ATP and GTP, are dialyzed from the cell, leading to a decrease in channel activity over time.

Q3: What are the recommended concentrations of ATP, GTP, and PIP2 in the intracellular solution to prevent rundown?

A3: While the optimal concentrations can be cell-type dependent, a good starting point for your intracellular solution is:

  • Mg-ATP: 2-4 mM

  • Na-GTP: 0.2-0.5 mM

  • diC8-PIP2: 10-50 µM

Q4: Which PKC inhibitors are suitable for mitigating rundown, and at what concentrations?

A4: Several PKC inhibitors can be used. The choice may depend on the specific PKC isoforms present in your experimental system.

  • Chelerythrine: 1 µM (a broad-spectrum PKC inhibitor)[1]

  • GF109203X (Bisindolylmaleimide I): 100 nM (a potent and selective inhibitor of conventional and novel PKC isoforms)[1]

  • Gö6983: 500 nM (a broad-spectrum PKC inhibitor)[18] These can be included in the intracellular solution or pre-incubated with the cells.

Q5: Is the rundown phenomenon specific to this compound?

A5: No, current rundown is a common challenge in the study of many TRP channels, regardless of the agonist used. The underlying mechanisms involving the depletion of essential intracellular factors like ATP and PIP2, and regulation by protein kinases, are general features of TRP channel physiology.

Data Presentation

Table 1: Summary of Quantitative Data on Mitigating TRPC5 Current Rundown

Mitigation StrategyAgentConcentrationEffect on TRPC5 Current RundownReference
PIP2 Supplementation diC8-PIP2200 µMReduced the extent of carbachol-induced current decrease from ~99% to ~48% remaining current.[12]
diC8-PIP2200 µMDecreased the rate and extent of PMA-induced desensitization.[12][16]
PKC Inhibition Chelerythrine1 µMInhibited desensitization of carbachol-activated TRPC5 currents.[1]
GF109203X100 nMInhibited desensitization of carbachol-activated TRPC5 currents.[1]
Gö6983500 nMSlowed the decay of histamine-induced TRPC6 activity.[18]

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol for Recording this compound-induced Currents
  • Cell Culture: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the TRPC channel of interest on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Standard Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA. Adjust pH to 7.2 with CsOH.

  • Electrophysiological Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound (EC₅₀ values are approximately 80 nM for TRPC3 and 440 nM for TRPC6).[3]

Modified Intracellular Solution Protocol to Mitigate Current Rundown
  • Prepare the following modified intracellular solution (in mM):

    • 120 Cs-Methanesulfonate

    • 10 CsCl

    • 10 HEPES

    • 4 Mg-ATP

    • 0.3 Na-GTP

    • 0.1 EGTA

    • Adjust pH to 7.2 with CsOH.

  • Optional additions for enhanced stability:

    • Add 10-50 µM diC8-PIP2 to the intracellular solution immediately before use.

    • Include a PKC inhibitor such as 100 nM GF109203X.

  • Follow the standard whole-cell patch-clamp protocol using this modified intracellular solution.

Visualizations

Signaling_Pathway_for_TRPC_Rundown cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR Gq-Coupled Receptor PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC TRPC Channel (e.g., TRPC5) PIP2->TRPC Maintains Activity DAG DAG PIP2->DAG Generates This compound This compound This compound->TRPC Directly Activates PKC PKC DAG->PKC Activates PKC->TRPC Phosphorylates (Desensitization) ATP ATP + Precursors PIP5K PIP5K ATP->PIP5K Substrate for PIP5K->PIP2 Synthesizes

Caption: Signaling pathway illustrating the mechanisms of TRPC channel rundown.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cells Expressing TRPC Channels B Prepare External and Internal Solutions A->B C Modify Internal Solution: + ATP/GTP + PIP2 (optional) + PKC Inhibitor (optional) B->C D Establish Whole-Cell Patch-Clamp Configuration B->D C->D E Record Baseline Current D->E F Apply this compound E->F G Record this compound-Induced Current Over Time F->G H Measure Current Amplitude at Peak and Steady-State G->H I Calculate Rate and Extent of Rundown H->I J Compare Rundown Between Standard and Modified Internal Solutions I->J

Caption: Experimental workflow for mitigating this compound-induced current rundown.

Troubleshooting_Logic Start Observing Rapid Current Rundown? Sol1 Add ATP and GTP to Intracellular Solution Start->Sol1 Check1 Is Rundown Mitigated? Sol1->Check1 Sol2 Add diC8-PIP2 to Intracellular Solution Check1->Sol2 No End Stable Recordings Check1->End Yes Check2 Is Rundown Mitigated? Sol2->Check2 Sol3 Add PKC Inhibitor Check2->Sol3 No Check2->End Yes Check3 Is Rundown Mitigated? Sol3->Check3 Sol4 Use Perforated Patch-Clamp Check3->Sol4 No Check3->End Yes Sol4->End

Caption: Troubleshooting logic for addressing this compound-induced current rundown.

References

Navigating Temperature-Related Variables in GSK1702934A Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing GSK1702934A, a selective activator of Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels. This guide focuses on the potential impact of temperature on experimental outcomes, offering troubleshooting advice and detailed protocols to ensure data accuracy and reproducibility. While direct quantitative data on the temperature-dependent efficacy of this compound is not extensively available in current literature, the established temperature sensitivity of the broader TRP channel family underscores the critical importance of precise temperature control in all experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, solid this compound should be stored at room temperature. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -20°C for up to one month to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q2: At what temperature should I conduct my experiments with this compound?

Most published studies involving this compound, particularly those with cell-based assays, are conducted at physiological temperature (37°C) to mimic in vivo conditions.[2] Maintaining a consistent and accurately controlled temperature is crucial, as fluctuations can significantly impact TRP channel activity.

Q3: Can small variations in room temperature affect my results?

Yes. TRP channels are sensitive to temperature changes. Even minor fluctuations in ambient temperature can alter the baseline activity of TRPC3/6 channels and potentially influence the potency and efficacy of this compound. Therefore, it is critical to maintain a stable experimental environment.

Q4: My results with this compound are inconsistent. Could temperature be a factor?

Inconsistent results are a common challenge in TRP channel research and can stem from various factors, with temperature being a significant one.[3] Other potential causes include cell health, passage number, reagent stability, and inconsistencies in the experimental protocol. Refer to the troubleshooting guide below for a more comprehensive list of potential issues and solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on temperature-related problems.

Problem Potential Cause Troubleshooting Steps
Low or no response to this compound Suboptimal Temperature: The experimental temperature may be too low, reducing channel activity and agonist sensitivity.Ensure your experimental setup (e.g., perfusion solution, recording chamber) is maintained at a stable 37°C. Use a temperature controller and monitor the temperature throughout the experiment.
Compound Degradation: Improper storage or handling of this compound stock solutions.Prepare fresh aliquots from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Cellular Issues: Low expression of TRPC3/6 channels, poor cell health, or use of high passage number cells.Verify channel expression using techniques like qPCR or Western blot. Use cells at a low passage number and ensure they are healthy before the experiment.
High baseline channel activity Elevated Temperature: The experimental temperature may be too high, leading to increased basal activity of TRPC channels.Calibrate your temperature control equipment to ensure it is not overshooting the target temperature.
Cellular Stress: Cells may be stressed due to culture conditions or handling.Ensure optimal cell culture conditions and handle cells gently during the experiment.
Inconsistent dose-response curves Temperature Fluctuations: Inconsistent temperature between experiments or even within a single experiment.Use a reliable temperature control system and allow the experimental setup to equilibrate to the target temperature before starting measurements.
Inaccurate Compound Concentration: Errors in serial dilutions or degradation of the compound.Prepare fresh dilutions for each experiment and verify the concentration of your stock solution.
Irreproducible electrophysiological recordings Temperature-induced seal instability: Fluctuations in temperature can affect the stability of the gigaohm seal in patch-clamp experiments.Maintain a constant temperature of the perfusion solution and the recording chamber.
Channel rundown: TRP channel activity can decrease over time in whole-cell patch-clamp recordings.[3]Perform recordings as quickly as possible after establishing the whole-cell configuration. Monitor for rundown and exclude recordings with significant rundown from analysis.

Impact of Temperature on TRP Channel Activity (Illustrative Data)

While specific data for this compound is limited, the following table summarizes the temperature sensitivity of other well-characterized TRP channels to highlight the importance of temperature as an experimental parameter.

TRP Channel Temperature Activation Threshold Key Characteristics
TRPV1 > 42°CActivated by noxious heat and capsaicin.[4]
TRPV3 ~ 32-39°CActivated by warm temperatures.[5]
TRPV4 ~ 27-35°CActivated by warm temperatures and osmotic stress.[1]
TRPM3 > 40°CActivated by heat.[6]
TRPM8 < 25-28°CActivated by cool temperatures and menthol.[1]

This table illustrates that different TRP channels have distinct temperature activation thresholds, emphasizing the family's role as cellular thermosensors. This inherent temperature sensitivity suggests that the activity of TRPC3 and TRPC6, and thus the efficacy of this compound, is also likely to be temperature-dependent.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording this compound-induced currents in HEK293 cells expressing human TRPC3 or TRPC6.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% glutamine at 37°C in a 5% CO2 incubator.[2]

  • Transiently transfect cells with a plasmid encoding human TRPC3 or TRPC6 using a suitable transfection reagent according to the manufacturer's instructions.

  • Perform electrophysiological recordings 24-48 hours post-transfection.[2]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA (pH 7.2 with CsOH).

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with the external solution at a constant temperature of 37°C.

  • Establish a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Record a stable baseline current before applying this compound.

  • Perfuse the cell with the external solution containing the desired concentration of this compound and record the induced current.

  • Wash out the compound with the external solution to observe current reversal.

cluster_workflow Electrophysiology Workflow cluster_steps Recording Steps Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection Recording Recording Transfection->Recording Data Analysis Data Analysis Recording->Data Analysis Establish Whole-Cell Establish Whole-Cell Record Baseline Record Baseline Establish Whole-Cell->Record Baseline Apply this compound Apply this compound Record Baseline->Apply this compound Washout Washout Apply this compound->Washout

Electrophysiology Experimental Workflow
Protocol 2: Calcium Imaging Assay

This protocol is for measuring changes in intracellular calcium ([Ca2+]i) in response to this compound.

1. Cell Preparation:

  • Plate HEK293 cells expressing TRPC3 or TRPC6 on glass-bottom dishes or 96-well plates.

  • Grow cells to 80-90% confluency.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in a buffered saline solution (e.g., HBSS).

  • Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells 2-3 times with fresh HBSS to remove extracellular dye.

3. Imaging Procedure:

  • Mount the dish or plate on a fluorescence microscope equipped with a temperature-controlled stage set to 37°C.

  • Acquire a stable baseline fluorescence signal.

  • Add the desired concentration of this compound to the cells.

  • Record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of Ca2+.

cluster_workflow Calcium Imaging Workflow cluster_steps Imaging Steps Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Imaging Imaging Dye Loading->Imaging Data Analysis Data Analysis Imaging->Data Analysis Record Baseline Record Baseline Add this compound Add this compound Record Baseline->Add this compound Record Fluorescence Change Record Fluorescence Change Add this compound->Record Fluorescence Change This compound This compound TRPC3_6 TRPC3/TRPC6 Channel This compound->TRPC3_6 Direct Activation Cation_Influx Ca²⁺/Na⁺ Influx TRPC3_6->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase Increased [Ca²⁺]i Cation_Influx->Ca_Increase Downstream Downstream Cellular Responses Depolarization->Downstream Ca_Increase->Downstream

References

GSK1702934A quality control and purity verification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity verification of GSK1702934A, a potent and selective activator of TRPC3 and TRPC6 channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule compound that acts as a potent and selective activator of the transient receptor potential canonical (TRPC) channels TRPC3 and TRPC6.[1][2] It directly activates these channels, bypassing the need for phospholipase-C signaling.[1] The activation mechanism involves binding to an extracellular site formed by the pore helix and transmembrane helix S6 of the channel.[3][4]

Q2: What are the recommended storage conditions for this compound? A2:

  • Solid Form: For long-term storage, the lyophilized powder should be stored at -20°C, tightly sealed, for up to 6 months.[5] Some suppliers may state storage at room temperature is also acceptable.[1] Always refer to the datasheet provided by your supplier.

  • Solutions: Stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C. These are generally stable for up to one month.[5][6] It is highly recommended to make up and use solutions on the same day to ensure maximum potency.[5]

Q3: How do I prepare a stock solution of this compound? A3: this compound is soluble in organic solvents. For in vitro experiments, DMSO and ethanol (B145695) are common solvents for creating high-concentration stock solutions (e.g., 100 mM).[1] For in vivo studies, a multi-solvent system may be required to maintain solubility upon dilution into aqueous solutions.[6] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.

Q4: What is the expected purity of a new batch of this compound? A4: Commercially available this compound should typically have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] It is crucial to verify the purity stated on the Certificate of Analysis provided by the supplier.

Compound Data and Specifications

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
IUPAC Name 1,3-Dihydro-1-[1-[(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)carbonyl]-4-piperidinyl]-2H-benzimidazol-2-one[1]
Molecular Formula C₂₂H₂₅N₃O₂S[2]
Molar Mass 395.52 g/mol [2]
CAS Number 924377-85-5[1][2]

Table 2: Biological Activity

TargetAssay TypeCell LineEC₅₀ ValueReference
Human TRPC3 Whole-cell patch-clampHEK293~80 nM (0.08 µM)[1][7][8]
Human TRPC6 Whole-cell patch-clampHEK293~440 nM (0.44 µM)[1][7][8]

Table 3: Solubility Data

SolventMaximum ConcentrationReference
DMSO 100 mM (39.55 mg/mL)[1]
Ethanol 100 mM (39.55 mg/mL)[1]

Troubleshooting Guide

Issue 1: this compound fails to dissolve or precipitates out of solution.

  • Possible Cause: The compound's solubility limit has been exceeded, or an inappropriate solvent was used. While soluble in DMSO and ethanol, it has poor aqueous solubility.

  • Troubleshooting Steps:

    • Confirm that you are using an appropriate solvent like DMSO or ethanol.[1]

    • To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use sonication in an ultrasonic bath.[8]

    • When diluting a DMSO stock solution into an aqueous buffer for your final assay, ensure the final DMSO concentration is low and does not cause precipitation. Perform serial dilutions if necessary.

    • For in vivo preparations, consider using a formulation with co-solvents like PEG300 and a surfactant like Tween-80 to improve stability in aqueous media.[6]

Issue 2: Inconsistent or no activity observed in cell-based assays.

  • Possible Cause 1: Compound Degradation. this compound, especially in solution, can degrade if not stored properly.

    • Troubleshooting: Always use freshly prepared solutions or properly stored aliquots that have not undergone multiple freeze-thaw cycles.[5] Before use, allow vials to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[5]

  • Possible Cause 2: Purity Issues. The compound may have degraded during shipping or storage, or the initial purity may be lower than specified.

    • Troubleshooting: Verify the purity of your compound using HPLC. A general protocol is provided below. Compare the result to the specification on the Certificate of Analysis.

  • Possible Cause 3: Experimental Conditions. The potency of TRPC channel modulators can be dependent on the specific activator and conditions used in the assay.[9]

    • Troubleshooting: Ensure all experimental parameters (cell passage number, reagent concentrations, incubation times) are consistent between experiments. If you are observing unexpected results, consider testing the compound in a knockout/knockdown cell line for the target channel to confirm specificity.[9]

Issue 3: Difficulty obtaining stable patch-clamp recordings.

  • Possible Cause: Channel Rundown. TRP channels can sometimes exhibit a decrease in activity over time in the whole-cell patch-clamp configuration due to the washout of essential intracellular molecules.[9]

  • Troubleshooting Steps:

    • Monitor channel activity over time to check for rundown.

    • Consider using the perforated patch technique, which helps preserve the intracellular environment and can mitigate rundown.[9]

    • Ensure proper series resistance compensation, especially when recording large currents, to avoid voltage-clamp errors.[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 100 mM solution (Molar Mass = 395.52 g/mol ):

    • Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 395.52 g/mol * 1000 mg/g = 39.55 mg

  • Weighing: Accurately weigh out 39.55 mg of this compound powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.[8]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.[5]

Protocol 2: Purity Verification by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method suitable for small molecules like this compound.

  • System: HPLC with UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small amount of the this compound stock solution in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. The result should be ≥98%.

Visualizations

QC_Workflow A Receive Compound B Visual Inspection (Color, Form) A->B C Review Certificate of Analysis (Purity ≥98%) B->C D Prepare Stock Solution (e.g., 100 mM in DMSO) C->D If spec is met E Perform HPLC Purity Verification D->E F Compare HPLC Result with Specification E->F G Proceed with Experiment F->G Purity Confirmed H Contact Supplier / Quarantine Lot F->H Discrepancy Found

Caption: Workflow for initial quality control and verification of this compound.

Troubleshooting_Workflow cluster_Compound Compound Integrity cluster_Assay Assay Conditions Start Inconsistent or No Biological Activity Degradation Degradation Suspected? Start->Degradation Purity Purity Questionable? Start->Purity Reagents Reagents Expired or Inconsistent? Start->Reagents Cells Cell Health or Passage Number? Start->Cells Action_Fresh Use Freshly Prepared Solution / Aliquot Degradation->Action_Fresh Yes Action_HPLC Run HPLC Analysis Purity->Action_HPLC Yes Action_Reagents Prepare Fresh Reagents Reagents->Action_Reagents Yes Action_Cells Use Lower Passage, Healthy Cells Cells->Action_Cells Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

Signaling_Pathway cluster_Cell Cell Membrane GSK This compound TRPC TRPC3 / TRPC6 Channel (Closed State) GSK->TRPC Binds to extracellular pore helix / S6 domain TRPC_Open TRPC3 / TRPC6 Channel (Open State) TRPC->TRPC_Open Conformational Change Ca_In Ca²⁺ Influx TRPC_Open->Ca_In Response Downstream Cellular Response Ca_In->Response

Caption: Simplified signaling pathway of TRPC3/6 activation by this compound.

References

Addressing variability in single-channel recordings with GSK1702934A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK1702934A in single-channel recording experiments. Our aim is to help you address potential variability and achieve consistent, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1][2] It also shows activity on TRPC7, which is structurally similar to TRPC3 and TRPC6.[3][4] The compound directly activates these channels by binding to an extracellular site formed by the pore helix and the S6 transmembrane helix.[3][5][6] This mechanism bypasses the need for phospholipase C (PLC) signaling, which is the endogenous pathway for activating these channels via diacylglycerol (DAG).[7]

Q2: What are the reported EC50 values for this compound on its target channels?

The half-maximal effective concentrations (EC50) for this compound can vary slightly depending on the experimental system (e.g., cell type, expression system). The following table summarizes reported values:

ChannelReported EC50Experimental SystemReference
hTRPC3~0.08 µM (80 nM)HEK293 cells (whole-cell patch-clamp)[8][9][10]
hTRPC6~0.44 µM (440 nM)HEK293 cells (whole-cell patch-clamp)[8][9][10]
mTRPC60.78 ± 0.16 µMHEK293 cells[5]

hTRPC: human Transient Receptor Potential Canonical, mTRPC: mouse Transient Receptor Potential Canonical

Q3: Is this compound cell-permeable?

Evidence suggests that this compound acts on an extracellular binding site and has relatively low cell membrane permeability.[5] Experiments using outside-out and inside-out patch configurations have shown that the compound activates TRPC6 channels when applied to the extracellular side, but not when applied to the intracellular side.[5]

Q4: What are the known off-target effects of this compound?

This compound is considered selective for TRPC3/6 channels. Studies have shown no significant activity at other channels and receptors such as TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 at concentrations below 10 µM. However, as with any pharmacological agent, it is crucial to consider potential off-target effects, especially at higher concentrations.[11][12]

Troubleshooting Guide for Single-Channel Recordings

Variability in single-channel recordings can arise from multiple sources. This guide addresses common issues you may encounter when using this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
No channel activity or very low open probability (Po) after this compound application. 1. Incorrect this compound concentration: The concentration may be too low to effectively activate the channels. 2. Degradation of this compound: Improper storage or handling can lead to loss of potency. 3. Low channel expression: The cell or membrane patch may have a low density of TRPC3/6 channels. 4. Incorrect patch configuration: this compound acts extracellularly. In an inside-out patch, the drug needs to be in the pipette solution. In a cell-attached or outside-out patch, it should be in the bath solution.[5]1. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and expression system. 2. Proper handling: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles. 3. Verify expression: Use a cell line with confirmed expression of TRPC3 or TRPC6. Consider using transient or stable overexpression systems if endogenous levels are too low. 4. Confirm experimental setup: Double-check that the drug application method is appropriate for your patch-clamp configuration.
High variability in single-channel conductance. 1. Presence of multiple channel subtypes: The patch may contain a mixed population of ion channels with different conductances. TRPC3 and TRPC6 can form heteromeric channels. 2. Contamination of the pipette tip or solutions: This can lead to artifacts that resemble channel openings. 3. Instability of the giga-seal: A poor seal can introduce noise and affect the accurate measurement of channel currents.[13]1. Use specific cell lines: Employ cell lines expressing only the channel of interest to ensure a homogenous population. 2. Maintain cleanliness: Use filtered solutions and clean pipette holders. Fire-polish your pipettes to ensure a smooth surface.[14] 3. Ensure a stable seal: Aim for a seal resistance of >1 GΩ. If the seal is unstable, it is best to obtain a new patch.
Channel rundown or desensitization over time. 1. Intrinsic properties of TRPC channels: Some ion channels exhibit rundown or desensitization with prolonged exposure to an agonist. 2. Cellular health: Unhealthy cells can lead to unstable recordings and channel rundown.[15] 3. Phototoxicity: If using fluorescence to identify transfected cells, prolonged exposure to excitation light can damage the cells.1. Limit exposure: Apply this compound for the shortest duration necessary to obtain sufficient data. Include washout periods if possible. 2. Use healthy cells: Ensure cells are in a healthy state and at an appropriate confluency before starting experiments. 3. Minimize light exposure: Use the lowest possible light intensity and duration to identify your target cells.
Inconsistent channel kinetics (mean open/closed times). 1. Voltage-dependence of channel gating: The kinetics of some channels can be influenced by the membrane potential. 2. Presence of channel blockers or modulators: Contaminants in the solutions or endogenous factors released by the cell could be affecting channel gating. 3. Data analysis artifacts: Incorrect filtering or thresholding during analysis can lead to apparent changes in kinetics.[16]1. Maintain a constant holding potential: Ensure that the holding potential is stable throughout the recording and consistent across experiments. 2. Use high-purity reagents: Ensure all components of your pipette and bath solutions are of high purity. 3. Standardize analysis parameters: Use consistent filtering and thresholding settings for all your data analysis to ensure comparability.

Experimental Protocols

Protocol 1: Single-Channel Recording in an Outside-Out Patch

This configuration is ideal for studying the effect of extracellularly applied this compound.

  • Cell Preparation: Culture cells expressing the TRPC channel of interest on glass coverslips.

  • Pipette and Solutions:

    • Fabricate patch pipettes from borosilicate glass with a resistance of 5-10 MΩ when filled with the internal solution.

    • Pipette (internal) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

    • Bath (external) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Whole-Cell Configuration:

    • Obtain a giga-seal (>1 GΩ) on a target cell.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Excising the Patch:

    • Slowly retract the pipette from the cell. The membrane will pull away and reseal, forming an outside-out patch with the extracellular side of the membrane facing the bath solution.

  • Recording and Drug Application:

    • Hold the patch at a desired potential (e.g., -60 mV).

    • Establish a baseline recording in the external solution.

    • Perfuse the bath with the external solution containing the desired concentration of this compound.

    • Record the single-channel currents activated by this compound.

    • Perfuse with the control external solution to observe washout, if applicable.

Protocol 2: Validating Off-Target Effects

To confirm that the observed channel activity is due to the activation of TRPC3/6, consider the following control experiments:

  • Use of a non-transfected control: Perform the experiment on untransfected cells of the same type to ensure that this compound does not activate endogenous channels.

  • Pharmacological blockade: In a separate experiment, co-apply a known TRPC3/6 channel blocker with this compound to see if the channel activity is inhibited.

  • Varying the holding potential: Characterize the current-voltage (I-V) relationship of the activated channels to see if it is consistent with that of TRPC3/6 channels.

Visualizations

GSK1702934A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPC3_6 TRPC3/6 Channel This compound->TRPC3_6 Direct Activation Ca_ion Ca²⁺ TRPC3_6->Ca_ion Influx Na_ion Na⁺ TRPC3_6->Na_ion Influx Cellular_Response Cellular Response Ca_ion->Cellular_Response Na_ion->Cellular_Response

Caption: Signaling pathway of this compound activation of TRPC3/6 channels.

Experimental_Workflow start Start cell_prep Prepare cells expressing TRPC3/6 channels start->cell_prep patch Obtain outside-out membrane patch cell_prep->patch baseline Record baseline channel activity patch->baseline apply_gsk Apply this compound baseline->apply_gsk record_activity Record single-channel currents apply_gsk->record_activity washout Washout with control solution record_activity->washout analyze Analyze data (Po, conductance, kinetics) washout->analyze end End analyze->end

Caption: Experimental workflow for single-channel recording with this compound.

Troubleshooting_Logic start Variability in Single-Channel Recording no_activity No/Low Activity? start->no_activity conductance_var Conductance Variability? start->conductance_var rundown Channel Rundown? start->rundown check_conc Check this compound concentration & integrity no_activity->check_conc Yes check_expr Verify channel expression no_activity->check_expr Yes check_config Confirm patch configuration no_activity->check_config Yes check_subtypes Consider multiple channel subtypes conductance_var->check_subtypes Yes check_seal Ensure stable giga-seal conductance_var->check_seal Yes check_solutions Use clean solutions & pipettes conductance_var->check_solutions Yes limit_exposure Limit agonist exposure time rundown->limit_exposure Yes check_health Use healthy cells rundown->check_health Yes

Caption: Troubleshooting logic for addressing variability in recordings.

References

Validation & Comparative

Validating TRPC3 Activation: A Comparative Guide to GSK1702934A and its Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methodologies for validating the activation of the TRPC3 ion channel by the agonist GSK1702934A and its subsequent inhibition by known antagonists. This guide includes supporting experimental data, detailed protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels that play a crucial role in cellular calcium signaling. Their activation is implicated in a variety of physiological processes, and their dysregulation is linked to several diseases. This compound has been identified as a potent and selective activator of TRPC3 and the closely related TRPC6 channel, making it a valuable tool for studying their function.[1] Validating the on-target effect of this compound is critical, and this is typically achieved by demonstrating that its-induced activity can be reversed by a known TRPC3 antagonist.

Quantitative Comparison of TRPC3 Modulators

The following table summarizes the potency of this compound as a TRPC3 activator and the inhibitory potency of various antagonists against TRPC3 channels. This data is essential for designing experiments and interpreting results.

CompoundTypeTarget(s)EC50 / IC50 (µM)Cell TypeReference
This compoundAgonistTRPC3, TRPC6EC50: 0.08 (TRPC3), 0.44 (TRPC6)HEK293[1][2]
Pyr3AntagonistTRPC3IC50: 0.7 - 0.8HEK293[3]
GSK417651AAntagonistTRPC3, TRPC6IC50: ~0.04HEK293[2]
GSK2293017AAntagonistTRPC3, TRPC6IC50: ~0.01HEK293[2]

Experimental Protocols

Two primary methods are employed to investigate the activation of TRPC3 by this compound and its inhibition by antagonists: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPC3 channels in the cell membrane, providing a precise and quantitative assessment of channel activity.

Objective: To measure the potentiation of TRPC3 currents by this compound and their subsequent inhibition by a TRPC3 antagonist.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPC3.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose; pH 7.4 adjusted with NaOH.

  • Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 adjusted with CsOH.[4]

Protocol:

  • Culture HEK293 cells expressing TRPC3 on glass coverslips.

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

  • Perfuse the cell with the external solution containing this compound (e.g., 1 µM) to activate TRPC3 channels and record the resulting increase in current.[5]

  • Once a stable activated current is achieved, co-perfuse with the TRPC3 antagonist (e.g., Pyr3, at varying concentrations) to determine its inhibitory effect.

  • Record currents until a steady-state inhibition is observed.

  • Perform a washout with the this compound-containing solution to assess the reversibility of the inhibition.

Intracellular Calcium Imaging

This method utilizes fluorescent calcium indicators to monitor changes in intracellular calcium concentrations ([Ca2+]i) that result from the influx of calcium through activated TRPC3 channels.

Objective: To visualize and quantify the increase in intracellular calcium induced by this compound and its blockade by a TRPC3 antagonist.

Cell Line: HEK293 cells expressing TRPC3.

Reagents:

  • Fluo-4 AM (calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

Protocol:

  • Seed HEK293 cells expressing TRPC3 in a 96-well black, clear-bottom plate.

  • Load the cells with Fluo-4 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire baseline fluorescence readings using a fluorescence plate reader or microscope (Excitation ~490 nm, Emission ~525 nm).[6]

  • Add this compound to the wells to stimulate TRPC3-mediated calcium influx and record the change in fluorescence intensity over time.

  • In separate wells, pre-incubate the cells with a TRPC3 antagonist for a defined period (e.g., 10-20 minutes) before adding this compound.

  • Record the fluorescence changes and compare the response in the presence and absence of the antagonist.

Visualizing the Molecular Interactions and Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using Graphviz (DOT language).

TRPC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR PLC PLC GPCR->PLC Activates Agonist Agonist Agonist->GPCR Binds This compound This compound TRPC3 TRPC3 Channel This compound->TRPC3 Directly Binds & Activates Antagonist Antagonist (e.g., Pyr3) Antagonist->TRPC3 Inhibits Ca_influx Ca²⁺ Influx TRPC3->Ca_influx Mediates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TRPC3 Activates Downstream Downstream Signaling Ca_influx->Downstream Initiates

Caption: TRPC3 signaling pathway and points of modulation.

Experimental_Workflow cluster_setup Experimental Setup cluster_activation Activation Phase cluster_inhibition Inhibition Phase cluster_analysis Data Analysis Cell_Culture HEK293 cells expressing TRPC3 Method_Choice Choose Method: - Whole-cell Patch Clamp - Calcium Imaging Cell_Culture->Method_Choice Baseline Record Baseline (Current / Fluorescence) Method_Choice->Baseline Add_Agonist Apply this compound Baseline->Add_Agonist Record_Activation Record TRPC3 Activation (Increased Current / Ca²⁺ Signal) Add_Agonist->Record_Activation Add_Antagonist Apply TRPC3 Antagonist (e.g., Pyr3) Record_Activation->Add_Antagonist Record_Inhibition Record Inhibition of TRPC3 Activity (Decreased Current / Ca²⁺ Signal) Add_Antagonist->Record_Inhibition Dose_Response Generate Dose-Response Curves Record_Inhibition->Dose_Response Calculate_Potency Calculate EC50 (this compound) and IC50 (Antagonist) Dose_Response->Calculate_Potency

Caption: Experimental workflow for validating this compound-induced TRPC3 activation.

Mechanism of Action and Binding Sites

This compound directly activates TRPC3 by binding to a site located near the pore on the extracellular side of the channel.[7] This binding site is distinct from the physiological activation site of diacylglycerol (DAG), although both lead to channel opening.[7] Cryo-electron microscopy studies have revealed the specific residues within the TRPC3 channel that interact with this compound.[7][8] Antagonists like Pyr3 are thought to inhibit channel activity, though their precise binding sites are still under investigation. The direct interaction of this compound with the channel protein makes it a valuable tool for studying TRPC3 function independently of the upstream G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling pathways.

By employing the described experimental protocols and understanding the underlying molecular interactions, researchers can effectively validate the activation of TRPC3 by this compound and quantitatively assess its inhibition by various antagonists, thereby advancing our understanding of TRPC3 channel pharmacology and its role in health and disease.

References

A Comparative Guide to TRPC Agonists: GSK1702934A vs. OAG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between tool compounds is critical for designing effective experiments. This guide provides a detailed comparison of two commonly used transient receptor potential canonical (TRPC) channel agonists: the synthetic compound GSK1702934A and the cell-permeable diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

Executive Summary

This compound and OAG are both valuable tools for activating TRPC3 and TRPC6 channels, which are implicated in a variety of physiological processes, including cardiovascular function and neuronal signaling. While both compounds effectively activate these channels, they exhibit key differences in their selectivity, potency, and mechanism of action. This compound is a potent and selective synthetic activator of TRPC3 and TRPC6 channels. In contrast, OAG, a mimetic of the endogenous signaling molecule diacylglycerol, activates a broader range of TRPC channels, including TRPC3, TRPC6, and TRPC7. The choice between these agonists will depend on the specific experimental goals, with this compound offering greater selectivity for TRPC3/6, while OAG provides a tool to investigate the broader family of DAG-sensitive TRPC channels.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and OAG based on published experimental data.

Table 1: Potency of TRPC Channel Agonists (EC50 values)

AgonistTRPC3TRPC6TRPC7
This compound 80 nM440 nMNo significant activity reported
OAG ~5-100 µM (varies by cell type and experimental conditions)~50-100 µM (varies by cell type and experimental conditions)[1]Activates

Note: EC50 values for OAG can vary significantly depending on the experimental system, including the cell line used, expression levels of the channel, and the specific assay methodology (e.g., electrophysiology vs. calcium imaging). The provided range reflects commonly reported effective concentrations.

Mechanism of Action and Signaling Pathways

Both this compound and OAG lead to the opening of TRPC3 and TRPC6 channels, resulting in an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane and increases intracellular calcium concentrations, triggering downstream signaling cascades.

However, their direct mechanisms of activation differ. OAG, as a diacylglycerol analog, is thought to directly bind to a site on the TRPC3/6/7 channels, mimicking the action of endogenous DAG produced by phospholipase C (PLC) activation.[2] this compound also directly activates TRPC3/6 channels but through a distinct binding site, bypassing the need for PLC activation.

Below are diagrams illustrating the signaling pathways for TRPC3/6 activation by both agonists.

G cluster_gsk This compound Pathway GSK This compound TRPC3_6_GSK TRPC3/TRPC6 Channel GSK->TRPC3_6_GSK Direct Activation Ca_Influx_GSK Ca²⁺/Na⁺ Influx TRPC3_6_GSK->Ca_Influx_GSK Channel Opening Downstream_GSK Downstream Signaling Ca_Influx_GSK->Downstream_GSK

Caption: this compound directly activates TRPC3/6 channels.

G cluster_oag OAG Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC3_6_7_OAG TRPC3/TRPC6/TRPC7 Channel DAG->TRPC3_6_7_OAG Direct Activation OAG OAG (exogenous) OAG->TRPC3_6_7_OAG Mimics DAG Ca_Influx_OAG Ca²⁺/Na⁺ Influx TRPC3_6_7_OAG->Ca_Influx_OAG Channel Opening Downstream_OAG Downstream Signaling Ca_Influx_OAG->Downstream_OAG G cluster_workflow Comparative Experimental Workflow Start Select Cell Line (e.g., HEK293, CHO) Transfection Transfect with TRPC3 or TRPC6 plasmid Start->Transfection Culture Cell Culture and Plating Transfection->Culture Electrophysiology Whole-Cell Patch-Clamp Culture->Electrophysiology CalciumImaging Calcium Imaging Culture->CalciumImaging GSK_Application_Ephys Apply this compound Electrophysiology->GSK_Application_Ephys OAG_Application_Ephys Apply OAG Electrophysiology->OAG_Application_Ephys GSK_Application_Ca Apply this compound CalciumImaging->GSK_Application_Ca OAG_Application_Ca Apply OAG CalciumImaging->OAG_Application_Ca DataAnalysis Data Analysis and Comparison GSK_Application_Ephys->DataAnalysis OAG_Application_Ephys->DataAnalysis GSK_Application_Ca->DataAnalysis OAG_Application_Ca->DataAnalysis

References

A Head-to-Head Comparison of TRPC6 Activators: GSK1702934A vs. Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and cardiovascular studies, the selective activation of Transient Receptor Potential Canonical 6 (TRPC6) channels is of significant interest. TRPC6 is a non-selective cation channel implicated in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. This guide provides a detailed, data-driven comparison of two commonly used TRPC6 activators: the synthetic compound GSK1702934A and the natural product hyperforin (B191548).

At a Glance: Key Differences

FeatureThis compoundHyperforin
Type Synthetic small moleculeNatural product from St. John's Wort
Potency (TRPC6) EC50: ~0.44 µM (human, patch-clamp)[1], 0.78 ± 0.16 µM (mouse)[2]EC50: 0.72 µM (intracellular Na+ increase)[3]
Selectivity Activates TRPC3, TRPC6, and TRPC7[1][4]Highly selective for TRPC6 over TRPC3 and other TRPC channels[5][6][7]
Mechanism Direct activation via an extracellular orthosteric site[2][8]Debated; proposed direct binding to C-terminus and potential protonophore effects[3][9]
Key Advantage Potent, direct activatorHigh selectivity for TRPC6
Key Disadvantage Lacks selectivity against TRPC3 and TRPC7Chemical instability and significant drug-drug interactions[6][10][11]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and hyperforin, providing insights into their potency and selectivity. It is important to note that the data are compiled from different studies using varied experimental methodologies, which may influence the absolute values.

Table 1: Potency of TRPC6 Activators

CompoundAssay TypeCell LineSpeciesEC50 (µM)Reference
This compound Whole-cell patch-clampHEK293Human~0.44[1]
Whole-cell patch-clampHEK293Mouse0.78 ± 0.16[2]
Hyperforin Intracellular Na+ measurementPC12 cellsRat0.72[3]

Table 2: Selectivity Profile

CompoundTargetActivityConcentration/EC50Reference
This compound TRPC3ActivatorEC50 = ~0.08 µM[1]
TRPC7Activator-[4]
TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, CXCR5No significant activity<10 µM[12]
Hyperforin TRPC3No activation-[5][7]
Other TRPC channelsNo activation-[5]
Pregnane X Receptor (PXR)Activator-[6][10][11]

Mechanism of Action and Signaling Pathways

This compound and hyperforin activate TRPC6 through distinct, though not fully elucidated for hyperforin, mechanisms.

This compound is a direct agonist that binds to an extracellular orthosteric site on the TRPC6 channel.[2][8] This binding event is thought to induce a conformational change that opens the channel pore, allowing the influx of cations, primarily Ca2+ and Na+. This activation bypasses the need for phospholipase C (PLC) signaling, which is a common pathway for the activation of TRPC channels.

Hyperforin's mechanism is more complex and remains a subject of investigation. One line of evidence points to a specific binding motif on the C-terminus of the TRPC6 protein, suggesting a direct interaction.[9] However, other studies have proposed that hyperforin may act as a protonophore, dissipating proton gradients across cellular membranes, which could indirectly lead to channel activation.[3]

Signaling Pathway Diagram

TRPC6_Activation_Pathways cluster_gsk This compound Pathway cluster_hyperforin Hyperforin Pathway (Proposed) GSK This compound ExtracellularSite Extracellular Orthosteric Site GSK->ExtracellularSite Direct Binding TRPC6 TRPC6 Channel ExtracellularSite->TRPC6 Hyperforin Hyperforin CTerminus C-Terminus Binding Site Hyperforin->CTerminus Direct Binding (Proposed) Protonophore Protonophore Effect Hyperforin->Protonophore CTerminus->TRPC6 ChannelOpening Channel Opening Protonophore->ChannelOpening Indirect Activation TRPC6->ChannelOpening CationInflux Cation (Ca²⁺, Na⁺) Influx ChannelOpening->CationInflux CellularResponse Cellular Response CationInflux->CellularResponse Experimental_Workflows cluster_patch_clamp Whole-Cell Patch-Clamp cluster_calcium_imaging Calcium Imaging PC_Start Start PC_Cells Culture TRPC6-expressing cells PC_Start->PC_Cells PC_Setup Establish whole-cell configuration PC_Cells->PC_Setup PC_Record Record baseline current PC_Setup->PC_Record PC_Apply Apply this compound PC_Record->PC_Apply PC_Measure Measure current changes PC_Apply->PC_Measure PC_Analyze Analyze I-V relationship and EC50 PC_Measure->PC_Analyze PC_End End PC_Analyze->PC_End CI_Start Start CI_Cells Culture TRPC6-expressing cells CI_Start->CI_Cells CI_Load Load with calcium indicator dye CI_Cells->CI_Load CI_Baseline Record baseline fluorescence CI_Load->CI_Baseline CI_Apply Apply Hyperforin CI_Baseline->CI_Apply CI_Measure Measure fluorescence changes CI_Apply->CI_Measure CI_Analyze Quantify intracellular Ca²⁺ increase CI_Measure->CI_Analyze CI_End End CI_Analyze->CI_End

References

Validating GSK1702934A's On-Target Effects: A Comparative Guide Using TRPC3/6 Knockout and Overexpressing Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the on-target effects of GSK1702934A, a potent activator of Transient Receptor Potential Canonical 3 and 6 (TRPC3/6) channels. By examining the compound's performance in wild-type, TRPC3-overexpressing, and TRPC3/6 knockout mouse models, this document offers a framework for assessing the specificity of this compound and other TRPC3/6 modulators.

Executive Summary

This compound is a valuable tool for investigating the physiological roles of TRPC3 and TRPC6 channels, which are implicated in a variety of cellular processes, including calcium signaling, cardiac function, and vascular tone. Validating that the observed effects of this compound are specifically mediated by these channels is paramount for accurate interpretation of experimental results. The use of genetically modified mouse models, specifically knockout and overexpressing strains, provides the most rigorous approach for such validation.

This guide synthesizes available data on the effects of this compound in these models, highlighting the key findings that support its on-target activity. While direct experimental evidence of this compound application in TRPC3/6 knockout mice is not extensively available in the current literature, this guide presents data from TRPC3-overexpressing mice, which strongly supports its mechanism of action. Furthermore, it describes the known phenotypes of TRPC3/6 knockout mice to infer the expected outcomes of this compound treatment in these models.

Data Presentation: Comparative Effects of this compound

The following tables summarize the key quantitative data regarding the activity of this compound and the physiological characteristics of relevant mouse models.

Table 1: In Vitro Potency of this compound

ChannelEC50 (nM)Source
Human TRPC380[1]
Human TRPC6440[1]

Table 2: Comparative Cardiac Effects of this compound in Wild-Type vs. TRPC3-Overexpressing (TG) Mice

ParameterMouse ModelBaselineThis compound (1 µM)% Change from BaselineSource
Left Ventricular Pressure (LVP)Wild-Type (WT)Normalized to 100%~103%~3% increase[2][3]
Left Ventricular Pressure (LVP)TRPC3-TGNormalized to 100%~120%~20% increase[2][3]
Arrhythmia ScoreWild-Type (WT)0.83 ± 0.171.17 ± 0.31Not significant[2]
Arrhythmia ScoreTRPC3-TG1.13 ± 0.232.13 ± 0.35Significant increase[2]

Table 3: Phenotypes of TRPC3 and TRPC6 Knockout Mice (Without this compound Treatment)

Mouse ModelKey PhenotypeImplication for this compound ValidationSource
TRPC3 KnockoutImpaired motor coordination.Expected to show no cardiac hyper-contractility in response to this compound.
TRPC6 KnockoutElevated blood pressure and enhanced agonist-induced vascular contractility.Expected to exhibit an altered vascular response to this compound.[4][5]
TRPC3/6 Double KnockoutDeficits in light touch sensation and hearing.Expected to show a complete lack of response in systems where both channels are critical.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Langendorff Isolated Heart Perfusion

This ex vivo technique is used to assess cardiac function in response to pharmacological agents.

Protocol Summary:

  • Animal Preparation: Mice are heparinized and anesthetized.

  • Heart Isolation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: The heart is allowed to stabilize for a period before baseline measurements are recorded.

  • Drug Administration: this compound is added to the perfusion buffer at the desired concentration.

  • Data Acquisition: Left ventricular pressure is continuously monitored using a balloon catheter inserted into the left ventricle. Parameters such as LVP, heart rate, and dP/dt are recorded.

Isometric Tension Recording in Isolated Aortic Rings

This method is used to measure vascular contractility.

Protocol Summary:

  • Tissue Preparation: The thoracic aorta is carefully dissected and cut into rings.

  • Mounting: Aortic rings are mounted in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration: The rings are allowed to equilibrate under a resting tension.

  • Drug Application: this compound is added to the organ bath in a cumulative concentration-response manner.

  • Data Recording: Changes in isometric tension are recorded using a force transducer.

Mandatory Visualizations

Signaling Pathway of this compound Action

GSK1702934A_Pathway GSK This compound TRPC36 TRPC3/6 Channels GSK->TRPC36 Activates Ca_Influx Ca²⁺ Influx TRPC36->Ca_Influx Na_Influx Na⁺ Influx TRPC36->Na_Influx Cell_Response Cellular Response (e.g., Contraction) Ca_Influx->Cell_Response Na_Influx->Cell_Response

Caption: this compound directly activates TRPC3/6 channels, leading to cation influx and cellular responses.

Experimental Workflow for Validating this compound Effects

Validation_Workflow cluster_mice Mouse Models cluster_experiments Experiments cluster_treatment Treatment cluster_analysis Data Analysis WT Wild-Type Langendorff Langendorff Heart Perfusion WT->Langendorff Aorta Aortic Ring Contractility WT->Aorta TG TRPC3-TG TG->Langendorff KO TRPC3/6 KO KO->Langendorff KO->Aorta GSK This compound Langendorff->GSK Aorta->GSK Compare Compare Responses GSK->Compare

Caption: Workflow for comparing this compound effects across different mouse models and experimental setups.

Conclusion and Future Directions

The available evidence from studies using TRPC3-overexpressing mice strongly indicates that this compound acts as a potent and selective activator of TRPC3 channels in a physiological context. The significantly enhanced cardiac response to this compound in these mice, as compared to wild-type controls, provides compelling evidence for its on-target activity.

However, to provide unequivocal validation, future studies should focus on administering this compound to TRPC3, TRPC6, and TRPC3/6 double knockout mice. The absence or significant attenuation of the compound's effects in these knockout models would definitively confirm that its mechanism of action is dependent on the presence of these channels. Such studies would solidify the position of this compound as a benchmark tool for probing TRPC3/6 function and for the development of novel therapeutics targeting these channels.

References

GSK1702934A: A Comparative Analysis of its Potency on TRPC3 and TRPC6 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of the small molecule activator GSK1702934A on two closely related transient receptor potential canonical (TRPC) channels: TRPC3 and TRPC6. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating TRPC channel function and pharmacology.

Data Presentation: Potency of this compound on TRPC3 vs. TRPC6

This compound exhibits a differential potency in activating TRPC3 and TRPC6 channels. The following table summarizes the half-maximal effective concentrations (EC₅₀) determined from whole-cell patch-clamp experiments conducted on Human Embryonic Kidney (HEK293) cells expressing recombinant human TRPC3 or TRPC6 channels.

ChannelEC₅₀ (nM)EC₅₀ (µM)Experimental SystemReference
TRPC3 800.08Whole-cell patch-clamp in HEK293 cells
TRPC6 4400.44Whole-cell patch-clamp in HEK293 cells

This data clearly indicates that this compound is approximately 5.5-fold more potent in activating TRPC3 channels compared to TRPC6 channels.

Experimental Protocols

The following is a representative protocol for determining the potency of this compound on TRPC3 and TRPC6 channels using whole-cell patch-clamp electrophysiology, based on commonly cited methodologies.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Cells are transiently transfected with plasmids encoding for either human TRPC3 or human TRPC6 using a suitable transfection reagent. A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording.

  • Incubation: Transfected cells are incubated for 24-48 hours to allow for sufficient channel expression before electrophysiological recordings.

Electrophysiological Recordings
  • Configuration: Whole-cell patch-clamp recordings are performed at room temperature.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP. The pH is adjusted to 7.2 with CsOH. Cesium is often used to block potassium channels and isolate the TRP channel currents.

  • Voltage Protocol: Cells are typically held at a holding potential of -60 mV. To elicit currents, voltage ramps from -100 mV to +100 mV over 500 ms (B15284909) are applied every 5 seconds.

  • Drug Application: this compound is prepared as a stock solution in Dimethyl Sulfoxide (DMSO) and diluted to the final desired concentrations in the extracellular solution. The various concentrations are perfused onto the cells to generate a dose-response curve. The final DMSO concentration is kept below 0.1% to avoid non-specific effects.

  • Data Analysis: The current amplitude at a specific voltage (e.g., +80 mV or -80 mV) is measured in response to each concentration of this compound. The data is then fitted to a Hill equation to determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to determine its potency.

Mechanism of this compound Action on TRPC3/6 cluster_membrane Plasma Membrane TRPC TRPC3 or TRPC6 Channel Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPC->Cation_Influx Opens Channel GSK This compound GSK->TRPC Binds to Extracellular Site Activation Direct Extracellular Binding and Activation PLC Phospholipase C (PLC) Pathway Cellular_Response Downstream Cellular Response Cation_Influx->Cellular_Response note Note: this compound bypasses the canonical PLC activation pathway.

Caption: Direct activation of TRPC3/6 channels by this compound.

Experimental Workflow for Potency Determination Start Start: HEK293 Cells Transfection Transfect with TRPC3 or TRPC6 Plasmid Start->Transfection Incubation Incubate for 24-48 hours Transfection->Incubation Patch_Clamp Whole-Cell Patch-Clamp Recording Incubation->Patch_Clamp Drug_Application Perfuse with varying concentrations of this compound Patch_Clamp->Drug_Application Data_Acquisition Record Current Responses at different voltages Drug_Application->Data_Acquisition Analysis Dose-Response Analysis (Hill Equation) Data_Acquisition->Analysis Result Determine EC₅₀ Value Analysis->Result

A Head-to-Head Comparison: GSK1702934A Versus Diacylglycerol Analogues for TRPC Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective activation of Transient Receptor Potential Canonical (TRPC) channels is a critical aspect of studying a wide range of physiological processes. This guide provides an objective comparison of the synthetic activator GSK1702934A and commonly used diacylglycerol (DAG) analogues in the activation of TRPC channels, supported by experimental data and detailed methodologies.

The activation of TRPC channels, particularly the TRPC3/6/7 subfamily, is a key event in numerous cellular signaling pathways. While endogenous activation is mediated by diacylglycerol (DAG) produced downstream of phospholipase C (PLC) activation, researchers often turn to exogenous activators for more direct and controlled experimental conditions. This guide focuses on a comparative analysis of this compound, a potent synthetic activator, and DAG analogues like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), providing insights into their mechanisms, selectivity, and experimental utility.

Mechanism of Action: A Tale of Two Activators

Both this compound and DAG analogues directly activate TRPC3 and TRPC6 channels, bypassing the need for G-protein coupled receptor (GPCR) and PLC signaling.[1] Structural and functional studies have revealed that they share a common binding region on the channel protein.

This compound activates TRPC6 by stimulating an extracellular cavity formed by the pore helix and the S6 transmembrane helix.[2][3][4][5] This direct interaction induces a conformational change that opens the channel pore.

Diacylglycerol (DAG) analogues , such as OAG, also directly gate TRPC3/6/7 channels in a manner that is independent of protein kinase C (PKC) activation. Cryo-electron microscopy studies have shown that DAG binds to a specific lipid-binding site, designated as the L2 site, located near the channel's pore on the extracellular side.[6][7] Notably, this compound has been shown to competitively bind to this same site, indicating a shared mechanism for channel gating.[6][7]

It is important to note that the effects of DAG analogues can be more complex than those of this compound. For instance, with TRPC4 and TRPC5 channels, DAG analogues can lead to channel inhibition through the activation of PKC.

Signaling Pathway for TRPC Channel Activation

TRPC_Activation_Pathways cluster_receptor Receptor-Mediated Activation cluster_exogenous Direct Exogenous Activation GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG_endo Diacylglycerol (endogenous) PIP2->DAG_endo TRPC3_6 TRPC3 / TRPC6 Channel DAG_endo->TRPC3_6 activates GSK This compound GSK->TRPC3_6 activates DAG_exo DAG Analogues (e.g., OAG) DAG_exo->TRPC3_6 activates Ca_influx Ca2+ Influx TRPC3_6->Ca_influx

Caption: TRPC channel activation pathways.

Quantitative Comparison of Activator Potency

A direct comparison of potency is crucial for selecting the appropriate activator for a given experiment. The following table summarizes the available quantitative data for this compound. While direct comparative studies with DAG analogues under identical conditions are limited, OAG is typically used in the micromolar range to elicit TRPC channel activation.

ActivatorTarget ChannelEC50Reference
This compoundTRPC380 nM[1]
This compoundTRPC6440 nM[1]

Selectivity Profile

This compound exhibits high selectivity for the TRPC3/6 subfamily. Studies have shown that the amino acid residues that interact with this compound are highly conserved among TRPC3, TRPC6, and TRPC7, but not in TRPC4 and TRPC5, which explains its selectivity.[6][7] At concentrations below 10 µM, this compound has been shown to have no activity at a range of other ion channels and receptors, including TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors.[1]

DAG analogues also activate the TRPC3/6/7 subfamily. However, their broader effects on other signaling pathways, such as PKC activation, can lead to off-target effects, particularly on other TRPC channel subtypes like TRPC4 and TRPC5.

Experimental Methodologies

To aid in the design of future experiments, detailed protocols for key assays are provided below. These protocols are synthesized from multiple sources and represent a standard approach for characterizing TRPC channel activators.

Expression of TRPC Channels in HEK293 Cells

A common method for studying TRPC channels is to heterologously express them in a cell line that has low endogenous expression of other ion channels, such as Human Embryonic Kidney (HEK293) cells.

HEK293_Expression_Workflow start Start: HEK293 Cell Culture transfection Transfection with TRPC Channel Plasmid DNA start->transfection incubation Incubation (24-48 hours) transfection->incubation selection Selection of Transfected Cells (e.g., via fluorescence marker) incubation->selection experiment Functional Experiments (Patch-clamp or Calcium Imaging) selection->experiment

Caption: Workflow for expressing TRPC channels.

Protocol:

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: When cells reach 70-80% confluency, they are transfected with a plasmid vector containing the cDNA for the desired TRPC channel (e.g., TRPC3 or TRPC6). A co-transfection with a fluorescent marker (e.g., GFP) is often performed to identify successfully transfected cells.

  • Incubation: Cells are incubated for 24-48 hours post-transfection to allow for protein expression.

  • Preparation for Experiments: For electrophysiology, cells are plated on glass coverslips. For calcium imaging, they can be plated in multi-well plates.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels, and BAPTA chelates intracellular calcium).

Protocol:

  • Cell Preparation: A coverslip with transfected HEK293 cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with the internal solution.

  • Gigaohm Seal Formation: The pipette is brought into contact with a single, fluorescently identified cell, and a high-resistance seal (gigaohm) is formed.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing for electrical access to the entire cell.

  • Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Currents are recorded in response to voltage ramps (e.g., -100 mV to +100 mV) to generate current-voltage (I-V) relationships.

  • Compound Application: Baseline currents are recorded, after which this compound or a DAG analogue is applied to the external solution via the perfusion system. The resulting change in current is measured.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration, an indicator of channel activation.

Reagents:

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: A non-ionic surfactant to aid in dye loading.

  • Hanks' Balanced Salt Solution (HBSS): Used as the imaging buffer.

Protocol:

  • Cell Plating: Transfected HEK293 cells are plated in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Cells are incubated with the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.

  • Washing: Cells are washed with HBSS to remove excess dye.

  • Imaging: The plate is placed in a fluorescence plate reader or on a fluorescence microscope. Baseline fluorescence is recorded.

  • Compound Addition: this compound or a DAG analogue is added to the wells, and the change in fluorescence intensity is recorded over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.

Conclusion

Both this compound and diacylglycerol analogues are valuable tools for the study of TRPC channels. This compound offers the advantage of high potency and selectivity for the TRPC3/6 subfamily, with a well-defined, direct mechanism of action that avoids the complexities of PKC activation. This makes it an excellent choice for studies requiring precise and targeted activation of these channels.

DAG analogues, while also effective direct activators of TRPC3/6/7, can have broader cellular effects due to their role in other signaling pathways. The choice between these activators will ultimately depend on the specific experimental goals, the TRPC channel subtype of interest, and the desired level of control over the signaling pathways being investigated. The experimental protocols provided in this guide offer a starting point for the rigorous and reproducible characterization of these and other TRPC channel modulators.

References

Evaluating the Specificity of GSK1702934A Against Other TRP Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A has emerged as a valuable pharmacological tool for investigating the physiological roles of Transient Receptor Potential Canonical (TRPC) channels. Identified as a potent and selective activator of TRPC3 and TRPC6, its precise specificity profile across the broader TRP channel family is a critical consideration for the accurate interpretation of experimental results.[1][2][3] This guide provides a comprehensive evaluation of the specificity of this compound against a panel of other TRP channels, supported by available experimental data.

Specificity Profile of this compound

This compound is a potent activator of TRPC3 and TRPC6 channels, with reported EC50 values of 80 nM and 440 nM, respectively.[1] It is also commonly referred to as a TRPC3/6/7 activator, suggesting activity towards the closely related TRPC7 channel.[4][5]

Quantitative Analysis of this compound Activity on Various TRP Channels
TRP Channel SubtypeReported Activity of this compoundEC50/IC50 (nM)Reference
TRPC3 Activator80[1]
TRPC6 Activator440[1]
TRPC7 Implied ActivatorNot specified[4][5]
TRPV1 No data available-
TRPV2 No data available-
TRPV3 No data available-
TRPV4 No activity at <10 µM>10,000[1]
TRPA1 No activity at <10 µM>10,000[1]
TRPM8 No data available-

Note: The lack of available data for TRPV1, TRPV2, TRPV3, and TRPM8 represents a significant knowledge gap. Researchers should exercise caution when using this compound in systems where these channels are expressed and functionally relevant.

Experimental Methodologies

The specificity of this compound has been primarily determined using two key experimental techniques: whole-cell patch clamp electrophysiology and intracellular calcium imaging. These methods allow for the direct measurement of ion channel activity and changes in intracellular calcium concentration upon compound application.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion flow through cell membrane channels.

Experimental Protocol:

  • Cell Preparation: HEK293 cells are transiently or stably transfected with the specific human TRP channel subtype of interest. Cells are cultured on glass coverslips for 24-48 hours post-transfection.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Pipette Solution: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

  • Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV. Current responses are recorded upon application of this compound at various concentrations. Data is typically acquired using an Axopatch amplifier and pCLAMP software.

Fluo-4 AM Intracellular Calcium Imaging

This method utilizes a fluorescent dye that binds to calcium, allowing for the measurement of changes in intracellular calcium concentration, which is an indicator of ion channel opening.

Experimental Protocol:

  • Cell Preparation: HEK293 cells expressing the target TRP channel are seeded in 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

  • Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS) for 60 minutes at 37°C.

  • Washing: The loading buffer is removed, and the cells are washed twice with HBSS.

  • Compound Addition and Fluorescence Measurement: 100 µL of HBSS is added to each well. The plate is then placed in a fluorescence microplate reader (e.g., FlexStation 3). Baseline fluorescence is recorded before the automated addition of this compound at various concentrations.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often normalized to the maximum response elicited by a reference agonist or ionomycin.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow_Patch_Clamp cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cell_culture HEK293 Cell Culture transfection Transfection with TRP Channel Plasmid cell_culture->transfection plating Plating on Coverslips transfection->plating patching Giga-seal Formation & Whole-Cell Access plating->patching voltage_clamp Voltage Clamp (-60 mV) patching->voltage_clamp drug_application Application of this compound voltage_clamp->drug_application data_acquisition Current Recording drug_application->data_acquisition

Figure 1. Workflow for Whole-Cell Patch Clamp Electrophysiology.

Experimental_Workflow_Calcium_Imaging cluster_prep Cell Preparation cluster_assay Calcium Assay cell_seeding Seed HEK293 Cells in 96-well Plate transfection Transfect with TRP Channel cell_seeding->transfection dye_loading Load with Fluo-4 AM transfection->dye_loading washing Wash Cells dye_loading->washing compound_addition Add this compound washing->compound_addition fluorescence_reading Measure Fluorescence compound_addition->fluorescence_reading

Figure 2. Workflow for Fluo-4 AM Intracellular Calcium Imaging.

Signaling_Pathway This compound This compound TRPC3_6 TRPC3/TRPC6 Channel This compound->TRPC3_6 Activation Ca_Influx Ca²⁺ Influx TRPC3_6->Ca_Influx Mediation Downstream Downstream Signaling Events Ca_Influx->Downstream

Figure 3. Proposed Signaling Pathway for this compound Action.

Conclusion

This compound is a potent and selective activator of TRPC3 and TRPC6 channels.[1] Available data demonstrates its lack of activity against TRPV4 and TRPA1 at concentrations up to 10 µM.[1] However, the specificity profile of this compound remains incomplete, with a notable absence of publicly available data on its effects on TRPV1, TRPV2, TRPV3, and TRPM8. This information gap highlights the need for further comprehensive screening to fully characterize the selectivity of this compound. Researchers utilizing this compound should consider control experiments to rule out potential off-target effects, especially in cellular systems where other TRP channels are known to be expressed and play a functional role. The provided experimental protocols offer a foundation for conducting such validation studies.

References

A Comparative Analysis of GSK1702934A and Pyr3: Two Modulators of the TRPC3 Channel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying transient receptor potential canonical 3 (TRPC3) channels, GSK1702934A and Pyr3 stand out as key modulators, albeit with opposing effects. This compound is a potent and selective activator, while Pyr3 is a selective inhibitor of TRPC3. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Pyr3, providing a direct comparison of their potency and selectivity for TRPC3.

ParameterThis compoundPyr3
Action on TRPC3 ActivatorInhibitor
EC50 for TRPC3 80 nM[1]-
IC50 for TRPC3 -700 nM[2][3]
EC50 for TRPC6 440 nM[1]-
Selectivity Selective for TRPC3/6 over TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations <10 μmol/L.Selective for TRPC3 among TRPC family members.[4][5] However, it also inhibits store-operated Ca2+ entry via blockade of Orai1 with similar potency.[6]
Mechanism of Action Directly activates TRPC channels, by-passing phospholipase-C signaling. Binds to a site near the pore on the extracellular side of TRPC3.[7]Directly inhibits the TRPC3 protein.[4][5][8][9]

Experimental Insights and Methodologies

The characterization of both this compound and Pyr3 has been largely dependent on two key experimental techniques: patch-clamp electrophysiology and calcium imaging. These methods have provided detailed insights into the functional consequences of their interaction with TRPC3 channels.

Patch-Clamp Electrophysiology

This technique is instrumental in directly measuring the ion channel activity. For both compounds, whole-cell patch-clamp recordings have been utilized in HEK293 cells overexpressing human TRPC3.

Experimental Protocol for Characterizing this compound (Activator):

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid encoding for human TRPC3.[10]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.[10] The standard extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution in the patch pipette usually contains (in mM): 140 CsCl, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2.

  • Compound Application: this compound is applied to the extracellular solution at varying concentrations to determine the dose-dependent activation of TRPC3 currents.[11]

  • Data Acquisition and Analysis: Currents are recorded in response to voltage ramps or steps. The resulting current-voltage (I-V) relationship and the magnitude of the current at a specific holding potential are analyzed to quantify channel activation.[12][13]

Experimental Protocol for Characterizing Pyr3 (Inhibitor):

  • Channel Activation: Prior to applying Pyr3, TRPC3 channels are activated. This can be achieved by applying a known TRPC3 agonist like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) or carbachol (B1668302) (CCh) to stimulate G-protein coupled receptors that activate phospholipase C.[4][5]

  • Inhibitor Application: Once a stable activated current is established, Pyr3 is perfused into the extracellular solution at various concentrations.[4][5]

  • Data Analysis: The reduction in the amplitude of the TRPC3-mediated current is measured to determine the inhibitory effect of Pyr3 and to calculate its IC50 value.[4][5]

Calcium Imaging

Calcium imaging allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) upon channel modulation. This is typically achieved using fluorescent calcium indicators like Fura-2.

Experimental Protocol for Calcium Imaging:

  • Cell Preparation: Cells expressing TRPC3 (either endogenously or through transfection) are plated on coverslips and loaded with a calcium-sensitive dye (e.g., Fura-2 AM).[14][15]

  • Baseline Measurement: The baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) is recorded before the application of any compound.[16]

  • Compound Application and Measurement:

    • For this compound: The compound is added to the extracellular solution, and the subsequent increase in the fluorescence ratio, indicating a rise in intracellular calcium, is monitored over time.[12]

    • For Pyr3: Cells are first stimulated with a TRPC3 activator to induce a calcium influx. Once a stable elevated calcium level is observed, Pyr3 is added, and the decrease in the fluorescence ratio is measured to quantify the inhibition of calcium entry.[4][5]

  • Data Analysis: The change in fluorescence ratio is converted to intracellular calcium concentrations to determine the potency (EC50 or IC50) of the compound.[14]

Signaling Pathways and Mechanisms of Action

The distinct actions of this compound and Pyr3 on the TRPC3 channel are best understood by visualizing their roles in the relevant signaling pathways.

TRPC3 Activation Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR PLC PLC GPCR->PLC Activates GSK This compound TRPC3 TRPC3 Channel GSK->TRPC3 Directly Activates Ca_influx Ca²⁺ Influx TRPC3->Ca_influx DAG DAG PLC->DAG Generates DAG->TRPC3 Activates

Caption: this compound directly activates the TRPC3 channel.

The diagram above illustrates the canonical activation pathway of TRPC3 via G-protein coupled receptors (GPCRs) and phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) which in turn activates the channel. This compound bypasses this cascade by directly binding to and activating the TRPC3 channel.

TRPC3 Inhibition Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Activator Activator (e.g., OAG, GPCR agonist) TRPC3 TRPC3 Channel Activator->TRPC3 Activates Pyr3 Pyr3 Pyr3->TRPC3 Directly Inhibits Ca_influx Ca²⁺ Influx TRPC3->Ca_influx Blocked_Ca_influx Blocked Ca²⁺ Influx

Caption: Pyr3 directly inhibits the TRPC3 channel.

This second diagram shows that upon activation of the TRPC3 channel, Pyr3 can directly bind to the channel protein and inhibit its function, thereby blocking the influx of calcium.

Discussion and Conclusion

This compound and Pyr3 represent valuable pharmacological tools for dissecting the physiological and pathological roles of TRPC3 channels. This compound's high potency and selectivity as a direct activator make it an excellent probe for studying the downstream consequences of TRPC3 activation in various cellular contexts, including cardiac function.[17][18]

Conversely, Pyr3 has been instrumental in implicating TRPC3 in processes such as B cell activation and cardiac hypertrophy.[4][9] However, researchers should exercise caution due to its off-target effect on Orai1 channels, which could confound the interpretation of experimental results, especially in systems where store-operated calcium entry is a significant pathway.[6] Furthermore, the identified structural liabilities of Pyr3, namely its potential for hydrolysis and toxicity, may limit its therapeutic potential.[11]

References

GSK1702934A: A Comparative Analysis of TRPC Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GSK1702934A, a potent small-molecule activator of the Transient Receptor Potential Canonical (TRPC) channel subfamily. While extensively characterized as a TRPC3 and TRPC6 agonist, its activity on TRPC7 is also documented, positioning it as a valuable tool for studying the physiological roles of these channels. This document compiles available quantitative data, details common experimental protocols for assessing its activity, and compares its performance with other known TRPC7 modulators.

Quantitative Analysis of this compound Activity

This compound exhibits potent activation of TRPC3 and TRPC6 channels. Although it is recognized as an activator of the TRPC3/6/7 subfamily, a precise EC50 value for TRPC7 is not consistently reported in the available literature. The existing data underscores a degree of selectivity for TRPC3 over TRPC6.

Compound TRPC3 EC50 TRPC6 EC50 TRPC7 Activity Reference(s)
This compound80 nM440 nMActivator (EC50 not specified)[1]

Comparison with Alternative TRPC7 Activators

Several other compounds are known to activate TRPC7 channels, often through different mechanisms. A direct comparison of potency is challenging due to variations in experimental conditions and mechanisms of action.

Compound Mechanism of Action Typical Concentration for TRPC7 Activation Reference(s)
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Diacylglycerol (DAG) analog100 µM
Phorbol 12-myristate 13-acetate (PMA)Indirectly via PKC activation and DAG modulationVaries by cell type
ArtemisininDirect channel activator with preference for TRPC3Weakly activates TRPC7[2]

Mechanism of Action: A Proposed Model

This compound is believed to directly activate TRPC channels by binding to an extracellular site.[3][4] Studies on TRPC6 suggest that this compound interacts with a pocket formed by the pore helix and the S6 transmembrane segment. Due to the high sequence homology within the TRPC3/6/7 subfamily, a similar mechanism is proposed for TRPC3 and TRPC7.[1]

Proposed Activation Pathway of TRPC7 by this compound This compound This compound TRPC7 TRPC7 Channel (Closed State) This compound->TRPC7 Direct Binding to Extracellular Domain TRPC7_active TRPC7 Channel (Open State) TRPC7->TRPC7_active Conformational Change Ca_influx Ca²⁺ Influx TRPC7_active->Ca_influx Cell_response Downstream Cellular Responses Ca_influx->Cell_response

Caption: Proposed mechanism of this compound-mediated TRPC7 activation.

Experimental Protocols

The following are generalized protocols for assessing the activation of TRPC7 channels by this compound. Specific parameters may require optimization based on the cell line and equipment used.

Electrophysiological Measurement of TRPC7 Currents

This protocol is designed to measure ion channel activity directly using the whole-cell patch-clamp technique in HEK293 cells stably expressing human TRPC7.

Workflow:

Electrophysiology Workflow for TRPC7 Activation start HEK293 cells expressing hTRPC7 patch Establish Whole-Cell Patch-Clamp start->patch baseline Record Baseline Current patch->baseline apply_gsk Apply this compound baseline->apply_gsk record Record TRPC7 Current apply_gsk->record end Data Analysis record->end

Caption: Workflow for patch-clamp analysis of TRPC7 currents.

Detailed Steps:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPC7 on glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Electrophysiology Setup: Transfer a coverslip to a recording chamber on an inverted microscope.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 Cs-aspartate, 10 EGTA, 2 MgCl₂, 10 HEPES (pH 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.

    • Record a stable baseline current in the external solution.

    • Perfuse the chamber with the external solution containing various concentrations of this compound.

    • Record the resulting currents.

  • Data Analysis: Subtract the baseline current from the current recorded in the presence of this compound to isolate the TRPC7-mediated current. Plot the current density as a function of the this compound concentration to determine the EC50 value.

Calcium Imaging of TRPC7 Activation

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPC7 channel activation using a fluorescent calcium indicator.

Workflow:

Calcium Imaging Workflow for TRPC7 Activation start Seed HEK293 cells expressing hTRPC7 in 96-well plate load_dye Load cells with Fluo-4 AM start->load_dye wash Wash to remove extracellular dye load_dye->wash baseline Measure baseline fluorescence wash->baseline add_gsk Add this compound baseline->add_gsk measure_fluorescence Measure fluorescence change add_gsk->measure_fluorescence end Data Analysis measure_fluorescence->end

Caption: Workflow for calcium imaging analysis of TRPC7 activation.

Detailed Steps:

  • Cell Plating: Seed HEK293 cells expressing human TRPC7 into a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in a physiological salt solution).

    • Remove the culture medium, wash the cells with the salt solution, and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells to remove the excess dye.

  • Imaging:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Record the baseline fluorescence for a few minutes.

    • Add this compound at various concentrations to the wells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to represent the change in intracellular calcium (ΔF/F₀). Plot the peak response as a function of this compound concentration to determine the EC50.

References

A Comparative Guide to the In Vitro and In Vivo Effects of GSK1702934A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of GSK1702934A, a potent activator of Transient Receptor Potential Canonical (TRPC) 3, 6, and 7 channels. The information is intended for researchers, scientists, and drug development professionals investigating TRPC channel function and pharmacology.

In Vitro Effects of this compound

This compound is a selective agonist for TRPC3 and TRPC6 channels, with a lesser effect on TRPC7. Its primary in vitro effect is the induction of cation currents, leading to membrane depolarization and an increase in intracellular calcium concentration.

Comparative Potency of TRPC3/6/7 Activators
CompoundTarget(s)EC50 (TRPC3)EC50 (TRPC6)EC50 (TRPC7)Notes
This compound TRPC3/6/780 nM440 nM-Potent and selective activator.
M085TRPC3/6/7-3.80 µM-Structurally distinct from this compound but shares a similar mechanism of action.
ArtemisininTRPC3~33 µM (outward currents), ~25 µM (inward currents)[1]Weakly active or inactive[1]Weakly active[1]Displays a preference for TRPC3 over TRPC6 and TRPC7.[1]
BI-2TRPC3/6/7---A benzoimidazole compound similar to this compound.[1]
4n (Pyrazolopyrimidine)TRPC3<20 nM[2][3]~1.4 µM-Exhibits high potency and over 70-fold selectivity for TRPC3 over TRPC6.[4]
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is a standard method for characterizing the effects of this compound on ion channel activity in vitro.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with plasmids encoding for human TRPC3 or TRPC6 channels using a suitable transfection reagent.

  • Electrophysiological Recording:

    • Recordings are performed 24-48 hours post-transfection.[5]

    • The whole-cell patch-clamp technique is employed using a patch-clamp amplifier and data acquisition system.[6][7][8][9]

    • External Solution (aCSF): Contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[7]

    • Internal Solution (Pipette Solution): Composition can vary but typically contains a potassium-based salt (e.g., K-Gluconate) and buffering agents.

    • Procedure:

      • A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and positioned onto a single transfected cell.[7][8]

      • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

      • The cell membrane under the pipette is ruptured by applying gentle suction to achieve the whole-cell configuration.[6][8]

      • The cell is held at a holding potential (e.g., -70 mV) to record baseline currents.[7]

      • This compound is applied to the cell via the perfusion system at various concentrations to determine the dose-response relationship and EC50 value.

      • Currents are recorded in response to voltage steps to characterize the voltage-dependence of channel activation.

G cluster_workflow Whole-Cell Patch Clamp Workflow A Prepare Transfected HEK293 Cells B Position Micropipette and Form Giga-seal A->B C Rupture Membrane for Whole-Cell Access B->C D Record Baseline Currents C->D E Apply this compound D->E F Record Channel Activity E->F G Data Analysis (Dose-Response) F->G

Whole-Cell Patch Clamp Experimental Workflow

In Vivo Effects of this compound

In vivo studies have primarily focused on the cardiovascular effects of this compound, demonstrating its ability to modulate cardiac contractility and blood pressure.

Comparative In Vivo Effects of TRPC Modulators
CompoundAnimal ModelDoseRoutePrimary Effect
This compound Conscious Sprague Dawley Rats0.3-3 mg/kgi.v.Transiently increases blood pressure by 15-35 mmHg.[5]
This compound Isolated Rat Heart (Langendorff)1 µMPerfusionTransiently increases perfusion pressure.
GSK2293017A (Antagonist) Conscious Sprague Dawley Rats2.5-250 µg/kg/minInfusionDose-dependently inhibits the blood pressure increase caused by this compound.
GSK2293017A (Antagonist) Isolated Rat Heart (Langendorff)1 µMPerfusionEliminates the increase in perfusion pressure caused by this compound.
Experimental Protocol: Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the study of cardiac function in a controlled environment, independent of systemic physiological effects.

  • Animal Preparation:

    • The animal (e.g., rat) is anesthetized.

    • A thoracotomy is performed to expose the heart.

  • Heart Excision and Cannulation:

    • The heart is rapidly excised and placed in ice-cold cardioplegic solution to induce arrest and prevent ischemic damage.[10]

    • The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.[10]

  • Retrograde Perfusion:

    • The heart is perfused in a retrograde manner through the aorta with an oxygenated, nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant temperature (typically 37°C) and pressure.[11]

    • This retrograde flow closes the aortic valve and forces the perfusate into the coronary arteries, supplying the myocardium.[12]

  • Data Acquisition:

    • A balloon catheter can be inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt).[10]

    • Other parameters such as heart rate and coronary flow can also be monitored.

  • Drug Administration:

    • After a stabilization period, this compound and other compounds are introduced into the perfusate to assess their effects on cardiac function.

G cluster_workflow Langendorff Isolated Heart Perfusion Workflow A Anesthetize Animal and Expose Heart B Excise Heart and Place in Cardioplegic Solution A->B C Cannulate Aorta and Mount on Apparatus B->C D Initiate Retrograde Perfusion C->D E Stabilize Heart and Record Baseline D->E F Administer this compound via Perfusate E->F G Record Cardiac Function Parameters F->G H Data Analysis G->H G cluster_pathway This compound Signaling Pathway GSK This compound TRPC3_6_7 TRPC3/6/7 Channels GSK->TRPC3_6_7 Direct Activation Ca_Influx Ca²⁺ Influx TRPC3_6_7->Ca_Influx Na_Influx Na⁺ Influx TRPC3_6_7->Na_Influx Downstream Downstream Cellular Effects Ca_Influx->Downstream NCX1 NCX1 Ca_Influx->NCX1 Na_Influx->NCX1 Contractility Modulation of Cardiac Contractility & Arrhythmogenesis NCX1->Contractility

References

Validating GSK1702934A Binding to TRPC6 through Site-Directed Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the binding of the small molecule agonist GSK1702934A to its target, the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The primary focus is on the application of site-directed mutagenesis, supported by electrophysiological data, to identify key amino acid residues involved in the binding and activation of the channel. Furthermore, we will explore alternative biophysical and cell-based assays that offer complementary insights into ligand-protein interactions.

Introduction to this compound and its Target

This compound is a potent and selective activator of the TRPC3 and TRPC6 channels, which are non-selective cation channels involved in a variety of physiological processes, including calcium signaling. These channels are considered therapeutic targets for conditions such as cardiovascular and kidney diseases.[1] this compound directly activates TRPC6 by binding to an extracellular site formed by the pore helix (PH) and the S6 transmembrane helix.[1][2] The validation of this binding site is crucial for understanding its mechanism of action and for the development of more specific and effective modulators.

Performance Comparison: Site-Directed Mutagenesis vs. Alternatives

The selection of a method to validate a drug's binding site is contingent on several factors, including the specific research question, the nature of the target protein, and the available resources. While site-directed mutagenesis offers a direct link between specific residues and protein function, other techniques can provide valuable, complementary information.

MethodPrinciplePrimary Application in Binding ValidationKey AdvantagesKey Limitations
Site-Directed Mutagenesis with Functional Readout Specific amino acids in the target protein are replaced to assess the impact on compound activity (e.g., channel activation).Validating the functional importance of specific residues in ligand binding and activation.Provides a direct link between a specific residue and the compound's functional effect.Can cause unintended structural changes; functional assays may not directly measure binding affinity.
Photo-Affinity Labeling A photoreactive version of the ligand is used to covalently label its binding site upon UV irradiation, followed by identification of the labeled residue(s) by mass spectrometry.Directly identifying the amino acid residues in close proximity to the bound ligand.Provides direct evidence of physical interaction at a specific site.Requires synthesis of a photoreactive analog; labeling efficiency can be low.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) The rate of deuterium (B1214612) exchange of backbone amide hydrogens is measured. Ligand binding can protect certain regions from exchange, identifying the binding interface.Mapping the ligand binding site by identifying regions of the protein that become protected from solvent upon ligand binding.Does not require protein modification; provides information on conformational changes upon binding.Resolution is typically at the peptide level, not single residue; requires specialized equipment.
Surface Plasmon Resonance (SPR) The interaction between a ligand and a protein immobilized on a sensor chip is measured in real-time by detecting changes in the refractive index.Quantifying binding affinity (KD), and association/dissociation kinetics.Provides quantitative kinetic data; can be high-throughput.Requires immobilization of the protein, which may affect its conformation; may not be suitable for membrane proteins.
Isothermal Titration Calorimetry (ITC) The heat change associated with the binding of a ligand to a protein is measured directly to determine the binding affinity, stoichiometry, and thermodynamic parameters.Determining the thermodynamics of binding (enthalpy and entropy).Provides a complete thermodynamic profile of the interaction in solution.Requires large amounts of purified protein; can be low-throughput.

Validation of this compound Binding to TRPC6 via Site-Directed Mutagenesis

Recent studies have utilized site-directed mutagenesis to pinpoint the critical residues in the TRPC6 channel that are essential for the binding and activation by this compound.[1][2] By systematically mutating amino acids in the putative extracellular binding pocket, researchers have been able to quantify the impact of these changes on the channel's response to the agonist.

Quantitative Data from Mutagenesis Studies

The following table summarizes the effects of key mutations in the pore helix (PH) and S6 helix of murine TRPC6 (mTRPC6) on the activation by this compound, as determined by whole-cell patch-clamp electrophysiology. The data is presented as the ratio of currents elicited at two different concentrations of the agonist, providing a measure of the apparent affinity. A significant reduction in this ratio indicates a loss of potency.

MutationLocationEffect on this compound-induced Current Ratio (I3µM/I1µM)Interpretation
Wild-Type (WT) -~ 6.0Normal activation
E671C Pore HelixSignificantly ReducedReduced apparent affinity
E672D Pore HelixSignificantly ReducedReduced apparent affinity
K675R Pore HelixSignificantly ReducedReduced apparent affinity
W679F Pore HelixNo detectable currentCritical for channel gating
N701Q S6 HelixSignificantly ReducedReduced apparent affinity and impaired gating
Y704W S6 HelixSignificantly ReducedReduced apparent affinity

Data is based on findings from Yang et al., 2021.[1]

These results strongly suggest that residues E671, E672, K675 in the pore helix and N701, Y704 in the S6 helix form a critical part of the orthosteric binding site for this compound on the TRPC6 channel.[1] Mutations of these residues lead to a significant decrease in the apparent affinity of the channel for the agonist.[1] Notably, the W679F mutation completely abolished the response, indicating its crucial role in the conformational changes that lead to channel opening.[1]

Experimental Protocols

Site-Directed Mutagenesis of TRPC6

This protocol describes the generation of point mutations in the TRPC6 cDNA using PCR-based site-directed mutagenesis.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type TRPC6 plasmid as the template and the mutagenic primers. The PCR cycling conditions typically include an initial denaturation, 18-25 cycles of denaturation, annealing, and extension, followed by a final extension.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated, nicked plasmid DNA into competent E. coli cells. The nicks in the plasmid are repaired by the bacterial host.

  • Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Cell Culture and Transfection

HEK293 cells are commonly used for the heterologous expression of ion channels for electrophysiological studies.

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient transfection, plate the cells onto glass coverslips in a 24-well plate. When the cells reach 50-80% confluency, transfect them with the wild-type or mutant TRPC6 plasmid DNA using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent protein plasmid (e.g., eGFP) to allow for the identification of transfected cells.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel activity in transfected cells.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording:

    • Place a coverslip with transfected cells in the recording chamber on an inverted microscope.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single, fluorescently labeled cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) at regular intervals to elicit currents.

    • Record baseline currents in the external solution.

    • Perfuse the chamber with external solution containing various concentrations of this compound to activate the TRPC6 channels.

    • Record the resulting inward and outward currents to construct concentration-response curves and determine the EC50 values or current ratios.

Mandatory Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Heterologous Expression cluster_validation Functional Validation primer_design Design Mutagenic Primers pcr PCR with WT TRPC6 Plasmid primer_design->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence transfect Transfection with Mutant TRPC6 Plasmid sequence->transfect culture HEK293 Cell Culture culture->transfect patch_clamp Whole-Cell Patch-Clamp transfect->patch_clamp data_analysis Data Analysis (Concentration-Response) patch_clamp->data_analysis conclusion conclusion data_analysis->conclusion Binding Site Validated

Experimental workflow for validating this compound binding to TRPC6.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space gsk This compound trpc6 TRPC6 Channel (Closed State) gsk->trpc6 Binds to Extracellular Pore/S6 Region trpc6_open TRPC6 Channel (Open State) trpc6->trpc6_open Conformational Change ca_influx Ca²⁺ Influx & Na⁺ Influx trpc6_open->ca_influx depolarization Membrane Depolarization ca_influx->depolarization downstream Downstream Signaling depolarization->downstream

Signaling pathway of TRPC6 activation by this compound.

Conclusion

Site-directed mutagenesis, coupled with functional assays such as patch-clamp electrophysiology, provides a powerful and direct method for validating the binding site of small molecules like this compound. The experimental data clearly demonstrates that specific residues within the extracellular pore helix and S6 domain of TRPC6 are critical for the binding and activation by this compound. While this approach is highly informative, a comprehensive understanding of the binding mechanism can be further enhanced by integrating data from complementary techniques such as photo-affinity labeling or HDX-MS. The detailed protocols and comparative information provided in this guide serve as a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.

References

A Comparative Guide to GSK1702934A and Novel TRPC Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK1702934A with other novel transient receptor potential canonical (TRPC) channel activators. The following sections detail the performance of these compounds, supported by experimental data, and provide comprehensive methodologies for key experiments.

Introduction to TRPC Channels and Activators

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in calcium signaling and homeostasis.[1] These channels are implicated in a wide array of physiological processes, including smooth muscle contraction, neuronal activity, and immune responses.[1] The TRPC3/6/7 subfamily is of particular interest as its members are activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling.[2][3] The development of potent and selective activators for these channels is critical for elucidating their physiological functions and for their potential as therapeutic targets.

This compound is a well-characterized and potent activator of TRPC3 and TRPC6 channels. This guide compares this compound to a selection of other novel TRPC activators, highlighting their mechanisms of action, potency, and selectivity.

Comparative Analysis of TRPC Activators

The following tables summarize the quantitative data for this compound and other notable TRPC activators.

ActivatorTarget TRPC Subtype(s)EC50 Value(s)Chemical ClassReference(s)
This compound TRPC3, TRPC6TRPC3: 80 nMTRPC6: 440 nMBenzimidazolone
M085 (4o) TRPC3/6/74.66 ± 0.03 µM (for mTRPC6)Not specified[4]
AM-0883 TRPC645.5 ± 10 nMNot specified
Artemisinin (B1665778) TRPC3 selectiveOutward current: 28.5 µMInward current: 36.3 µMSesquiterpene lactone
PPZ1 TRPC3/6/7Not specifiedPiperazine (B1678402)[5]
PPZ2 TRPC3/6/7Not specifiedPiperazine[5]
cmp2 TRPC6 selectiveNot specifiedPiperazine[6][7]
L687 TRPC3/6/7Not specifiedNot specified[8][9]
Hyperforin TRPC6 selectiveNot specifiedPhloroglucinol[10][11]

Mechanism of Action and Signaling Pathways

This compound, M085, and AM-0883 share a common mechanism of action, directly activating TRPC6 by binding to an extracellular site formed by the pore helix and the S6 transmembrane helix.[4][12][13] This binding site is distinct from the intracellular DAG-binding site, allowing these synthetic activators to bypass the need for PLC activation.[14]

The canonical activation pathway for TRPC3/6/7 channels involves the stimulation of a G-protein coupled receptor (GPCR), which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG then directly binds to and activates the TRPC3/6/7 channels, leading to an influx of cations, primarily Ca2+ and Na+.[2][3]

Downstream of TRPC channel activation, the influx of calcium can trigger a variety of cellular responses. For instance, in cardiac myocytes, TRPC6 activation can lead to the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is involved in pathological cardiac remodeling.[15] In neurons, TRPC3 and TRPC6 are implicated in brain-derived neurotrophic factor (BDNF) signaling, promoting neuronal development and survival.[16]

Below are diagrams illustrating the canonical TRPC3/6/7 activation pathway and a generalized experimental workflow for screening TRPC activators.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-protein GPCR->G_protein 2. G-protein activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Hydrolysis TRPC TRPC3/6/7 Ca_influx Ca²⁺ Influx TRPC->Ca_influx 6. Cation influx DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TRPC 5. Channel activation Ligand Ligand Ligand->GPCR 1. Activation G_protein->PLC 3. PLC activation Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream

Canonical TRPC3/6/7 signaling pathway.

G start Start: Compound Library screen High-Throughput Screening (Calcium Imaging Assay) start->screen hits Primary Hits screen->hits validation Hit Validation (Dose-Response) hits->validation validated_hits Validated Hits validation->validated_hits electrophys Electrophysiology (Patch-Clamp) validated_hits->electrophys mechanism Mechanism of Action Studies electrophys->mechanism lead Lead Compound mechanism->lead

Experimental workflow for TRPC activator screening.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This method directly measures the ion currents through TRPC channels in response to activators.

Cell Preparation:

  • HEK293 cells stably or transiently expressing the human TRPC channel of interest are cultured on glass coverslips.

  • Recordings are typically performed 24-48 hours post-transfection.[4]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[17]

  • Pipette (Internal) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.05 EGTA, pH 7.2 with CsOH.[17]

Recording Parameters:

  • Whole-cell currents are recorded using a patch-clamp amplifier (e.g., Axopatch 200B).[17]

  • Cells are typically held at a holding potential of -60 mV.[17]

  • Currents can be elicited by voltage ramps (e.g., from -100 mV to +100 mV over 1-2 seconds) or voltage steps.[17]

  • Data is acquired and analyzed using software such as pCLAMP.[17]

Procedure:

  • A glass micropipette with a resistance of 2-5 MΩ is positioned onto a single cell.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

  • Baseline currents are recorded before the application of the TRPC activator.

  • The activator is applied via a perfusion system, and the resulting change in current is recorded.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration upon channel activation.

Cell Preparation:

  • Cells expressing the target TRPC channel are seeded in 96-well black, clear-bottom microplates and grown to 80-90% confluency.[18]

Reagents:

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).[19]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[18]

  • Solubilizing Agent: Pluronic F-127.[19]

Procedure:

  • Dye Loading:

    • Prepare a 2x Fluo-4 AM loading solution in Assay Buffer. A typical final concentration of Fluo-4 AM is 1-5 µM.[19]

    • Wash cells once with Assay Buffer.

    • Add 50 µL of the 2x Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C or room temperature, protected from light.[18][19]

    • Wash the cells twice with Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.[18]

  • Compound Addition and Data Acquisition:

    • A baseline fluorescence reading (F0) is taken using a fluorescence plate reader or microscope (Excitation ~490 nm, Emission ~520 nm).

    • The TRPC activator is added to the wells.

    • Fluorescence is measured kinetically to capture the calcium response (F).

  • Data Analysis:

    • The change in fluorescence (ΔF = F - F0) is calculated and often normalized to the baseline fluorescence (ΔF/F0).

    • Dose-response curves are generated to determine the EC50 of the activator.

Conclusion

This compound remains a valuable tool for studying TRPC3 and TRPC6 channels due to its high potency. However, a growing number of novel TRPC activators with varying selectivity profiles are becoming available. Compounds like artemisinin and cmp2 offer greater selectivity for TRPC3 and TRPC6, respectively, which can be advantageous for dissecting the specific roles of these channels.[6][7] The choice of activator will depend on the specific research question, with considerations for potency, selectivity, and mechanism of action. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of these and other emerging TRPC channel modulators.

References

Comparative Guide to the Reversibility of TRPC Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reversibility of action for GSK1702934A and other key modulators of the Transient Receptor Potential Canonical (TRPC) family of ion channels. Understanding the reversibility of a compound's effect is critical for its application in research and its potential therapeutic development. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and TRPC Channels

This compound is a chemical compound that acts as an activator of the TRPC family of calcium channels, with a noted selectivity for the TRPC3 and TRPC6 subtypes.[1] These channels are non-selective cation channels involved in regulating intracellular calcium signaling, which is crucial for a variety of physiological and pathological processes.[2][3] this compound has been utilized in research to investigate the role of TRPC channels in functions such as cardiac contractility, arrhythmogenesis, and blood pressure regulation.[1][4]

The mechanism of action for this compound involves direct activation of the TRPC6 channel by stimulating an extracellular cavity formed by the pore helix and the S6 transmembrane helix.[2][3] Given the therapeutic interest in modulating TRPC channels, understanding the binding characteristics and reversibility of compounds like this compound is of paramount importance.

Comparative Analysis of Reversibility

The reversibility of a drug's action is a key determinant of its pharmacological profile. A readily reversible compound allows for tighter control over its effects, which can be terminated by simply removing the compound. In contrast, irreversible or slowly reversible compounds may have a prolonged duration of action, which can be advantageous in some therapeutic contexts but may also lead to safety concerns.

This section compares the reversibility of this compound with other TRPC channel modulators. The data is primarily derived from washout experiments, a standard method to assess the reversibility of a compound's effect.

CompoundTarget(s)Mechanism of ActionReversibilitySupporting Evidence
This compound TRPC3, TRPC6AgonistReversibleWhile direct washout data for this compound is not extensively published, its characterization as a tool compound for studying acute physiological effects implies a reversible mechanism.[4]
Pyr3 TRPC3InhibitorPartially/Slowly ReversibleWashout experiments have shown that the inhibitory effect of Pyr3 on TRPC3 channels is slow to recover, suggesting a slow dissociation from its binding site.[5]
BI 749327 TRPC6AntagonistReversibleThe development of BI 749327 as an orally bioavailable drug for in vivo studies suggests that it possesses pharmacokinetic properties consistent with a reversible mechanism of action.[6][7]
Riluzole TRPC5ActivatorReversibleThe activity of Riluzole is reported to be reversible upon washout in excised patch recordings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess the reversibility of ion channel modulators.

1. Washout Experiment for Assessing Reversibility

This protocol is designed to determine if a compound's biological effect is due to a reversible or irreversible interaction with its target.

  • Cell Preparation:

    • Seed cells expressing the target ion channel (e.g., HEK293 cells stably expressing TRPC3 or TRPC6) in appropriate culture plates.

    • Allow cells to adhere and grow to a suitable confluence (typically 70-80%).

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) and relevant controls (vehicle, known reversible and irreversible modulators).

    • Treat the cells with the compound at a concentration sufficient to elicit a clear biological response (e.g., EC50 or IC50 concentration).

    • Incubate the cells with the compound for a predetermined period (e.g., 30-60 minutes) under controlled temperature and CO2 conditions.

  • Washout Procedure:

    • Aspirate the media containing the compound from the cell culture plate.

    • Wash the cells multiple times (typically 3-5 times) with pre-warmed, compound-free culture media to ensure complete removal of the unbound compound.[8][9]

  • Post-Washout Analysis:

    • After the final wash, add fresh, compound-free media to the cells.

    • At various time points post-washout (e.g., 0, 15, 30, 60 minutes), assess the biological response. This can be done using various assays such as:

      • Patch-clamp electrophysiology: To directly measure ion channel currents.

      • Calcium imaging: To measure changes in intracellular calcium levels.

      • Membrane potential assays: Using fluorescent dyes to measure changes in cell membrane potential.[10]

  • Data Interpretation:

    • Reversible Action: If the biological effect returns to baseline levels after washout, the compound is considered reversible.

    • Irreversible or Slowly Reversible Action: If the biological effect persists long after the compound has been removed, it suggests an irreversible or very slowly reversible interaction with the target.[11]

2. Fluorescence-Based Calcium Imaging Assay

This assay is a high-throughput method to assess the activity of ion channels that modulate intracellular calcium.

  • Cell Preparation:

    • Plate cells expressing the target channel in a multi-well plate suitable for fluorescence imaging.

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Measure the baseline fluorescence of the cells.

    • Add the test compound (e.g., this compound) and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium.

    • To assess reversibility, perform a washout as described in the protocol above and continue to monitor the fluorescence signal.

Visualizations

Signaling Pathway of TRPC3/6 Activation

G GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC3_6 TRPC3/6 Channel DAG->TRPC3_6 Activates Ca_Influx Ca²⁺ Influx TRPC3_6->Ca_Influx Mediates This compound This compound This compound->TRPC3_6 Directly Activates G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture Culture cells expressing target channel Assay_Prep Prepare for assay (e.g., load with dye) Cell_Culture->Assay_Prep Baseline Measure baseline activity Assay_Prep->Baseline Treatment Apply this compound Baseline->Treatment Washout Washout with compound-free media Treatment->Washout Recovery Measure post-washout activity Washout->Recovery Compare Compare pre- and post-washout activity Recovery->Compare Conclusion Determine reversibility Compare->Conclusion

References

Safety Operating Guide

Proper Disposal of GSK1702934A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the selective TRPC3/6 agonist, GSK1702934A, are outlined below to ensure the safety of laboratory personnel and environmental protection. This protocol is intended for researchers, scientists, and drug development professionals.

This compound is a potent research chemical, and as such, all materials contaminated with this compound, as well as any unused product, must be treated as hazardous waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory. The following procedures are based on information provided in safety data sheets (SDS) and general best practices for chemical waste management.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, should be worn at all times. All handling of the compound, particularly in its solid form, should be conducted in a certified chemical fume hood to prevent inhalation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for its safe handling and disposal.

PropertyValue
IUPAC Name 1,3-Dihydro-1-[1-[(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)carbonyl]-4-piperidinyl]-2H-benzimidazol-2-one
CAS Number 924377-85-5[3]
Molecular Formula C22H25N3O2S[3]
Molar Mass 395.52 g/mol [3]
Solubility Soluble in DMSO and ethanol.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

  • Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous chemical waste. This includes:

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, weighing papers, and empty vials.

    • Liquid Waste: Unused or expired solutions of this compound, as well as solvents used for rinsing contaminated glassware.

    • Sharps Waste: Any contaminated needles or syringes.

  • Waste Containment:

    • Solid Waste: Place in a designated, leak-proof, and clearly labeled hazardous waste container. For any remaining solid this compound powder, it is recommended to dissolve it in a suitable solvent (e.g., DMSO, ethanol) and dispose of it as liquid chemical waste.

    • Liquid Waste: Collect in a chemically compatible, leak-proof container with a secure cap. Do not mix with incompatible waste streams.

    • Sharps Waste: Dispose of in a designated, puncture-resistant sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s). The date of waste accumulation should also be clearly marked.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound or its containers in regular trash or down the drain.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

GSK1702934A_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Containment cluster_containerization Containerization cluster_end Final Disposal start This compound Waste Generated assess_waste Identify Waste Type start->assess_waste solid_waste Solid Waste (Gloves, Vials, etc.) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) assess_waste->sharps_waste Sharps solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS/ Contractor Pickup storage->pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the community.

References

Personal protective equipment for handling GSK1702934A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of GSK1702934A, a selective TRPC3 agonist. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining experimental integrity. The information herein is based on standard safety practices for research chemicals of this nature, and it is imperative to consult the official Safety Data Sheet (SDS) from your supplier for comprehensive details.

Immediate Safety and Handling at a Glance

All personnel handling this compound must be thoroughly trained in chemical safety and equipped with the appropriate personal protective equipment (PPE). The following table summarizes the essential safety information.

ParameterSpecificationSource
CAS Number 924377-85-5[1][2][3]
Molecular Formula C22H25N3O2S[1][3]
Molecular Weight 395.52 g/mol [1][3]
Appearance White to off-white solid[1]
Storage (Solid) Store at -20°C for up to 3 years.[1]
Storage (In solution) Store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Solubility Soluble in DMSO (up to 100 mg/mL) and ethanol.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentStandard
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat should be worn at all times.
Respiratory Protection A properly fitted respirator is recommended when handling the powder form or when there is a risk of aerosolization.

Operational Plans: Handling and Storage

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Use non-sparking tools and ensure electrical grounding to prevent static discharge.

  • Prepare solutions in a designated area. For in-vitro studies, a common stock solution is 100 mg/mL in DMSO.[1]

Storage:

  • Keep the container tightly sealed.

  • Store in a cool, dry, and well-ventilated place.

  • As a solid, the compound is stable for up to 3 years when stored at -20°C.[1]

  • Once in solution, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed container.

  • Liquid Waste: Collect in a sealed, properly labeled container. Do not dispose of down the drain.

  • Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocols: Preparation of Stock Solutions

For consistent experimental results, proper preparation of stock solutions is critical.

100 mM DMSO Stock Solution:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a 100 mM concentration.

  • Vortex thoroughly to ensure complete dissolution. Ultrasonic treatment may be necessary.[1]

Visualizing Safety and Handling Workflows

To further clarify procedural steps, the following diagrams illustrate key workflows for handling this compound.

Standard Handling Procedure for this compound Standard Handling Procedure for this compound prep Preparation (Don PPE, work in fume hood) weigh Weighing (Use appropriate balance) prep->weigh Ensure ventilation dissolve Dissolution (Add solvent, vortex/sonicate) weigh->dissolve Transfer carefully aliquot Aliquoting (Dispense into smaller volumes) dissolve->aliquot Ensure homogeneity storage Storage (Label and store at correct temperature) aliquot->storage Prevent contamination use Experimental Use storage->use disposal Disposal (Segregate waste) use->disposal After experiment

Caption: Standard Operating Procedure for Handling this compound.

Chemical Spill Response for this compound Chemical Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area (If necessary) spill->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean and Decontaminate Area contain->cleanup dispose Dispose of Waste Properly cleanup->dispose

Caption: Logical Workflow for Responding to a this compound Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.